molecular formula C6H12O5 B3030135 L-Fucose CAS No. 87-96-7

L-Fucose

Numéro de catalogue: B3030135
Numéro CAS: 87-96-7
Poids moléculaire: 164.16 g/mol
Clé InChI: SHZGCJCMOBCMKK-DHVFOXMCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-fucopyranose is the pyranose form of L-fucose. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a this compound and a fucopyranose.
Fucose is under investigation in clinical trial NCT03354533 (Study of ORL-1F (this compound) in Patients With Leukocyte Adhesion Deficiency Type II).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Ascoseira mirabilis with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.

Propriétés

Numéro CAS

87-96-7

Formule moléculaire

C6H12O5

Poids moléculaire

164.16 g/mol

Nom IUPAC

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1

Clé InChI

SHZGCJCMOBCMKK-DHVFOXMCSA-N

SMILES isomérique

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O

SMILES canonique

CC1C(C(C(C(O1)O)O)O)O

melting_point

140°C

Autres numéros CAS

2438-80-4

Description physique

White crystals;  [Sigma-Aldrich MSDS]

Solubilité

985 mg/mL

Synonymes

alpha Fucose
alpha-Fucose
Deoxygalactose
Fucose

Origine du produit

United States

Foundational & Exploratory

L-Fucose as a Component of N-linked Glycans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role as a terminal modification of N-linked glycans on glycoproteins.[1] Unlike most other sugars in mammals which exist in the D-configuration, fucose is found in the L-configuration.[1] The addition of fucose, a process known as fucosylation, is a crucial post-translational modification that significantly influences a protein's structure, stability, and function. This modification is implicated in a wide array of biological processes, including cell adhesion, signaling, and immune responses.[2] Consequently, alterations in fucosylation are associated with various pathological conditions, most notably cancer and inflammatory diseases.[3][4] This guide provides a comprehensive technical overview of this compound in N-linked glycans, focusing on its biosynthesis, function, and the methodologies used for its study, with a particular emphasis on its relevance in therapeutic drug development.

Biosynthesis of GDP-L-Fucose: The Donor Substrate

The activated form of fucose used by fucosyltransferases is guanosine diphosphate-L-fucose (GDP-L-fucose). Mammalian cells synthesize GDP-L-fucose through two primary pathways: the de novo pathway and the salvage pathway.

The De Novo Pathway

The de novo pathway is the principal source of GDP-L-fucose, converting GDP-D-mannose into GDP-L-fucose through a series of enzymatic reactions. This pathway is crucial for maintaining the cellular pool of this essential nucleotide sugar.

The Salvage Pathway

The salvage pathway provides an alternative route for GDP-L-fucose synthesis by utilizing free this compound derived from extracellular sources or the lysosomal degradation of fucosylated glycoconjugates. This pathway is particularly relevant for the metabolic engineering of fucosylation in cell culture systems.

G cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP_Mannose GDP-D-Mannose GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4_keto_6_deoxymannose GMD GDP_Fucose GDP-L-Fucose GDP_4_keto_6_deoxymannose->GDP_Fucose FX GDP_Fucose_Golgi GDP-L-Fucose GDP_Fucose->GDP_Fucose_Golgi GDP-Fucose Transporter L_Fucose This compound L_Fucose_1_P This compound-1-Phosphate L_Fucose->L_Fucose_1_P FUK L_Fucose_1_P->GDP_Fucose FPGT Fucosylated_N_Glycan Fucosylated N-Glycan GDP_Fucose_Golgi->Fucosylated_N_Glycan FUT8 N_Glycan N-Glycan N_Glycan->Fucosylated_N_Glycan

Biosynthesis of GDP-L-Fucose and Core Fucosylation of N-Glycans.

Core Fucosylation of N-linked Glycans

Core fucosylation refers to the attachment of an this compound residue to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core via an α-1,6-linkage. This reaction is catalyzed by the enzyme α-1,6-fucosyltransferase (FUT8) and occurs in the Golgi apparatus. Core fucosylation is a critical modification that can profoundly impact the biological activity of glycoproteins.

Functional Implications of N-linked Fucosylation

The presence or absence of core fucose on N-linked glycans has significant functional consequences, particularly in the context of immunology and cancer biology.

Role in Antibody Effector Functions

One of the most well-characterized roles of core fucosylation is its modulation of antibody-dependent cellular cytotoxicity (ADCC). The absence of core fucose on the N-glycans of the Fc region of immunoglobulin G1 (IgG1) antibodies dramatically enhances their binding affinity to the FcγRIIIa receptor on natural killer (NK) cells. This increased affinity leads to a more potent ADCC response, a key mechanism for the elimination of target cells, such as cancer cells. This has led to the development of afucosylated monoclonal antibodies with enhanced therapeutic efficacy.

G cluster_afucosylated Afucosylated IgG1 cluster_fucosylated Fucosylated IgG1 Afuco_IgG1 Afucosylated IgG1 High_Affinity_Binding High Affinity Binding Afuco_IgG1->High_Affinity_Binding FcgammaRIIIa_NK_A FcγRIIIa on NK Cell FcgammaRIIIa_NK_A->High_Affinity_Binding Enhanced_ADCC Enhanced ADCC High_Affinity_Binding->Enhanced_ADCC Fuco_IgG1 Fucosylated IgG1 Low_Affinity_Binding Low Affinity Binding Fuco_IgG1->Low_Affinity_Binding FcgammaRIIIa_NK_F FcγRIIIa on NK Cell FcgammaRIIIa_NK_F->Low_Affinity_Binding Reduced_ADCC Reduced ADCC Low_Affinity_Binding->Reduced_ADCC

Impact of Fucosylation on IgG1-FcγRIIIa Interaction and ADCC.
Involvement in Cancer Progression

Aberrant fucosylation is a hallmark of many cancers. Increased core fucosylation has been observed on various glycoproteins in cancer cells and is often associated with tumor progression, metastasis, and chemoresistance. Fucosylated glycans can act as ligands for selectins, mediating cell adhesion and facilitating the metastatic cascade. Furthermore, changes in fucosylation can modulate the activity of growth factor receptors, such as EGFR and TGF-β receptor, thereby influencing cancer cell signaling.

Quantitative Data on this compound in N-linked Glycans

The following tables summarize key quantitative data related to N-linked fucosylation.

Table 1: Kinetic Parameters of Human α-1,6-Fucosyltransferase (FUT8)

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
GDP-Fucose14.56 ± 3.4~15-
Asialo-, agalacto-biantennary N-glycan (G0)113.1 ± 15.43~15-
G0-peptide133.1 ± 19.99~15-

Table 2: Impact of Fucosylation on IgG1-FcγRIIIa Binding Affinity

IgG1 GlycoformReceptorKD (nM)Fold Change in AffinityReference
FucosylatedFcγRIIIa (V158)~100-200-
AfucosylatedFcγRIIIa (V158)~10-2010-50 fold increase
FucosylatedFcγRIIIa (F158)~200-400-
AfucosylatedFcγRIIIa (F158)~20-4010-50 fold increase

Table 3: Fucosylation Levels in Health and Disease

GlycoproteinConditionFucosylation LevelReference
Serum TransferrinHealthy (0-32 years)7.9 ± 1.7%
IgG1Healthy>90% core fucosylated
Various serum proteinsHepatocellular CarcinomaIncreased core fucosylation
Various glycoproteinsBreast CancerAltered fucosylation patterns

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-linked fucosylation.

Protocol 1: Mass Spectrometry-based Analysis of N-linked Glycans

This protocol outlines a general workflow for the analysis of N-linked glycans from a purified glycoprotein.

1. N-glycan Release: a. Denature the glycoprotein sample (e.g., 200 µg) by incubating with 1.33% SDS at 65°C for 10 minutes. b. Add a non-ionic detergent (e.g., 4% Igepal-CA630) to sequester the SDS. c. Add PNGase F (e.g., 1.2 U) and incubate overnight at 37°C to release the N-linked glycans.

2. Glycan Labeling and Purification: a. Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) by incubation at 65°C for 2 hours. b. Purify the labeled glycans using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) to remove excess label and other contaminants.

3. LC-MS Analysis: a. Separate the labeled glycans using UPLC with a glycan-specific column (e.g., Waters BEH Glycan) and a gradient of acetonitrile and ammonium formate. b. Analyze the eluted glycans using an ESI-QTOF mass spectrometer in negative or positive ion mode, depending on the labeling strategy. c. Perform MS/MS fragmentation to determine the glycan structures.

G Start Glycoprotein Sample Denaturation Denaturation (SDS, 65°C) Start->Denaturation PNGaseF N-glycan Release (PNGase F, 37°C) Denaturation->PNGaseF Labeling Fluorescent Labeling (e.g., 2-AB) PNGaseF->Labeling Purification HILIC-SPE Purification Labeling->Purification LC_Separation UPLC Separation Purification->LC_Separation MS_Analysis ESI-QTOF-MS Analysis LC_Separation->MS_Analysis MSMS MS/MS Fragmentation MS_Analysis->MSMS Data_Analysis Data Analysis and Structure Elucidation MSMS->Data_Analysis

Workflow for N-linked Glycan Analysis by Mass Spectrometry.
Protocol 2: Fucosyltransferase Activity Assay

This protocol describes a method for measuring the activity of fucosyltransferases, such as FUT8, using a pyridylaminated oligosaccharide as an acceptor substrate.

1. Enzyme Preparation: a. Prepare a cell lysate from cells overexpressing the fucosyltransferase of interest or use a purified recombinant enzyme.

2. Reaction Mixture Preparation (per reaction): a. 1 M Sodium cacodylate (pH 6.8) b. 100 mM ATP c. 250 mM MnCl₂ d. 75 µM GDP-fucose (donor substrate) e. 0.5 mM Pyridylaminated (PA)-sugar (acceptor substrate) f. Enzyme source

3. Assay Procedure: a. Combine the reaction components in a microcentrifuge tube. b. Incubate the reaction mixture at 37°C for 2 hours. c. Stop the reaction by centrifugation at 20,000 x g for 5 minutes. d. Analyze the supernatant by HPLC to separate the fucosylated product from the unreacted acceptor substrate. e. Quantify the product peak to determine enzyme activity.

Protocol 3: Inhibition of Fucosylation in Cell Culture

This protocol describes a general method for inhibiting fucosylation in a cell culture system using a fucose analog.

1. Reagent Preparation: a. Prepare a sterile stock solution of a fucosylation inhibitor, such as 2-fluoro-L-fucose (2F-Fuc) or an alkynyl fucose analog, in a suitable solvent (e.g., water or DMSO).

2. Cell Culture Treatment: a. Culture the cells of interest (e.g., CHO cells expressing a recombinant antibody) under standard conditions. b. Add the fucosylation inhibitor to the cell culture medium at various concentrations (a titration is recommended, e.g., 10 µM to 200 µM). c. Culture the cells in the presence of the inhibitor for a sufficient period to allow for protein expression and incorporation of the modified sugar (e.g., 3-7 days).

3. Verification of Fucosylation Inhibition: a. Harvest the cells or the secreted glycoprotein. b. Analyze the N-linked glycans of the target glycoprotein using the mass spectrometry protocol described above (Protocol 1) to quantify the reduction in fucosylation. c. Alternatively, cell surface fucosylation can be assessed by flow cytometry using a fucose-binding lectin, such as Aleuria aurantia lectin (AAL).

Conclusion

This compound is a pivotal component of N-linked glycans, with its presence or absence having profound effects on the biological function of glycoproteins. The study of fucosylation is a rapidly evolving field with significant implications for our understanding of disease and the development of novel therapeutics. The methodologies outlined in this guide provide a foundation for researchers to investigate the intricate roles of this compound in their specific areas of interest. As our ability to analyze and manipulate fucosylation continues to advance, so too will our capacity to harness this knowledge for the design of more effective biopharmaceuticals and the development of new diagnostic and prognostic markers for a range of diseases.

References

L-Fucose: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role in a variety of biological processes. As a terminal modification of glycan chains on proteins and lipids, this compound is integral to cell-cell recognition, signal transduction, and host-microbe interactions. Its unique structure and biological significance have made it a focal point in glycobiology research and a target of interest in drug development for conditions ranging from inflammation to cancer. This guide provides an in-depth exploration of the natural sources of this compound and the intricate pathways of its biosynthesis.

Natural Sources of this compound

This compound is widely distributed in nature, found in a diverse array of organisms from bacteria to mammals. It is a constituent of various glycoconjugates, including N-linked and O-linked glycans on proteins, as well as glycolipids.

Table 1: Quantitative Abundance of this compound in Various Natural Sources

Natural SourceOrganism/TissueThis compound Content (% of total monosaccharides or specific measurement)Reference
Brown Algae Fucus vesiculosusFucoidan can constitute up to 25-30% of the dry weight, with this compound being the primary monosaccharide.
Undaria pinnatifida (Wakame)Fucoidan extracted from the sporophylls contains a high percentage of fucose.
Echinoderms Sea Cucumber (Apostichopus japonicus)The fucoidan in the body wall is a major structural component.
Bacteria Helicobacter pyloriA key component of the lipopolysaccharide (LPS) O-antigen, mimicking Lewis antigens.
Bacteroides fragilisCapsular polysaccharides are rich in fucose.
Mammalian Cells Human Milk Oligosaccharides (HMOs)Fucosylated oligosaccharides are abundant, with 2'-fucosyllactose being a major component.
Intestinal EpitheliumSurface glycans are heavily fucosylated, influencing the gut microbiota.
Cancer Cells (e.g., Colon, Breast)Aberrant fucosylation is a hallmark of many cancers, with increased expression of fucosylated antigens like Sialyl-Lewis X.

Biosynthesis of this compound

The cellular pool of this compound is maintained through two primary pathways: the de novo pathway and the salvage pathway.

The De Novo Pathway

The de novo pathway synthesizes GDP-L-fucose, the activated sugar donor for fucosylation, from GDP-D-mannose. This pathway is conserved from bacteria to humans and involves two key enzymatic steps.

Diagram 1: The De Novo Biosynthesis Pathway of this compound

de_novo_pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD (GDP-mannose 4,6-dehydratase) GDP_Fucose GDP-L-Fucose Intermediate->GDP_Fucose FX (or WcaG) (GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase)

Caption: The de novo pathway converts GDP-D-mannose to GDP-L-fucose.

  • GDP-mannose 4,6-dehydratase (GMD) : This enzyme catalyzes the oxidation of the C4 hydroxyl group and the reduction of the C6 methyl group of GDP-D-mannose, forming the intermediate GDP-4-keto-6-deoxy-D-mannose.

  • GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX in mammals, WcaG in bacteria) : This bifunctional enzyme first epimerizes the C3 and C5 positions and then reduces the keto group at C4 to a hydroxyl group, yielding the final product, GDP-L-fucose.

The Salvage Pathway

The salvage pathway provides an alternative route for generating GDP-L-fucose from free this compound that may be obtained from the diet or from the turnover of glycoconjugates. This pathway involves two enzymatic steps.

Diagram 2: The Salvage Pathway for this compound Biosynthesis

salvage_pathway L_Fucose This compound Fucose_1_P This compound-1-Phosphate L_Fucose->Fucose_1_P Fucokinase (FUK) GDP_Fucose GDP-L-Fucose Fucose_1_P->GDP_Fucose GDP-L-fucose pyrophosphorylase (GFPP/FPGT)

Caption: The salvage pathway recycles free this compound to generate GDP-L-fucose.

  • Fucokinase (FUK) : This enzyme phosphorylates free this compound at the C1 position, forming this compound-1-phosphate.

  • GDP-L-fucose pyrophosphorylase (GFPP or FPGT) : This enzyme catalyzes the reaction between this compound-1-phosphate and GTP to produce GDP-L-fucose and pyrophosphate.

Experimental Protocols

Extraction and Quantification of this compound from Natural Sources

A common method for the analysis of monosaccharide composition, including this compound, involves acid hydrolysis followed by high-performance liquid chromatography (HPLC).

Workflow Diagram 3: Monosaccharide Analysis Workflow

monosaccharide_analysis Start Sample Preparation (e.g., Fucoidan Extraction) Hydrolysis Acid Hydrolysis (e.g., 2M Trifluoroacetic Acid, 121°C, 2h) Start->Hydrolysis Derivatization Derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) Hydrolysis->Derivatization HPLC RP-HPLC with UV Detection Derivatization->HPLC Quantification Quantification against Standards HPLC->Quantification

Caption: A typical workflow for the quantification of this compound.

Detailed Methodology:

  • Sample Preparation: The polysaccharide (e.g., fucoidan) is extracted from the source material using methods such as hot water extraction followed by ethanol precipitation.

  • Acid Hydrolysis: The purified polysaccharide is hydrolyzed to its constituent monosaccharides using an acid, typically 2 M trifluoroacetic acid (TFA), at 121°C for 2 hours.

  • Derivatization: The hydrolyzed monosaccharides are derivatized with a labeling agent to allow for sensitive detection. A common agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugars.

  • HPLC Analysis: The PMP-labeled monosaccharides are separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at 245 nm).

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of this compound.

Role in Signaling and Relevance to Drug Development

Fucosylated glycans are key players in numerous signaling events, particularly in cell adhesion and immune responses. A prime example is the role of the Sialyl-Lewis X (sLex) antigen in the inflammatory response.

Diagram 4: Selectin-Mediated Leukocyte Adhesion

selectin_adhesion Leukocyte Leukocyte sLe^x Endothelial Endothelial Cell E-Selectin Leukocyte:f1->Endothelial:f1 Binding

Caption: this compound is essential for the sLex-E-selectin interaction.

In the inflammatory response, the fucosylated sLex antigen on the surface of leukocytes is recognized by E-selectins and P-selectins on endothelial cells. This interaction mediates the initial tethering and rolling of leukocytes on the blood vessel wall, a critical step for their extravasation to sites of inflammation.

The crucial role of fucosylation in such processes makes the enzymes of the this compound biosynthetic pathways attractive targets for drug development. Inhibitors of GMD or FX could potentially block the synthesis of GDP-L-fucose, thereby reducing the expression of fucosylated antigens like sLex. Such inhibitors could have therapeutic applications as anti-inflammatory or anti-metastatic agents, as cancer cells often exploit the same selectin-mediated adhesion mechanisms for metastasis.

Conclusion

This compound is a monosaccharide of profound biological importance, with its presence and biosynthesis being tightly regulated across different life forms. A thorough understanding of its natural distribution and the enzymatic machinery responsible for its synthesis is paramount for advancing our knowledge in glycobiology. Furthermore, the critical roles of fucosylated glycans in pathophysiology underscore the potential of targeting this compound metabolic pathways for the development of novel therapeutics. This guide provides a foundational overview for researchers and drug development professionals aiming to explore the multifaceted world of this compound.

A Technical Guide to the Structural and Functional Divergence of L-Fucose and D-Fucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucose, a 6-deoxy-hexose monosaccharide, is a pivotal component in a myriad of biological processes, primarily through its incorporation into glycans—a process termed fucosylation. Two structural features distinguish fucose from other common mammalian sugars: the absence of a hydroxyl group on the sixth carbon and its existence in an L-configuration.[1] While structurally similar, the stereoisomers L-Fucose and D-Fucose exhibit profound differences in their natural abundance, biological roles, and physicochemical properties. This technical guide provides an in-depth exploration of these differences, offering quantitative data, detailed experimental protocols for their differentiation, and visual aids to elucidate their core structural relationship and analytical workflows.

Core Structural Difference: Enantiomers

The fundamental structural difference between this compound and D-Fucose lies in their stereochemistry; they are enantiomers.[2][3] This means they are non-superimposable mirror images of each other. This seemingly subtle difference in the spatial arrangement of their hydroxyl groups has significant consequences for their interaction with the chiral environments of biological systems, such as enzyme active sites and protein binding pockets. While this compound (6-deoxy-L-galactose) is a common component of N- and O-linked glycans in mammals, D-fucose (6-deoxy-D-galactose) is a rare sugar, primarily found in some plants and microorganisms.[4][5] In mammalian systems, this compound is the exclusive form that is endogenously synthesized and utilized.

G L_Fucose This compound (6-deoxy-L-galactose) D_Fucose D-Fucose (6-deoxy-D-galactose) L_Fucose->D_Fucose  Are non-superimposable mirror images (Enantiomers)  

Figure 1: Enantiomeric relationship of this compound and D-Fucose.

Comparative Physicochemical Properties

The enantiomeric relationship between L- and D-Fucose leads to identical physical properties such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is equal in magnitude but opposite in direction, a key feature used for their differentiation.

PropertyThis compoundD-FucoseSource(s)
Molecular Formula C₆H₁₂O₅C₆H₁₂O₅
Molecular Weight 164.16 g/mol 164.16 g/mol
Appearance White crystalline powderWhite powder or crystals
Melting Point 150-153 °C144-145 °C
Specific Rotation ([α]²⁰/D) -73° to -77° (c=4, H₂O)+72° to +78° (c=4, H₂O)
Water Solubility High (e.g., 50 mg/mL)High (e.g., 100 mg/mL)
logP (Predicted) -2.1 to -2.4-2.4

Experimental Protocols for Differentiation

Distinguishing between this compound and D-Fucose is critical for research concerning glycosylation, metabolic studies, and quality control in drug development. Several robust experimental methods can achieve this differentiation.

This is a primary method for separating and quantifying enantiomers.

  • Objective: To separate and quantify D- and this compound isomers in a sample.

  • Methodology:

    • Sample Preparation: If fucose is part of a larger glycan, it must first be liberated via acid hydrolysis (e.g., using trifluoroacetic acid). The hydrolysate is then neutralized and filtered.

    • Derivatization (Optional): To enhance detection sensitivity, the released monosaccharides can be derivatized with a fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP).

    • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak series) designed to have different affinities for the L- and D-enantiomers, thus enabling their separation.

    • Detection: The separated isomers are detected by a UV or fluorescence detector (for derivatized samples) or a refractive index detector for underivatized sugars.

    • Quantification: The concentration of each isomer is determined by comparing the peak areas from the sample to those of known standards of pure L- and D-Fucose.

This classical technique leverages the defining optical difference between enantiomers.

  • Objective: To determine the isomeric form of a pure fucose sample based on its optical rotation.

  • Methodology:

    • Sample Preparation: A solution of the purified fucose sample is prepared at a precise concentration in a suitable solvent, typically water.

    • Measurement: The solution is placed in a polarimeter cell. Plane-polarized light is passed through the sample, and the instrument measures the angle of rotation.

    • Analysis: A negative rotation (levorotatory) indicates the presence of this compound, while a positive rotation (dextrorotatory) indicates D-Fucose. The magnitude of the rotation should match the known specific rotation values (see table above).

The high specificity of enzymes involved in fucose metabolism can be exploited for differentiation. Mammalian fucosyltransferases and α-L-fucosidases are highly specific for this compound.

  • Objective: To identify this compound through its specific interaction with an this compound-dependent enzyme.

  • Methodology (Example using this compound Dehydrogenase):

    • Reaction Mixture: A reaction buffer is prepared containing this compound dehydrogenase, the cofactor NAD⁺, and the sample to be tested.

    • Reaction Initiation: The reaction is initiated by adding the sample. If this compound is present, the enzyme will catalyze its oxidation, with the concurrent reduction of NAD⁺ to NADH.

    • Detection: The formation of NADH is monitored spectrophotometrically by the increase in absorbance at 340 nm. Alternatively, the NADH can be used to reduce a chromogenic substrate (e.g., involving neocuproine and Cu²⁺) to produce a colored product measured at a specific wavelength (e.g., 455 nm).

    • Analysis: A significant signal indicates the presence of this compound. A parallel reaction with a D-Fucose sample should show no activity, serving as a negative control.

ERMS, a form of tandem mass spectrometry (MS/MS), can distinguish between anomers by analyzing their different fragmentation patterns upon collision-induced dissociation (CID).

  • Objective: To differentiate fucose anomers (and by extension, enantiomers which have identical mass spectra) based on their gas-phase fragmentation "fingerprints".

  • Methodology:

    • Ionization: The fucose sample is introduced into the mass spectrometer and ionized, often forming a sodium adduct ([Fuc+Na]⁺, m/z 187).

    • Isolation: The precursor ion (m/z 187) is isolated within the mass spectrometer.

    • Collision-Induced Dissociation (CID): The isolated ions are subjected to collisions with an inert gas at varying energy levels. This causes the ions to fragment.

    • Analysis: The fragmentation patterns (i.e., the relative intensities of product ions) are recorded as a function of collision energy. Studies have shown that α- and β-anomers yield different ratios of key fragment ions (e.g., dehydration vs. cross-ring fragmentation products), allowing for their differentiation. While directly distinguishing L- from D-Fucose is not possible with this method alone, it can be used in conjunction with chiral separation techniques.

G cluster_input Sample Preparation cluster_analysis Analytical Differentiation cluster_results Identification Sample Sample Containing Fucose Isomers Hydrolysis Acid Hydrolysis (if glycosylated) Sample->Hydrolysis HPLC Chiral HPLC Hydrolysis->HPLC Polarimetry Polarimetry Enzymatic Enzymatic Assay Result_L This compound HPLC->Result_L Separated Peak 1 Result_D D-Fucose HPLC->Result_D Separated Peak 2 Polarimetry->Result_L Negative Rotation Polarimetry->Result_D Positive Rotation Enzymatic->Result_L Substrate for L-specific enzyme Enzymatic->Result_D No Reaction

Figure 2: Experimental workflow for the differentiation of L- and D-Fucose.

Conclusion

The structural distinction between this compound and D-Fucose as enantiomers is the cornerstone of their divergent roles in biology. While this compound is an integral component of the mammalian glycome, essential for processes like cell-cell recognition and immune responses, D-Fucose is largely absent and unrecognized by mammalian enzymatic machinery. For professionals in life sciences and drug development, the ability to accurately identify and quantify these isomers is paramount. The methodologies outlined in this guide—from the definitive separation by chiral HPLC to the functional confirmation via enzymatic assays—provide a robust toolkit for navigating the nuanced world of fucose stereochemistry. A thorough understanding of these differences is critical for the development of targeted therapeutics, the study of glycosylation-related diseases, and the fundamental exploration of glycobiology.

References

L-Fucose at the Helm: A Technical Guide to Host-Microbe Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a pivotal player in the intricate dialogue between the host and its resident microbial communities. Abundantly present in the mammalian gut as a terminal modification of glycoproteins and glycolipids on mucosal surfaces, this compound serves as both a nutrient source for the microbiota and a critical signaling molecule that shapes microbial composition and host responses.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted roles of this compound in host-microbe interactions, offering insights into its metabolism, its influence on bacterial colonization and pathogenesis, and its immunomodulatory functions. This document is intended to be a comprehensive resource, detailing quantitative data, experimental methodologies, and key signaling pathways to facilitate further research and therapeutic development in this burgeoning field.

This compound Metabolism by the Gut Microbiota

The mammalian host synthesizes and secretes fucosylated glycans into the intestinal lumen, providing a crucial niche for commensal bacteria.[4][5] Many gut microbes possess the enzymatic machinery to liberate and metabolize this compound, influencing the overall metabolic output of the gut ecosystem.

Fucose Utilization Pathways

Gut bacteria, particularly members of the Bacteroidetes and Firmicutes phyla, can utilize this compound as a carbon and energy source. The catabolism of this compound typically proceeds through a pathway that converts it to dihydroxyacetone phosphate and L-lactaldehyde. The latter can be further metabolized to propanediol, which can be used by other bacteria to produce propionate, a key short-chain fatty acid (SCFA).

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules are vital for host health, serving as an energy source for colonocytes and modulating immune responses. The relative proportions of these SCFAs can be influenced by the composition of the fucose-metabolizing microbial community.

Table 1: Quantitative Data on SCFA Production from Fucose

Bacterial Species/CommunitySubstrateAcetate (mM)Propionate (mM)Butyrate (mM)Reference
Human Fecal MicrobiotaFucose (2.8 mM)6.3 ± 0.1IncreasedIncreased
Human Fecal MicrobiotaControl53.7–92.9 (at 24h)6.2–31.1 (at 24h)2.5–23.7 (at 24h)

This compound in Bacterial Colonization and Pathogenesis

The presence of fucose on host cell surfaces provides attachment sites for both commensal and pathogenic bacteria, playing a critical role in colonization and infection.

Adhesion and Colonization

Many bacteria express fucose-binding lectins that mediate their adherence to the intestinal epithelium. For example, the human gut symbiont Bacteroides thetaiotaomicron can incorporate host-derived fucose into its own surface polysaccharides, a strategy that enhances its fitness and colonization capacity. Conversely, pathogens like Campylobacter jejuni and enterohemorrhagic Escherichia coli (EHEC) utilize fucose as a signal to regulate their virulence and establish a foothold in the gut.

Table 2: Impact of Fucose Utilization on Bacterial Colonization

Bacterial StrainHost ModelExperimental ConditionCompetitive Index (Mutant/Wild-Type)Reference
Campylobacter jejuni Δcj0486 (fucose permease mutant)Neonatal PigletCo-infection with wild-type< 0.002 (in cecum, 3 days post-inoculation)
Campylobacter jejuni Δcj0486ChickCo-infection with wild-typeNo significant difference
Virulence Regulation

For some pathogens, fucose is not just a nutrient but also a signal that modulates the expression of virulence factors. In EHEC, the presence of fucose is sensed by the two-component system FusKR, which in turn regulates the expression of genes involved in metabolism and virulence, including the locus of enterocyte effacement (LEE) pathogenicity island.

Diagram 1: EHEC FusKR Signaling Pathway

FusKR_Signaling cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Fucose This compound FusK FusK (Sensor Kinase) Fucose->FusK binds FusK->FusK FusR FusR (Response Regulator) FusK->FusR phosphorylates LEE LEE Pathogenicity Island FusR->LEE activates transcription Metabolism Metabolic Genes FusR->Metabolism regulates transcription

Caption: The FusKR two-component system in EHEC senses extracellular this compound.

Immunomodulatory Role of this compound

This compound and fucosylated structures play a significant role in shaping the host's immune response, contributing to both immune homeostasis and the response to pathogens.

Modulation of T-cell Responses

This compound supplementation has been shown to ameliorate intestinal inflammation in mouse models of colitis. This anti-inflammatory effect is, in part, mediated by the induction of regulatory T cells (Tregs). In Muc2-deficient mice, which spontaneously develop colitis, this compound administration leads to an increase in the expression of the Treg marker Foxp3 and a reduction in pro-inflammatory cytokines.

Table 3: Effect of this compound on T-regulatory Cell Marker Expression in Muc2-/- Mice

Treatment GroupFoxp3 Gene Expression (relative to control)Reference
Muc2-/- + this compoundSignificantly increased
Muc2+/+ + this compoundNo significant change
Macrophage Polarization

This compound can also influence the polarization of macrophages. Dietary fucose has been shown to affect macrophage polarization during pregnancy in mice. In the context of inflammation, this compound can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, contributing to the resolution of inflammation.

Diagram 2: Immunomodulatory Effects of this compound

Fucose_Immunity cluster_immune_cells Immune Cells Fucose This compound Treg Regulatory T cells (Tregs) Fucose->Treg promotes differentiation Macrophage Macrophages Fucose->Macrophage M2 M2 (Anti-inflammatory) Fucose->M2 promotes M1 M1 (Pro-inflammatory) Treg->M1 suppresses Macrophage->M1 polarization Macrophage->M2 polarization

Caption: this compound promotes immune tolerance by inducing Tregs and M2 macrophages.

The FUT2 Gene and Host Fucosylation

The expression of fucosylated glycans on mucosal surfaces is largely controlled by the fucosyltransferase 2 (FUT2) gene. Genetic variations in FUT2, leading to a "non-secretor" phenotype with reduced or absent α(1,2)-fucosylation, have significant implications for host-microbe interactions and disease susceptibility.

Non-secretor individuals exhibit altered gut microbiota composition and are at an increased risk for certain inflammatory conditions, such as Crohn's disease, and have altered susceptibility to infections with pathogens like Norovirus and Helicobacter pylori.

Experimental Protocols

Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines the key steps for profiling the gut microbial community from fecal samples.

  • Fecal Sample Collection and DNA Extraction: Collect fresh fecal samples and immediately freeze them at -80°C. Extract microbial DNA using a commercially available stool DNA isolation kit.

  • PCR Amplification of the 16S rRNA Gene: Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with Illumina adapters.

  • Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, and pool the samples. Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.

  • Data Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 or DADA2 to perform quality filtering, denoising, taxonomic assignment, and diversity analysis.

Measurement of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of SCFAs in cecal contents.

  • Sample Preparation: Homogenize a known weight of cecal content in a suitable solvent (e.g., ethanol) containing an internal standard (e.g., 2-ethylbutyric acid).

  • Derivatization: Derivatize the SCFAs to increase their volatility. A common method is esterification using isobutyl chloroformate/isobutanol.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Separate the SCFAs on a suitable capillary column and detect them using mass spectrometry in selected ion monitoring (SIM) mode.

  • Quantification: Generate a standard curve for each SCFA using known concentrations and calculate the concentration in the samples based on the peak areas relative to the internal standard.

Bacterial Adhesion Assay to Intestinal Epithelial Cells

This protocol allows for the in vitro assessment of bacterial adherence to intestinal epithelial cells.

  • Cell Culture: Culture a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) to confluence in 24-well plates.

  • Bacterial Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase, wash, and resuspend in cell culture medium without antibiotics.

  • Infection: Add the bacterial suspension to the epithelial cell monolayers at a defined multiplicity of infection (MOI) and incubate for a specific period (e.g., 1-3 hours).

  • Washing and Lysis: Wash the monolayers extensively with PBS to remove non-adherent bacteria. Lyse the epithelial cells with a detergent (e.g., Triton X-100) to release the adherent bacteria.

  • Quantification: Serially dilute the lysate and plate on appropriate agar medium to determine the number of colony-forming units (CFUs) of adherent bacteria.

Flow Cytometry Analysis of Intestinal Immune Cells

This protocol enables the characterization of immune cell populations in the intestinal lamina propria.

  • Isolation of Lamina Propria Cells: Excise the intestine, remove Peyer's patches, and cut it into small pieces. Remove epithelial cells by incubation with EDTA. Digest the remaining tissue with collagenase to release lamina propria cells.

  • Cell Staining: Resuspend the single-cell suspension in FACS buffer and block Fc receptors. Stain the cells with a panel of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD4, CD8, Foxp3 for T cells; F4/80, CD11b for macrophages).

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using software such as FlowJo to gate on specific cell populations and quantify their frequencies and numbers.

Conclusion

This compound is a central figure in the complex interplay between the host and its gut microbiota. Its roles as a nutrient, an attachment factor, and an immunomodulator underscore its importance in maintaining intestinal homeostasis and influencing disease states. A thorough understanding of the mechanisms governing this compound-mediated host-microbe interactions is crucial for the development of novel therapeutic strategies targeting the gut microbiome. This guide provides a foundational resource for researchers and drug development professionals to navigate this exciting and rapidly evolving field. By leveraging the quantitative data, detailed protocols, and pathway diagrams presented herein, the scientific community can further unravel the complexities of this sweet dialogue and harness its potential for improving human health.

References

The Discovery and Enduring Significance of L-Fucose in Glycoscience

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucose, a deoxyhexose monosaccharide, holds a unique and critical position in the landscape of glycoscience. Unlike the more common D-sugars that constitute biological systems, fucose exists in the L-configuration, a feature that profoundly influences its biological roles.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its historical journey in the field of glycoscience, and its pivotal functions in cellular communication, immunology, and cancer biology. We delve into the intricate signaling pathways modulated by fucosylation, present detailed experimental protocols for its study, and offer a forward-looking perspective on its therapeutic potential.

A Historical Perspective: The Unveiling of a Unique Sugar

The story of this compound begins with its discovery in marine algae. The name "fucose" itself is derived from the Latin word fucus, meaning seaweed.[2] In 1913, Swedish Professor Harald Kylin was the first to describe the slimy component of seaweeds as 'fucoidin' or 'fucoijin', which later became known as fucoidan, a polysaccharide rich in fucose.[3] Early research focused on the extraction and characterization of this novel sugar from natural sources like brown algae.[4][5]

The structural elucidation of this compound revealed it to be 6-deoxy-L-galactose, distinguishing it from other hexoses by the absence of a hydroxyl group at the C-6 position and its L-enantiomeric form. This unique structure is crucial for its recognition by specific enzymes and binding proteins, underpinning its diverse biological functions.

Early chemical syntheses of this compound were pivotal in confirming its structure and enabling further biological studies. Notably, several total syntheses have been developed from more common carbohydrates like D-mannose and D-galactose. A significant contribution to the field was the synthesis of radiolabeled this compound, such as α-L-fucose-l-14C, by Isbell and colleagues in 1967. This was achieved through the degradation of nonradioactive L-fuconic acid to 5-deoxy-L-lyxose, followed by a cyanohydrin reaction with 14C-labeled cyanide. These synthetic achievements provided essential tools for tracing the metabolic fate and incorporation of this compound into glycoconjugates.

The Central Role of Fucosylation in Biology

This compound exerts its biological influence primarily through a post-translational modification process called fucosylation. This process involves the enzymatic transfer of a fucose residue from a donor substrate, guanosine diphosphate (GDP)-fucose, to an acceptor molecule, which can be a protein (glycoprotein) or a lipid (glycolipid). This addition of fucose is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).

Fucosylated glycans are integral to a vast array of biological processes, including:

  • Cell-Cell Recognition and Adhesion: Fucosylated structures on the cell surface act as ligands for specific receptors on other cells, mediating crucial interactions in development, immune surveillance, and tissue organization.

  • Signal Transduction: The fucosylation of cell surface receptors, such as those for growth factors, can modulate their activity and downstream signaling pathways.

  • Immune Response: Fucosylated glycans are critical for the proper functioning of the immune system, including leukocyte trafficking and inflammation.

  • Host-Microbe Interactions: The fucosylated glycans in the gut mucus layer can serve as both a nutrient source and an attachment site for commensal and pathogenic bacteria.

Key Signaling Pathways Modulated by this compound

Selectin-Mediated Cell Adhesion

One of the most well-characterized roles of this compound is in selectin-mediated cell adhesion, a critical process in inflammation and immune responses. Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). They recognize and bind to specific fucosylated and sialylated carbohydrate structures, most notably the sialyl Lewis X (sLex) antigen (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc).

The interaction between selectins and their sLex ligands facilitates the initial tethering and subsequent rolling of leukocytes along the endothelial lining of blood vessels at sites of inflammation. This process is a prerequisite for the firm adhesion and transmigration of leukocytes into the underlying tissue. The fucose residue is an absolute requirement for this interaction, with its hydroxyl groups at the 2, 3, and 4 positions being crucial for binding to E- and L-selectin.

Selectin_Mediated_Adhesion cluster_leukocyte Leukocyte cluster_endothelium Activated Endothelium cluster_process Process Leukocyte Leukocyte PSGL1 PSGL-1 sLex sialyl Lewis X ESelectin E-Selectin sLex->ESelectin binds to PSelectin P-Selectin sLex->PSelectin binds to PSGL1->sLex displays Endothelium Endothelial Cell Tethering Tethering & Rolling ESelectin->Tethering PSelectin->Tethering FirmAdhesion Firm Adhesion Tethering->FirmAdhesion Transmigration Transmigration FirmAdhesion->Transmigration

Figure 1: this compound in Selectin-Mediated Leukocyte Adhesion.

Fucosylation in Cancer and TGF-β Signaling

Aberrant fucosylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. Changes in the expression of fucosyltransferases and the resulting alterations in cell surface fucosylation can profoundly impact cancer cell behavior.

One critical signaling pathway often dysregulated by fucosylation in cancer is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β signaling has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Fucosylation of TGF-β receptors (TβRs) has been shown to modulate their signaling activity. For instance, in colorectal cancer, fucosylation of TβRI by FUT3/6 is essential for TGF-β-mediated epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and migration. Inhibition of this fucosylation step can attenuate TGF-β signaling and suppress the malignant phenotype.

TGFb_Fucosylation_Cancer TGFb TGF-β TBRII TβRII TGFb->TBRII Fucosylated_TBRI Fucosylated TβRI TBRII->Fucosylated_TBRI recruits & phosphorylates TBRI TβRI FUT FUT3/6 FUT->TBRI fucosylates GDP_Fuc GDP-Fucose GDP_Fuc->FUT donor SMAD23 SMAD2/3 Fucosylated_TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 binds SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus translocates to EMT EMT, Invasion, Metastasis Nucleus->EMT regulates gene expression for

Figure 2: Fucosylation of TGF-β Receptor in Cancer Progression.

Experimental Protocols

Enzymatic Determination of this compound

This protocol describes a method for the quantitative determination of this compound using this compound dehydrogenase.

Materials:

  • This compound Assay Kit (e.g., Megazyme K-FUCOSE) or individual reagents

  • Buffer solution (pH 8.0)

  • NADP+ solution

  • This compound dehydrogenase solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Sample containing this compound (e.g., hydrolysate of a glycoprotein)

Procedure:

  • Sample Preparation: Prepare the sample by hydrolysis (if fucose is part of a larger molecule) and dilute to a concentration within the linear range of the assay (typically 0.5 to 100 µg of this compound per assay). For biological samples like fermentation broths, inactivate endogenous enzymes by heating at 90-95°C for 10 minutes, followed by centrifugation or filtration. For plant material, extract with hot water, filter, and adjust the pH to approximately 8.0. For whole blood, deproteinize using Carrez reagents.

  • Assay Setup: In a cuvette, mix the buffer solution, NADP+ solution, and the sample.

  • Initial Absorbance: Measure the absorbance at 340 nm (A1).

  • Enzymatic Reaction: Add the this compound dehydrogenase solution to initiate the reaction. This compound is oxidized to L-fucono-1,5-lactone, with the concomitant reduction of NADP+ to NADPH.

  • Final Absorbance: After the reaction has gone to completion (typically ~10 minutes), measure the absorbance at 340 nm again (A2).

  • Calculation: The change in absorbance (A2 - A1) is proportional to the amount of NADPH formed, which is stoichiometric to the amount of this compound in the sample. Calculate the concentration of this compound using a standard curve prepared with known concentrations of this compound.

Fucosyltransferase Activity Assay

This protocol outlines a method to measure the activity of fucosyltransferases using a fluorescently labeled acceptor substrate and HPLC analysis.

Materials:

  • Enzyme source (cell extract or purified fucosyltransferase)

  • GDP-fucose (donor substrate)

  • Fluorescence-labeled acceptor oligosaccharide (e.g., pyridylaminated (PA)-sugar)

  • Reaction buffer (e.g., sodium cacodylate, pH 6.8)

  • ATP and MnCl2 solutions

  • HPLC system with a fluorescence detector and a suitable column (e.g., TSK-gel ODS-80TS)

Procedure:

  • Enzyme Preparation: If using cell extracts, solubilize the cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and sonicate. Centrifuge to remove cell debris and use the supernatant as the enzyme source.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, MnCl2, GDP-fucose, the fluorescently labeled acceptor substrate, and the enzyme source.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

  • Termination: Stop the reaction by methods such as boiling or adding EDTA.

  • HPLC Analysis: Inject an aliquot of the reaction mixture into the HPLC system. Elute the products with a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.0).

  • Quantification: Monitor the elution profile using the fluorescence detector. The fucosylated product will have a different retention time than the unreacted acceptor. Calculate the fucosyltransferase activity based on the peak area of the product.

Analysis of Fucosylated N-Glycans by Mass Spectrometry

This protocol provides a general workflow for the analysis of fucosylated N-glycans from glycoproteins using MALDI-TOF mass spectrometry.

Materials:

  • Glycoprotein sample

  • PNGase F (Peptide-N-Glycosidase F) for N-glycan release

  • Reagents for derivatization (optional, e.g., permethylation or ethyl esterification)

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid - DHB)

  • MALDI-TOF mass spectrometer

Procedure:

  • N-Glycan Release: Denature the glycoprotein sample and incubate with PNGase F to release the N-glycans.

  • Purification: Purify the released N-glycans from the protein and other contaminants using methods like solid-phase extraction.

  • Derivatization (Optional but Recommended):

    • Permethylation: This method enhances the ionization efficiency and provides linkage information upon fragmentation.

    • Ethyl Esterification: This stabilizes sialic acids and allows for their differentiation.

  • Sample Spotting: Mix the purified (and derivatized) N-glycans with the MALDI matrix solution and spot onto the MALDI target plate. Allow to air dry.

  • Mass Spectrometry Analysis: Acquire mass spectra in the appropriate mass range. Fucosylated glycans will exhibit a mass increase of 146.06 Da for each fucose residue.

  • Data Analysis: Identify the fucosylated glycan structures based on their mass-to-charge ratio (m/z) and fragmentation patterns (if MS/MS is performed). Specialized software can aid in the structural elucidation.

Glycan_Analysis_Workflow start Glycoprotein Sample release N-Glycan Release (PNGase F) start->release purify Purification release->purify derivatize Derivatization (Optional) purify->derivatize spot MALDI Plate Spotting derivatize->spot ms MALDI-TOF MS Analysis spot->ms analysis Data Analysis & Structural Elucidation ms->analysis end Identified Fucosylated Glycans analysis->end

Figure 3: Workflow for Mass Spectrometric Analysis of Fucosylated N-Glycans.

Quantitative Data Summary

ParameterValueMethodReference
This compound Assay
Linear Range0.5 - 100 µgEnzymatic (this compound dehydrogenase)
Reaction Time~10 minutesEnzymatic (this compound dehydrogenase)
Fucosyltransferase Assay
Incubation Time2 hoursHPLC with fluorescence detection
Elution Buffer20 mM ammonium acetate, pH 4.0HPLC with fluorescence detection
Mass Spectrometry
Mass of Fucose Residue146.06 DaMALDI-TOF MS

Future Directions and Therapeutic Potential

The deepening understanding of the roles of this compound and fucosylation in health and disease is opening up new avenues for therapeutic intervention. The development of inhibitors of specific fucosyltransferases is a promising strategy for the treatment of cancer, with the potential to block metastasis and overcome drug resistance. Furthermore, modulating fucosylation could have therapeutic benefits in inflammatory and autoimmune diseases.

The study of this compound itself as a therapeutic agent is also gaining traction. For example, this compound supplementation has shown promise in preclinical models of certain genetic disorders of fucosylation. As our knowledge of the "fucocode" continues to expand, so too will the opportunities to harness this unique sugar for the development of novel diagnostics and therapeutics.

Conclusion

From its humble origins in seaweed to its central role in complex biological processes, this compound has carved a unique and indispensable niche in the world of glycoscience. Its distinct stereochemistry and structure have endowed it with the ability to mediate a remarkable array of cellular functions. For researchers and drug development professionals, a thorough understanding of the history, biology, and analytical methodologies associated with this compound is essential for unlocking its full potential in the ongoing quest to understand and combat human disease.

References

The Pivotal Role of L-Fucose in Developmental Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose is a deoxyhexose sugar, unique among mammalian monosaccharides for its L-configuration, that plays a fundamental role in a vast array of biological processes through its incorporation into glycans—a process termed fucosylation. This post-translational modification is not a mere embellishment; it is a critical regulatory mechanism that governs protein function, cell-cell recognition, and signal transduction. In the context of developmental biology, fucosylation is indispensable. Defects in the fucosylation machinery lead to severe developmental abnormalities and congenital disorders, underscoring its essential nature. This technical guide provides an in-depth exploration of the involvement of this compound in development, detailing the enzymatic machinery, its impact on key signaling pathways, and its role in specific developmental milestones. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers investigating the complex world of glycobiology in development and disease.

Introduction: The Fucose Code in Development

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, creates an immense layer of biological complexity. This compound is a key component of this "glycocode." Unlike other sugars, it is a deoxy sugar lacking a hydroxyl group on the C-6 carbon and exists in the L-conformation.[1] Fucosylated glycans are involved in processes ranging from fertilization and embryonic development to immunity and cancer.[1][2] Three fucosyltransferases—FUT8, POFUT1 (FUT12), and POFUT2 (FUT13)—are essential for proper development in mice, and congenital disorders arising from defects in the GDP-fucose transporter result in severe developmental deficiencies.[1] This guide will dissect the core mechanisms by which this compound exerts its profound influence on the orchestration of life from a single cell to a complex organism.

The Machinery of Fucosylation

The addition of fucose to a glycan chain requires a high-energy donor substrate, guanosine diphosphate this compound (GDP-L-fucose). Cells synthesize this crucial molecule through two primary pathways: the de novo pathway and the salvage pathway.

  • De Novo Pathway : This is the main synthesis route, converting GDP-D-mannose into GDP-L-fucose in a two-step enzymatic reaction. This process is catalyzed by GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein).[3]

  • Salvage Pathway : This pathway utilizes free this compound obtained from dietary sources or from the lysosomal degradation of fucosylated glycoconjugates. The free fucose is phosphorylated by fucose kinase (FCSK) and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).

Once synthesized in the cytosol, GDP-L-fucose is transported into the Golgi apparatus or endoplasmic reticulum (ER) by a specific GDP-fucose transporter (SLC35C1). Inside these organelles, a family of fucosyltransferases (FUTs) catalyzes the transfer of fucose to acceptor glycans on proteins and lipids. These enzymes create specific linkages, leading to different functional outcomes:

  • α-1,6-fucosyltransferase (FUT8) : The sole enzyme responsible for "core fucosylation," adding fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. This modification is critical for modulating the activity of many growth factor receptors.

  • Protein O-Fucosyltransferases (POFUT1 and POFUT2) : These enzymes add fucose directly to serine or threonine residues on proteins containing Epidermal Growth Factor-like (EGF) repeats (POFUT1) or Thrombospondin Type 1 Repeats (TSRs) (POFUT2). POFUT1 is essential for the function of Notch receptors.

  • Terminal Fucosyltransferases (FUT1-7, 9-11) : These enzymes add fucose to the outer ends of glycan chains, creating important recognition structures like the H-antigen (blood group O) and Lewis antigens, which are crucial for cell adhesion.

Fucose_Metabolism cluster_de_novo De Novo Pathway (Cytosol) cluster_salvage Salvage Pathway (Cytosol) cluster_golgi Golgi / ER Lumen GDP_Mannose GDP-D-Mannose GMDS GMDS GDP_Mannose->GMDS Intermediate GDP-4-keto-6-deoxy-D-mannose FX FX Protein Intermediate->FX GDP_Fucose_DN GDP-L-Fucose Transporter GDP-Fucose Transporter (SLC35C1) GDP_Fucose_DN->Transporter GMDS->Intermediate FX->GDP_Fucose_DN Free_Fucose This compound (Diet / Lysosome) FCSK FCSK Free_Fucose->FCSK Fucose_1_P This compound-1-Phosphate FPGT FPGT Fucose_1_P->FPGT GDP_Fucose_S GDP-L-Fucose GDP_Fucose_S->Transporter FCSK->Fucose_1_P FPGT->GDP_Fucose_S GDP_Fucose_Golgi GDP-L-Fucose FUTs FUTs / POFUTs GDP_Fucose_Golgi->FUTs Glycoprotein Acceptor Glycoprotein Glycoprotein->FUTs Fucosylated_Glycoprotein Fucosylated Glycoprotein FUTs->Fucosylated_Glycoprotein Transporter->GDP_Fucose_Golgi GF_Signaling cluster_fucosylation Golgi cluster_signaling Cell Membrane & Cytosol Receptor_unmod Unmodified Receptor (e.g., EGFR, TGF-βR) FUT8 FUT8 Receptor_unmod->FUT8 α1,6-Fucosylation Receptor_mod Core Fucosylated Receptor FUT8->Receptor_mod Receptor_active Receptor Dimerization & Phosphorylation Receptor_mod->Receptor_active Trafficking to Cell Surface Growth_Factor Growth Factor (EGF, TGF-β) Growth_Factor->Receptor_active Binding Signaling_Cascade Downstream Signaling (e.g., MAPK, SMAD) Receptor_active->Signaling_Cascade Cellular_Response Cellular Response (Growth, Proliferation) Signaling_Cascade->Cellular_Response ISC_Signaling cluster_LPMC Lamina Propria Monocyte (LPMC) cluster_ISC Intestinal Stem Cell (ISC) L_Fucose This compound AHR AHR Activation L_Fucose->AHR IL22_Secretion IL-22 Secretion AHR->IL22_Secretion IL22 IL-22 IL22_Secretion->IL22 IL22R IL-22 Receptor IL22->IL22R Binding STAT3 STAT3 Phosphorylation IL22R->STAT3 Proliferation ISC Proliferation & Regeneration STAT3->Proliferation KO_Workflow cluster_breeding Step 1: Mouse Breeding cluster_analysis Step 2: Genotyping & Phenotyping start Start: Define Gene of Interest (e.g., Pofut1, Fut8) Mouse_Flox Floxed Mouse (Gene-flox/flox) start->Mouse_Flox Mouse_Cre Cre-Driver Mouse (Tissue-specific Cre) start->Mouse_Cre Breeding Cross Breed Mouse_Flox->Breeding Mouse_Cre->Breeding Offspring Offspring (Gene-flox/flox; Cre+) Breeding->Offspring Genotyping PCR Genotyping (Confirm Deletion) Offspring->Genotyping Pheno_Gross Gross Phenotype (Viability, Growth) Genotyping->Pheno_Gross Pheno_Histo Histology & Immunohistochemistry Genotyping->Pheno_Histo Pheno_Biochem Biochemical Analysis (Lectin Blotting) Genotyping->Pheno_Biochem end Conclusion: Elucidate Gene Function Pheno_Gross->end Pheno_Histo->end Pheno_Biochem->end

References

L-Fucose as a monosaccharide in human milk oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-fucose, a critical monosaccharide component of Human Milk Oligosaccharides (HMOs). It details the quantitative aspects of fucosylated HMOs, outlines the experimental protocols for their analysis, and illustrates the key signaling pathways they influence. This document is intended to serve as a comprehensive resource for professionals in the fields of nutrition, microbiology, and pharmaceutical development.

Introduction to this compound and Human Milk Oligosaccharides

Human milk is a complex biological fluid containing a rich array of nutrients and bioactive components essential for infant health and development. Following lactose and lipids, HMOs are the third most abundant solid component in human milk, with concentrations ranging from 5 to 15 g/L in mature milk.[1][2] These complex carbohydrates are composed of five core monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), N-acetylneuraminic acid (Neu5Ac, a sialic acid), and this compound (Fuc).[3][4]

This compound is a deoxyhexose sugar that plays a pivotal role in the structure and function of HMOs. It is typically found at the terminal positions of oligosaccharide chains, linked via α1-2, α1-3, or α1-4 glycosidic bonds.[3] The presence and linkage of fucose residues contribute significantly to the vast structural diversity of HMOs, with over 200 distinct structures identified to date. Fucosylated HMOs are the most abundant type, constituting 35-50% of the total HMOs in the milk of "secretor" mothers.

The synthesis of fucosylated HMOs is dependent on the maternal expression of specific fucosyltransferases, primarily FUT2 (secretor gene) and FUT3 (Lewis gene). Mothers with a functional FUT2 enzyme produce α1-2 fucosylated HMOs, such as the prominent 2'-fucosyllactose (2'-FL), and are termed "secretors". "Non-secretor" mothers lack a functional FUT2 and consequently have significantly lower levels of α1-2 fucosylated HMOs in their milk. This genetic variation leads to distinct HMO profiles among individuals, with significant implications for infant gut microbiome development and overall health.

Quantitative Analysis of Fucosylated HMOs

The concentration of fucosylated HMOs in human milk is dynamic, varying with lactation stage and maternal secretor status. The tables below summarize quantitative data from various studies.

Table 1: Concentration of Total Fucosylated HMOs in Human Milk

Lactation StageSecretor StatusConcentration (g/L)Reference
ColostrumSecretor9.67
ColostrumNon-secretor5.17
Transitional MilkSecretor9.47
Transitional MilkNon-secretor5.61
Mature MilkSecretor8.67
Mature MilkNon-secretor5.54
Postnatal Day 10-12.0 ± 2.5
Postnatal Day 120-6.67 ± 0.98

Table 2: Concentration of Specific Fucosylated HMOs in Human Milk

HMOLactation StageConcentration (g/L)Reference
2'-Fucosyllactose (2'-FL)Colostrum3.18 ± 0.9
2'-Fucosyllactose (2'-FL)Late Milk1.64 ± 0.67
3-Fucosyllactose (3-FL)Colostrum0.37 ± 0.1
3-Fucosyllactose (3-FL)Late Milk0.92 ± 0.5
Lacto-N-fucopentaose I (LNFP I)--

Experimental Protocols for HMO Analysis

The structural complexity and isomeric nature of HMOs present analytical challenges. Various chromatographic and mass spectrometric techniques are employed for their separation, identification, and quantification.

Sample Preparation: Extraction and Purification of HMOs

A common workflow for HMO analysis from human milk involves the following steps:

  • Defatting: Centrifugation of milk samples to separate the lipid layer.

  • Deproteinization: Precipitation of proteins using methods such as ethanol precipitation.

  • Lactose Removal: Often achieved through enzymatic digestion or chromatographic methods to prevent interference from the highly abundant lactose.

  • Solid-Phase Extraction (SPE): Purification of the oligosaccharide fraction using graphitized carbon cartridges.

A more detailed, optimized purification protocol for functional analysis might involve the workflow depicted below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Human Milk Sample centrifugation Centrifugation (Defatting) start->centrifugation protein_precipitation Protein Precipitation (e.g., Ethanol) centrifugation->protein_precipitation spe Solid-Phase Extraction (Graphitized Carbon) protein_precipitation->spe lactose_removal Lactose Removal spe->lactose_removal lc_ms LC-MS/MS lactose_removal->lc_ms hpaec_pad HPAEC-PAD lactose_removal->hpaec_pad nmr NMR Spectroscopy lactose_removal->nmr

Figure 1: General workflow for HMO extraction, purification, and analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of HMOs. Due to the lack of a chromophore in HMOs, derivatization with a fluorescent tag is often employed for detection.

  • Principle: Labeled HMOs are separated on a stationary phase (e.g., amide column) based on their physicochemical properties.

  • Stationary Phase: Amide-silica columns are commonly used for separating polar compounds like oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used for elution.

  • Detection: Fluorescence detection is highly sensitive for labeled oligosaccharides. Refractive index detection can also be used for unlabeled compounds.

  • Quantification: Achieved by comparing the peak areas of the analytes to those of known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for HMO analysis.

  • Chromatography: Porous graphitized carbon (PGC) columns are particularly effective for separating isomeric HMO structures.

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions from the eluted HMOs.

  • Mass Analysis: Time-of-flight (TOF) and Orbitrap mass analyzers provide high mass accuracy for confident identification.

  • Tandem MS (MS/MS): Fragmentation of selected precursor ions provides structural information, including linkage positions. Collision-induced dissociation (CID) is a common fragmentation technique.

  • Quantification: Can be performed using external standards or by isotopic labeling.

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a sensitive method for the analysis of underivatized carbohydrates.

  • Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column.

  • Detection: Pulsed amperometric detection provides direct and sensitive detection of the eluted carbohydrates.

  • Application: This method is particularly useful for resolving isomeric structures.

Biosynthesis and Metabolism of Fucosylated HMOs

The synthesis of fucosylated HMOs in the mammary gland involves a series of enzymatic reactions catalyzed by glycosyltransferases. The key precursor for fucosylation is GDP-L-fucose.

biosynthesis_pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_hmo_synthesis HMO Synthesis gdp_mannose GDP-D-mannose gmd GMD gdp_mannose->gmd gdp_keto_deoxymannose GDP-4-keto-6-deoxymannose wcaG WcaG gdp_keto_deoxymannose->wcaG gdp_fucose GDP-L-fucose fut2 FUT2/FUT3 gdp_fucose->fut2 gmd->gdp_keto_deoxymannose wcaG->gdp_fucose l_fucose This compound fucK FucK (this compound kinase) l_fucose->fucK fucose_1_p This compound-1-phosphate fucP FucP (GDP-L-fucose pyrophosphorylase) fucose_1_p->fucP gdp_fucose_salvage GDP-L-fucose gdp_fucose_salvage->fut2 fucK->fucose_1_p fucP->gdp_fucose_salvage lactose Lactose lactose->fut2 fucosylated_hmo Fucosylated HMO (e.g., 2'-FL) fut2->fucosylated_hmo

Figure 2: Biosynthesis pathways of GDP-L-fucose and fucosylated HMOs.

In the infant gut, fucosylated HMOs are not digested by host enzymes but are selectively metabolized by beneficial bacteria, particularly Bifidobacterium species. These bacteria possess specific α-L-fucosidases that cleave fucose from the HMO backbone. The released this compound can then be metabolized through a dedicated pathway, leading to the production of 1,2-propanediol (1,2-PD). 1,2-PD can be further utilized by other gut bacteria to produce short-chain fatty acids (SCFAs) like propionate, which have important physiological functions.

Signaling Pathways and Biological Functions

Fucosylated HMOs exert their biological effects through various mechanisms, including modulation of the gut microbiota, interaction with host cells, and serving as decoy receptors for pathogens.

Microbiota-Gut-Brain Axis

There is growing evidence that fucosylated HMOs can influence brain development and cognitive function through the microbiota-gut-brain axis. By promoting the growth of beneficial bacteria and the production of SCFAs, fucosylated HMOs can modulate signaling pathways that communicate between the gut and the brain.

gut_brain_axis cluster_gut Infant Gut cluster_communication Communication cluster_brain Brain f_hmo Fucosylated HMOs bifido Bifidobacterium spp. f_hmo->bifido Metabolism scfa SCFAs (e.g., Propionate) bifido->scfa Production vagus_nerve Vagus Nerve scfa->vagus_nerve immune_system Immune System scfa->immune_system brain_dev Brain Development & Cognitive Function vagus_nerve->brain_dev immune_system->brain_dev

Figure 3: Influence of fucosylated HMOs on the microbiota-gut-brain axis.
Immune Modulation

Fucosylated HMOs can directly interact with immune cells and intestinal epithelial cells to modulate immune responses. They can influence cell signaling pathways, leading to a more balanced immune response and potentially reducing the risk of inflammatory conditions. For instance, HMOs have been shown to modulate cytokine production and reduce leukocyte adhesion.

Pathogen Inhibition

A key function of fucosylated HMOs is to act as soluble decoy receptors, preventing the adhesion of pathogens to the intestinal epithelium. Many pathogens utilize fucosylated structures on the surface of host cells as receptors for attachment. By mimicking these structures, fucosylated HMOs can competitively bind to pathogens in the gut lumen, thus preventing infection.

Conclusion

This compound is a fundamental component of human milk oligosaccharides, contributing significantly to their structural diversity and biological activity. The concentration and composition of fucosylated HMOs are influenced by maternal genetics and lactation stage, with profound effects on the infant gut microbiome, immune development, and protection against pathogens. A thorough understanding of the quantitative aspects, analytical methodologies, and biological functions of fucosylated HMOs is crucial for the development of novel infant formulas, prebiotics, and therapeutic agents aimed at promoting infant and long-term health. The continued advancement of analytical techniques will further elucidate the intricate roles of these complex glycans.

References

L-Fucose in Signal Transduction: A Technical Guide to its Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose sugar, plays a pivotal role in a multitude of cellular processes, extending far beyond its structural role in glycans. Its involvement in signal transduction is a rapidly emerging field of study, with profound implications for developmental biology, immunology, and oncology. This technical guide provides an in-depth exploration of the mechanisms by which this compound and its covalent attachment to proteins and lipids—a process known as fucosylation—modulate key signaling pathways. We will delve into the intricate roles of this compound in regulating receptor tyrosine kinase (RTK), Notch, and NF-κB signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and Fucosylation

This compound is a monosaccharide that is a fundamental component of many N-linked and O-linked glycans and glycolipids.[1][2] Unlike most other sugars in mammals, this compound exists in the L-configuration.[2] The process of adding fucose to glycoconjugates is termed fucosylation and is catalyzed by a family of enzymes called fucosyltransferases (FUTs).[3][4] This post-translational modification is critical for a wide range of biological functions, including cell adhesion, immune responses, and intercellular signaling. The presence or absence of fucose on cell surface glycans can dramatically alter protein conformation and function, thereby influencing ligand-receptor interactions and downstream signaling events.

This compound in Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a major class of cell surface receptors that control essential cellular processes like growth, differentiation, and metabolism. The proper glycosylation, including fucosylation, of RTKs is crucial for their stability, ligand binding, and subsequent activation of intracellular signaling cascades.

Modulation of EGFR Signaling

Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, catalyzed by FUT8, has been shown to significantly impact the function of the Epidermal Growth Factor Receptor (EGFR). Increased core fucosylation of EGFR can enhance its response to EGF stimulation. Conversely, a reduction in EGFR fucosylation can weaken the EGF-mediated cellular growth response.

Regulation of MET and other RTKs

Fucosylation also plays a role in the activation of other RTKs, such as MET and EPHA1. Silencing of FUT8 has been shown to decrease the phosphorylation of these receptors, indicating that core fucosylation is a critical regulator of their activation. This highlights the broad impact of fucosylation on RTK-mediated signaling pathways in cancer cells.

Quantitative Data on this compound in RTK Signaling

Cell LineTreatmentConcentrationEffect on SignalingReference
293/EGFR/FUT8--25-fold higher FUT8 activity compared to 293/EGFR
293/EGFR/shFUT8--43% of FUT8 activity compared to 293/EGFR/control
A549FUT8 knockdown-Decreased phosphorylation of EGFR and MAPK with EGF stimulation
U251-MGFUT8 silencing-Decreased phosphorylation of MET, EPHA1, and RYK

Diagram: this compound in RTK Signaling

RTK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding P P RTK->P Dimerization & Autophosphorylation FUT8 FUT8 FUT8->RTK Core Fucosylation GDP-Fucose GDP-Fucose GDP-Fucose->FUT8 Downstream\nSignaling Downstream Signaling (e.g., MAPK, Akt) P->Downstream\nSignaling Activation

Caption: this compound modulates RTK signaling via core fucosylation.

This compound in Notch Signaling

The Notch signaling pathway is an evolutionarily conserved cell-cell communication system that governs cell fate decisions. The extracellular domain of Notch receptors contains numerous epidermal growth factor-like (EGF) repeats that are subject to O-fucosylation by Protein O-fucosyltransferase 1 (Pofut1). This modification is essential for canonical Notch signaling.

The O-fucose on Notch can be further elongated by the Fringe glycosyltransferase, which adds a GlcNAc residue. This elongation modulates the binding of Notch to its ligands, Delta and Jagged. Specifically, Fringe-modified O-fucose enhances signaling induced by Delta-like ligands and inhibits signaling induced by Jagged ligands.

Quantitative Data on this compound in Notch Signaling

Cell LineTreatmentConcentrationEffect on SignalingReference
Lec13This compound supplementation5 mMDid not inhibit ligand binding
Notch1 reporter cells6-alkynyl fucose100 nMInhibition of Notch signaling induced by Dll1-Fc
Notch1 reporter cells6-alkenyl fucose100 nMInhibition of Notch signaling induced by Dll1-Fc

Diagram: this compound in Notch Signaling

Notch_Signaling cluster_signal_sending Signal-Sending Cell cluster_signal_receiving Signal-Receiving Cell Ligand Notch Ligand (Delta/Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding NICD NICD Notch_Receptor->NICD Cleavage Pofut1 Pofut1 Pofut1->Notch_Receptor O-Fucosylation Fringe Fringe Fringe->Notch_Receptor Glycan Elongation Nucleus Nucleus NICD->Nucleus Target_Gene_Expression Target Gene Expression Nucleus->Target_Gene_Expression Transcription

Caption: O-fucosylation is critical for Notch signaling activation.

This compound in NF-κB and MAPK Signaling

The NF-κB and MAPK signaling pathways are central to the inflammatory response. This compound has demonstrated anti-inflammatory effects by inhibiting these pathways. In adipocytes, this compound has been shown to suppress the expression of pro-inflammatory mediators by reducing the phosphorylation of key components of the MAPK cascade (p38 and Erk) and the NF-κB pathway (NF-κB and IκBα). This suggests that this compound may act upstream of these pathways, potentially through the activation of AMPK.

Furthermore, fucosylation has been directly implicated in regulating NF-κB signaling in metastatic breast cancer cells. Inhibition of fucosylation leads to a reduction in NF-κB activity, highlighting the importance of this glycan modification in pro-tumorigenic signaling.

Quantitative Data on this compound in NF-κB and MAPK Signaling

Cell LineTreatmentConcentrationEffect on SignalingReference
3T3-L1 AdipocytesThis compound5, 10, 20 mMSignificant reduction in LTI-induced phosphorylation of p38 and Erk
3T3-L1 AdipocytesThis compound20 mMSignificant reduction in LTI-induced phosphorylation of NF-κB and IκBα
4T1 metastatic mammary tumor cells2-fluorofucose (2FF)Not specifiedReduction in NF-κB and TNF signaling pathways

Diagram: this compound in NF-κB and MAPK Signaling

NFkB_MAPK_Signaling Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α, IFN-γ) MAPK_Pathway MAPK Pathway (p38, Erk) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, NF-κB) Inflammatory_Stimuli->NFkB_Pathway L_Fucose This compound L_Fucose->MAPK_Pathway L_Fucose->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators

Caption: this compound inhibits inflammatory signaling pathways.

Experimental Protocols

Western Blotting for Phosphorylated Signaling Proteins

This protocol is a generalized procedure based on methodologies described for analyzing the phosphorylation status of proteins in the MAPK and NF-κB pathways.

  • Cell Culture and Treatment: Plate 3T3-L1 adipocytes and treat with this compound at desired concentrations (e.g., 5, 10, 20 mM) for a specified duration. Induce inflammation with a combination of lipopolysaccharide (LPS), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total-p38, phospho-NF-κB, total-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Diagram: Western Blotting Workflow

Western_Blot_Workflow Cell_Treatment Cell Treatment (e.g., this compound) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: General workflow for Western blotting analysis.

Notch Reporter Assay

This protocol is a generalized procedure based on co-culture assays used to assess Notch signaling activity.

  • Cell Culture: Culture Notch receptor-expressing cells (e.g., CHO-K1 cells stably expressing Notch1) and ligand-expressing cells (e.g., OP9 cells expressing Dll1 or Jag1) separately. The receptor-expressing cells should also contain a Notch-responsive reporter construct (e.g., a luciferase reporter driven by a promoter with RBP-Jκ binding sites).

  • Treatment: Treat both cell types with this compound analogs or inhibitors at various concentrations for a specified period.

  • Co-culture: Co-culture the receptor- and ligand-expressing cells at a defined ratio for 24-48 hours.

  • Cell Lysis: Lyse the co-cultured cells using a suitable lysis buffer compatible with the reporter assay system.

  • Reporter Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.

Diagram: Notch Reporter Assay Workflow

Notch_Reporter_Assay Cell_Culture Culture Receptor & Ligand Cells Separately Treatment Treat with Fucose Analogs Cell_Culture->Treatment Co_culture Co-culture Cells Treatment->Co_culture Cell_Lysis Cell Lysis Co_culture->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis

Caption: Workflow for a co-culture-based Notch reporter assay.

Conclusion and Future Directions

The intricate involvement of this compound and fucosylation in fundamental signal transduction pathways underscores their importance in cellular homeostasis and disease. The modulation of RTK, Notch, and NF-κB signaling by fucosylation presents exciting opportunities for the development of novel therapeutic strategies. By targeting fucosyltransferases or developing fucose analogs, it may be possible to selectively modulate these pathways in various pathological conditions, including cancer and inflammatory disorders.

Future research should focus on elucidating the precise molecular mechanisms by which fucosylation alters receptor-ligand interactions and downstream signaling events. The development of more specific and potent inhibitors of fucosylation will be crucial for translating these basic research findings into clinical applications. Furthermore, a deeper understanding of the context-dependent roles of different types of fucosylation (e.g., core vs. terminal) in various cell types and tissues will be essential for the design of targeted and effective therapies.

References

The Profound Influence of L-Fucose on Protein Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-fucose, a deoxyhexose sugar, plays a critical role in dictating the structure and function of glycoproteins. Its incorporation, through a post-translational modification process known as fucosylation, can dramatically alter protein folding, stability, and intermolecular interactions. This guide provides an in-depth technical overview of the impact of this compound on protein biology, with a focus on its implications for therapeutic protein development.

The Enzymatic Machinery of Fucosylation

Fucosylation is a complex process orchestrated by a series of enzymes that synthesize the activated fucose donor, GDP-L-fucose, and transfer the fucose moiety to acceptor glycans or directly to amino acid residues on proteins.

GDP-L-Fucose Biosynthesis

There are two primary pathways for the synthesis of GDP-L-fucose: the de novo pathway and the salvage pathway.[1][2]

  • De Novo Pathway: This is the main pathway for GDP-L-fucose synthesis in mammals, starting from GDP-D-mannose. The process involves two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX).[3]

  • Salvage Pathway: This pathway utilizes free this compound from dietary sources or from the lysosomal degradation of fucosylated glycoconjugates. Fucokinase (FUK) phosphorylates this compound to this compound-1-phosphate, which is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (GFPP).[1]

cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GMD GDP-mannose 4,6-dehydratase (GMD) GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GMD->GDP-4-keto-6-deoxy-D-mannose FX GDP-L-fucose synthase (FX) GDP-4-keto-6-deoxy-D-mannose->FX GDP-L-Fucose_final GDP-L-Fucose FX->GDP-L-Fucose_final This compound This compound FUK Fucokinase (FUK) This compound->FUK This compound-1-Phosphate This compound-1-Phosphate FUK->this compound-1-Phosphate GFPP GDP-L-fucose pyrophosphorylase (GFPP) This compound-1-Phosphate->GFPP GFPP->GDP-L-Fucose_final

Caption: GDP-L-Fucose Biosynthesis Pathways
Fucosyltransferases

Fucosyltransferases (FUTs) are the enzymes that catalyze the transfer of fucose from GDP-L-fucose to an acceptor molecule.[4] In mammals, there are 13 identified FUTs, which are classified based on the linkage they create.

  • α1,2-FUTs (FUT1, FUT2): Create α1,2-fucosidic linkages.

  • α1,3/4-FUTs (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11): Create α1,3- or α1,4-fucosidic linkages.

  • α1,6-FUT (FUT8): Responsible for core fucosylation by adding fucose in an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.

  • Protein O-Fucosyltransferases (POFUT1, POFUT2): These enzymes are located in the endoplasmic reticulum and directly link fucose to serine or threonine residues within Epidermal Growth Factor-like (EGF) repeats (by POFUT1) and Thrombospondin Type 1 Repeats (TSRs) (by POFUT2).

Impact of Fucosylation on Protein Structure

This compound modifications can have a direct impact on the structural integrity of proteins.

  • Stabilization of Protein Folds: O-fucosylation of EGF repeats and TSRs has been shown to stabilize the folded structure of these domains. This is achieved through intramolecular interactions between the fucose sugar and the underlying amino acid residues. POFUT1 and POFUT2 are highly selective for properly folded substrates, suggesting a role in the quality control of protein folding in the endoplasmic reticulum.

Functional Consequences of Fucosylation

The presence or absence of this compound on glycoproteins can profoundly influence their biological functions, with significant implications for immunology and disease.

Antibody Effector Functions

One of the most well-characterized examples of the functional impact of fucosylation is on the effector functions of Immunoglobulin G1 (IgG1) antibodies.

  • Core Fucosylation and ADCC: The presence of a core α1,6-fucose on the N-glycan at Asn297 of the IgG1 Fc region significantly reduces its binding affinity to the FcγRIIIa (CD16a) receptor on natural killer (NK) cells. Consequently, the absence of this core fucose (afucosylation) leads to a dramatic enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC), a key mechanism for the elimination of target cells by therapeutic antibodies. This has led to the development of several afucosylated therapeutic antibodies for the treatment of cancer and inflammatory diseases.

Table 1: Quantitative Impact of Afucosylation on IgG1 FcγRIIIa Binding and ADCC

ParameterFucosylated IgG1Afucosylated IgG1Fold ChangeReference(s)
Binding Affinity to FcγRIIIa LowerHigher10-100x increase
ADCC Activity LowerHigher2-40x increase
Binding Energy to FcγRIIIa N/A1.7 kcal/mol lowerN/A
Notch Signaling Pathway

O-fucosylation plays a critical role in modulating the Notch signaling pathway, which is essential for cell fate determination during development and in adult tissues.

  • Ligand Binding and Signaling Modulation: O-fucose is added by POFUT1 to specific serine or threonine residues within the EGF repeats of the Notch receptor. This modification is crucial for the interaction of Notch with its ligands, Delta and Jagged/Serrate. The O-fucose can be further elongated by Fringe glycosyltransferases, which adds a GlcNAc residue. This elongation can either enhance or inhibit Notch signaling depending on the specific ligand, thereby fine-tuning the cellular response.

cluster_ligand_cell Ligand-Presenting Cell cluster_notch_cell Notch-Expressing Cell Ligand Delta / Jagged Notch Notch Receptor Ligand->Notch Binding POFUT1 POFUT1 Notch->POFUT1 O-fucosylation Fringe Fringe Notch->Fringe GlcNAc addition S2_Cleavage S2 Cleavage (ADAM) Notch->S2_Cleavage Conformational Change POFUT1->Notch Fringe->Notch S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes

Caption: Role of O-Fucosylation in Notch Signaling
Selectin-Mediated Cell Adhesion

Fucosylated glycans are essential components of the ligands for selectins, a family of cell adhesion molecules involved in leukocyte trafficking and inflammation.

  • Sialyl-Lewis X and Leukocyte Rolling: The tetrasaccharide sialyl-Lewis X (sLex), which contains a terminal fucose residue, is a key recognition motif for E-selectin and P-selectin on endothelial cells. The interaction between sLex on leukocytes and selectins on the endothelium mediates the initial tethering and rolling of leukocytes at sites of inflammation, a critical step for their extravasation into tissues.

Table 2: Representative Binding Affinities in Selectin-Ligand Interactions

Interacting MoleculesBinding Affinity (KD)TechniqueReference(s)
E-selectin and sLex107 - 120 µMFluorescence Polarization
P-selectin and sLexMicromolar rangeSite-directed mutagenesis and cell adhesion assays

Experimental Analysis of Protein Fucosylation

A variety of techniques are employed to detect, characterize, and quantify protein fucosylation.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful tool for the detailed structural analysis of fucosylated glycans and for identifying the sites of fucosylation on proteins.

Experimental Protocol: Analysis of N-Glycan Fucosylation by MALDI-TOF MS

  • Glycan Release:

    • Denature the glycoprotein sample by heating.

    • Incubate the denatured protein with Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans.

  • Sample Cleanup:

    • Purify the released glycans from proteins, salts, and detergents using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate.

  • MALDI-TOF MS Analysis:

    • Mix the purified glycan solution with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Acquire mass spectra to determine the molecular weights of the released glycans and identify fucosylated species by the characteristic mass of fucose (146.0579 Da).

start Glycoprotein Sample denature Denaturation start->denature pngasef PNGase F Digestion denature->pngasef hilic HILIC SPE Cleanup pngasef->hilic maldi MALDI-TOF MS Analysis hilic->maldi data Data Analysis (Identify Fucosylated Glycans) maldi->data

Caption: Workflow for N-Glycan Fucosylation Analysis by MS
Lectin Affinity Chromatography

Lectin affinity chromatography utilizes the specific binding of lectins to carbohydrate structures to enrich for fucosylated glycoproteins or glycopeptides.

Experimental Protocol: Enrichment of Fucosylated Glycoproteins using Lectin Affinity Chromatography

  • Lectin Column Preparation:

    • Pack a chromatography column with a lectin-immobilized resin (e.g., Aleuria Aurantia Lectin (AAL) for binding to fucose).

    • Equilibrate the column with a binding buffer.

  • Sample Application:

    • Apply the protein sample (e.g., cell lysate or serum) to the equilibrated lectin column.

  • Washing:

    • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound fucosylated glycoproteins using a competitive sugar solution (e.g., this compound).

  • Downstream Analysis:

    • Analyze the enriched glycoproteins by SDS-PAGE, Western blotting, or mass spectrometry.

Enzymatic Assays

Enzymatic assays can be used to determine the activity of fucosyltransferases.

Experimental Protocol: Assay for O-Fucosyltransferase Activity

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified O-fucosyltransferase, an acceptor substrate (e.g., a recombinant protein with EGF repeats), and the donor substrate GDP-[14C]fucose.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Separation:

    • Separate the radiolabeled glycoprotein product from the unreacted GDP-[14C]fucose using reverse-phase chromatography.

  • Detection:

    • Quantify the incorporated radioactivity in the glycoprotein fraction using a liquid scintillation counter to determine the enzyme activity.

Conclusion

The addition of this compound to proteins is a critical post-translational modification that profoundly influences their structure and function. From stabilizing protein domains to modulating critical signaling pathways and immune responses, fucosylation is a key regulator of protein biology. A thorough understanding of the mechanisms and consequences of fucosylation is essential for the development of novel therapeutics, particularly in the fields of oncology and immunology. The analytical techniques outlined in this guide provide a robust toolkit for researchers to investigate the intricate role of this compound in their specific systems of interest.

References

Methodological & Application

Application Notes and Protocols for Enzymatic Synthesis of L-Fucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various enzymatic methods for the synthesis of L-Fucose and its activated form, GDP-L-Fucose. The protocols outlined below are based on established methodologies and are intended to serve as a guide for researchers in the fields of glycobiology, chemical biology, and drug development.

Introduction

This compound is a deoxyhexose sugar that plays a crucial role in a variety of biological processes, including cell adhesion, signaling, and immune responses.[1][2] It is a key component of many glycoconjugates, such as glycoproteins and glycolipids.[1] The enzymatic synthesis of this compound and its activated donor form, guanosine diphosphate this compound (GDP-L-fucose), offers significant advantages over chemical synthesis, including high regio- and stereoselectivity under mild reaction conditions.[3] This document details several enzymatic strategies for this compound synthesis, complete with quantitative data, detailed protocols, and pathway visualizations.

Methods for Enzymatic Synthesis of this compound

Several enzymatic pathways can be harnessed for the synthesis of this compound and GDP-L-Fucose. The primary methods include the de novo synthesis pathway, the salvage pathway, and multi-enzyme cascade reactions.

De Novo Synthesis Pathway

The de novo pathway represents the natural biosynthetic route to GDP-L-fucose in many organisms, starting from GDP-D-mannose.[4] This pathway involves the sequential action of two key enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or WcaG).

Diagram of the De Novo Synthesis Pathway

de_novo_pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Mannose->Intermediate GMD GDP_Fucose GDP-L-Fucose Intermediate->GDP_Fucose FX / WcaG (NADPH)

Caption: The de novo pathway for GDP-L-Fucose synthesis from GDP-D-Mannose.

Salvage Pathway

The salvage pathway provides an alternative route for the synthesis of GDP-L-fucose from free this compound. This pathway is particularly useful for in vitro synthesis when this compound is readily available as a starting material. A key enzyme in this pathway is the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), which catalyzes both the phosphorylation of this compound to this compound-1-phosphate and its subsequent conversion to GDP-L-fucose.

Diagram of the Salvage Pathway

salvage_pathway cluster_FKP Bifunctional Enzyme (FKP) L_Fucose This compound Fuc_1_P This compound-1-Phosphate L_Fucose->Fuc_1_P ATP -> ADP GDP_Fucose GDP-L-Fucose Fuc_1_P->GDP_Fucose GTP -> PPi

Caption: The salvage pathway for GDP-L-Fucose synthesis using a bifunctional FKP enzyme.

Three-Step Enzymatic Synthesis of this compound

A one-pot, three-step enzymatic method allows for the synthesis of this compound from simpler, achiral precursors. This approach utilizes an aldolase, a phosphatase, and an isomerase to convert dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde into this compound.

Workflow for the Three-Step Enzymatic Synthesis of this compound

three_step_synthesis Substrates Dihydroxyacetone Phosphate (DHAP) + DL-Lactaldehyde Intermediate1 L-Fuculose-1-Phosphate Substrates->Intermediate1 L-Fuculose-1-phosphate aldolase Intermediate2 L-Fuculose Intermediate1->Intermediate2 Acid Phosphatase L_Fucose This compound Intermediate2->L_Fucose This compound Isomerase

Caption: A three-enzyme cascade for the synthesis of this compound from DHAP and DL-lactaldehyde.

Quantitative Data Summary

The following table summarizes the quantitative data from various enzymatic synthesis methods for this compound and GDP-L-Fucose.

Synthesis MethodStarting Material(s)Key Enzyme(s)ProductConcentrationYieldReaction TimeReference
Multi-enzyme Cascade 1Guanosine, this compoundGSK, GMPK, PPK3, FKP, PPAGDP-L-Fucose7 mM (4.1 g/L)68%48 h
Multi-enzyme Cascade 2Mannose, Guanosine10 enzymesGDP-L-Fucose7.6 mM (4.5 g/L)72%48 h
De novo Pathway (in vitro)MannoseGlk, ManB, ManC, Gmd, WcaGGDP-L-Fucose178.6 mg/L14.1%-
Multi-enzyme Cascade (from starch)Starch8 enzymesGDP-L-Fucose0.53 g/L53.23%-
Whole-cell BiocatalysisLactaldehyde, GlucoseEngineered S. cerevisiaeThis compound7.75 mg/L--
Fed-batch Fermentation-Engineered E. coliThis compound16.7 g/L--
Repetitive-batch (ATP-regeneration)-FKPGDP-L-Fucose-31%-
Repetitive-batch (ATP excess)-FKPGDP-L-Fucose-57%-

Experimental Protocols

Protocol 1: Synthesis of GDP-L-Fucose using a Bifunctional Enzyme (FKP)

This protocol is adapted from a chemoenzymatic method for the preparative-scale synthesis of GDP-fucose derivatives.

Materials:

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • GTP (Guanosine 5'-triphosphate)

  • MnSO₄

  • Inorganic pyrophosphatase

  • L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis 9343

  • Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

  • Prepare a 5.0 mL reaction mixture in a 15-mL centrifuge tube containing:

    • This compound (0.05 mmol, e.g., 8.2 mg)

    • ATP (1.0 eq, 0.05 mmol)

    • GTP (1.0 eq, 0.05 mmol)

    • MnSO₄ (10 mM)

    • Inorganic pyrophosphatase (90 units)

    • FKP (9 units)

    • Tris-HCl buffer (100 mM, pH 7.5) to a final volume of 5.0 mL.

  • Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be purified using chromatographic methods.

Protocol 2: De Novo Synthesis of GDP-L-Fucose from Mannose

This protocol outlines a cell-free enzymatic synthesis of GDP-L-fucose from mannose.

Materials:

  • Mannose

  • ATP

  • GTP

  • NADPH

  • Recombinant enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), Mannose-1-phosphate guanyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthetase (WcaG).

  • Reaction buffer

Procedure:

  • Step 1: Synthesis of GDP-D-mannose.

    • In a reaction mixture, combine mannose, ATP, and GTP with the enzymes Glk, ManB, and ManC.

    • Incubate to allow for the conversion of mannose to GDP-D-mannose. The intermediate steps are the formation of mannose-6-phosphate and mannose-1-phosphate.

  • Step 2: Conversion to GDP-L-Fucose.

    • To the reaction mixture containing GDP-D-mannose, add the enzymes Gmd and WcaG, along with the cofactor NADPH.

    • It is noted that adding WcaG separately from Gmd can help overcome feedback inhibition of Gmd by the final product, GDP-L-fucose.

    • Incubate until the conversion to GDP-L-fucose is complete.

  • Monitor the formation of intermediates and the final product by Mass Spectrometry (MS) and HPLC.

  • Purify the final product as required.

Protocol 3: Isomerization of L-Fuculose to this compound

This protocol describes the enzymatic conversion of L-fuculose to this compound using this compound isomerase.

Materials:

  • L-Fuculose

  • This compound Isomerase from Raoultella sp. (RdFucI)

  • Buffer systems (e.g., 50 mM sodium phosphate for pH 7)

  • Mn²⁺ cofactor

Procedure:

  • Prepare a reaction mixture containing L-fuculose and the purified RdFucI enzyme in the appropriate buffer. The enzyme requires Mn²⁺ as a cofactor.

  • The optimal conditions for RdFucI activity for the conversion of L-fuculose to this compound are 40°C and pH 10. However, the reaction equilibrium strongly favors the formation of this compound even at neutral pH and lower temperatures (e.g., 30°C and pH 7).

  • Incubate the reaction mixture under the desired conditions.

  • Monitor the conversion of L-fuculose to this compound using methods such as TLC or HPLC.

  • The enzyme can be inactivated by heat, and the product can be purified from the reaction mixture.

Conclusion

The enzymatic synthesis of this compound and GDP-L-Fucose provides powerful and versatile tools for glycobiology research and the development of novel therapeutics. The choice of the synthesis method will depend on the desired product (this compound or GDP-L-fucose), the availability and cost of starting materials, and the required scale of production. The protocols and data presented here offer a solid foundation for implementing these enzymatic strategies in a laboratory setting.

References

Application Notes and Protocols for the Chemical Synthesis of L-Fucose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical and chemoenzymatic synthesis of various L-fucose analogs. These analogs are invaluable tools in glycobiology research and drug development, serving as metabolic inhibitors, probes for glycan labeling, and modulators of cellular processes. This document includes summaries of synthetic strategies, detailed experimental protocols for key analogs, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound Analogs

This compound is a deoxyhexose sugar that plays a critical role in a wide range of biological processes, including cell adhesion, signaling, and immune responses.[1] Fucosylated glycans are often found at the termini of glycan chains on cell surfaces and secreted proteins. Alterations in fucosylation are associated with various diseases, including cancer and inflammation.[2][3] this compound analogs, which are structurally similar to this compound but contain modifications at specific positions, are powerful chemical tools to study and manipulate fucosylation.[4] These analogs can be broadly categorized based on their functional modifications, such as fluorination, acylation, and the introduction of bioorthogonal handles like alkynes and azides.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be achieved through chemical, enzymatic, or chemoenzymatic approaches.

  • Chemical Synthesis: This approach offers great flexibility in introducing a wide variety of modifications. Common starting materials include this compound, D-mannose, and L-galactose.[5] Chemical synthesis often involves multiple steps of protection, functional group manipulation, and deprotection to achieve the desired analog.

  • Enzymatic Synthesis: This method utilizes enzymes to catalyze specific reactions, offering high stereo- and regioselectivity. For example, fucosidases can be used in transfucosylation reactions to synthesize fucosylated oligosaccharides.

  • Chemoenzymatic Synthesis: This strategy combines the advantages of both chemical and enzymatic methods. A common chemoenzymatic approach involves the chemical synthesis of a modified fucose analog, which is then enzymatically converted to its activated nucleotide sugar donor, GDP-fucose analog. This activated form can then be used by fucosyltransferases to incorporate the analog into glycans.

Data Presentation: Synthesis of Key this compound Analogs

The following tables summarize the synthetic routes and reported yields for several important classes of this compound analogs.

Table 1: Synthesis of Fluorinated this compound Analogs

This compound AnalogStarting MaterialKey Reagents/StepsOverall YieldReference(s)
Peracetylated 2-deoxy-2-fluoro-L-fucoseThis compoundAcetylation, HBr, reductive elimination, fluorination-
Peracetylated 6-fluoro-L-fucose1,2;3,4-di-O-isopropylidene-L-galactoseDeoxyfluorination (DAST), acidolysis, acetylation92% (over 2 steps)
Peracetylated 6,6-difluoro-L-fucose1,2;3,4-di-O-isopropylidene-L-galactoseOxidation (Dess-Martin), deoxyfluorination (DAST)77% (fluorination step)
Peracetylated 6,6,6-trifluoro-L-fucoseThis compound derivative--
Peracetylated 2,2-difluoro-L-fucoseThis compoundSequential electrophilic fluorination (Selectfluor)28% (over 8 steps)

Table 2: Chemoenzymatic Synthesis of GDP-L-Fucose Analogs

GDP-Fucose AnalogThis compound AnalogKey EnzymesReaction TimeYieldReference(s)
GDP-L-fucoseThis compoundL-fucokinase/GDP-fucose pyrophosphorylase (FKP)5-6 h~90%
GDP-2-deoxy-2-fluoro-L-fucose2-deoxy-2-fluoro-L-fucoseL-fucokinase/GDP-fucose pyrophosphorylase (FKP)--
GDP-6,6-difluoro-L-fucose6,6-difluoro-L-fucoseL-fucokinase/GDP-fucose pyrophosphorylase (FKP)-66-87% (3 steps)
GDP-6,6,6-trifluoro-L-fucose6,6,6-trifluoro-L-fucoseL-fucokinase/GDP-fucose pyrophosphorylase (FKP)-66-87% (3 steps)

Experimental Protocols

Protocol 1: Per-O-acetylation of this compound

This protocol describes a general method for the per-O-acetylation of this compound, a common step in the synthesis of many fucose analogs.

Materials:

  • This compound

  • Pyridine

  • Acetic anhydride

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To an ice-cooled suspension of this compound (1.0 eq) in pyridine, add acetic anhydride (excess, e.g., 5-10 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude per-O-acetylated this compound.

  • The crude product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Protocol 2: Synthesis of 6,6-difluoro-L-fucose (Peracetylated)

This protocol is a modified synthesis of peracetylated 6,6-difluoro-L-fucose starting from a protected L-galactose derivative.

Materials:

  • 1,2;3,4-di-O-isopropylidene-α-L-galactopyranose

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Diethylaminosulfur trifluoride (DAST)

  • Aqueous HCl

  • Acetic anhydride

  • Pyridine

  • Silica gel for column chromatography

Procedure:

  • Oxidation: To a solution of 1,2;3,4-di-O-isopropylidene-α-L-galactopyranose in DCM, add Dess-Martin periodinane and stir at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction to isolate the intermediate aldehyde.

  • Deoxyfluorination: Dissolve the aldehyde in DCM and cool in an ice bath. Add DAST dropwise and allow the reaction to warm to room temperature. Stir until the reaction is complete (monitor by TLC). Quench the reaction carefully with saturated NaHCO₃ and extract with DCM. Purify the crude product by silica gel chromatography to obtain the 6,6-difluoro derivative.

  • Deprotection and Acetylation: Treat the purified product with aqueous HCl to remove the isopropylidene groups. After workup, dissolve the resulting free sugar in pyridine and acetylate with acetic anhydride as described in Protocol 1 to yield peracetylated 6,6-difluoro-L-fucose.

Protocol 3: Chemoenzymatic Synthesis of GDP-L-fucose Analogs

This protocol provides a general method for the enzymatic conversion of this compound analogs to their corresponding GDP-fucose derivatives using the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

Materials:

  • This compound analog

  • ATP (Adenosine triphosphate)

  • GTP (Guanosine triphosphate)

  • MnSO₄

  • Inorganic pyrophosphatase

  • L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Incubator/shaker at 37°C

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, the this compound analog (1.0 eq), ATP (1.0 eq), GTP (1.0 eq), and MnSO₄ (10 mM).

  • Add inorganic pyrophosphatase and the FKP enzyme to the reaction mixture.

  • Incubate the reaction at 37°C with shaking for 5-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the GDP-fucose analog can be purified using anion-exchange chromatography or other suitable methods.

Visualizations

Signaling Pathways and Metabolic Engineering

This compound analogs are metabolized in cells through the de novo or salvage pathways, leading to their incorporation into glycans or inhibition of fucosylation.

fucose_pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-Mannose GDP_Keto_Deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_Keto_Deoxymannose GMD GDP_Fucose GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_Fucose FX Fucosylated_glycans Fucosylated Glycans GDP_Fucose->Fucosylated_glycans Fucosyltransferases Fucose_analogs This compound Analogs (e.g., fluorinated, alkynyl) Fucose_1_P_analog This compound-1-P Analog Fucose_analogs->Fucose_1_P_analog Fucokinase GDP_Fucose_analog GDP-L-Fucose Analog Fucose_1_P_analog->GDP_Fucose_analog Fucose-1-P Guanylyltransferase GDP_Fucose_analog->Fucosylated_glycans Inhibition Analog_glycans Analog-labeled Glycans GDP_Fucose_analog->Analog_glycans Fucosyltransferases (Metabolic Labeling)

Caption: Metabolic pathways for GDP-L-fucose synthesis and utilization of this compound analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the chemoenzymatic synthesis and application of an this compound analog.

experimental_workflow start Start: This compound or Precursor chem_synth Chemical Synthesis (e.g., fluorination, alkynylation) start->chem_synth fuc_analog This compound Analog chem_synth->fuc_analog enz_synth Enzymatic Synthesis (FKP, ATP, GTP) fuc_analog->enz_synth gdp_fuc_analog GDP-L-Fucose Analog enz_synth->gdp_fuc_analog application Application gdp_fuc_analog->application metabolic_labeling Metabolic Labeling in Cells application->metabolic_labeling enzyme_inhibition Fucosyltransferase Inhibition Assays application->enzyme_inhibition drug_dev Drug Development Studies application->drug_dev

Caption: General workflow for the synthesis and application of this compound analogs.

References

Application Notes and Protocols for L-Fucose in Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing L-fucose and its analogs in the production of monoclonal antibodies (mAbs) with enhanced therapeutic efficacy. The primary focus is on modulating the fucosylation of the N-glycans in the Fc region of IgG1 antibodies to increase their antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism of action for many therapeutic mAbs.

Introduction

The glycosylation profile of a monoclonal antibody, particularly the presence or absence of a core fucose residue on the N-glycan at asparagine 297 (Asn297) of the heavy chain, plays a pivotal role in its effector functions. The absence of this fucose residue, known as afucosylation, has been shown to dramatically enhance the binding affinity of the antibody's Fc region to the FcγRIIIa (CD16a) receptor on immune effector cells, such as Natural Killer (NK) cells. This enhanced binding leads to a more potent ADCC response, making afucosylated antibodies a highly desirable class of biotherapeutics, especially in oncology. This document outlines the biological pathways involved, methods to achieve afucosylation, and protocols for analysis and functional characterization.

Signaling Pathways and Experimental Workflows

To understand the impact of fucosylation on mAb efficacy, it is crucial to visualize the underlying biological pathways and the experimental strategies to modulate and measure this critical quality attribute.

Fucosylation Pathway and Inhibition

The addition of fucose to N-glycans is a complex process involving two main pathways for the synthesis of the sugar donor, GDP-L-fucose. Understanding these pathways is key to devising strategies for producing afucosylated antibodies.

Fucosylation_Pathway GDP_Mannose GDP-Mannose GDP_4k6d_Mannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4k6d_Mannose GMD GDP_Fucose_cyto GDP-L-Fucose GDP_4k6d_Mannose->GDP_Fucose_cyto FX GDP_Fucose_golgi GDP-L-Fucose GDP_Fucose_cyto->GDP_Fucose_golgi GDP-Fucose Transporter (SLC35C1) L_Fucose This compound (extracellular) Fuc_1_P Fucose-1-Phosphate L_Fucose->Fuc_1_P Fucokinase Fuc_1_P->GDP_Fucose_cyto GDP-Fuc Pyrophosphorylase Fucose_Analog Fucose Analog (e.g., 2-F-Fucose) Fucose_Analog->Fuc_1_P Fucosylated_mAb Fucosylated mAb GDP_Fucose_golgi->Fucosylated_mAb FUT8 N_glycan N-glycan on mAb N_glycan->Fucosylated_mAb Afucosylated_mAb Afucosylated mAb N_glycan->Afucosylated_mAb caption Fucosylation pathway and points of inhibition.

Caption: Fucosylation pathway and points of inhibition.

Enhanced ADCC Signaling of Afucosylated Antibodies

The absence of core fucose on the Fc N-glycan of an IgG1 antibody enhances its interaction with the FcγRIIIa receptor on NK cells, leading to a more robust ADCC response.

ADCC_Pathway cluster_NK_Cell NK Cell cluster_Target_Cell Target Cell FcR FcγRIIIa (CD16a) ITAM ITAM Phosphorylation FcR->ITAM Syk Syk Activation ITAM->Syk PLCg PLCγ Activation Syk->PLCg PI3K PI3K Pathway Syk->PI3K Vav Vav/Rho Pathway Syk->Vav Granules Granule Mobilization & Exocytosis PLCg->Granules PI3K->Granules Vav->Granules Apoptosis Apoptosis Granules->Apoptosis Perforin & Granzymes Antigen Target Antigen Afucosylated_mAb Afucosylated mAb Afucosylated_mAb->FcR Strong Binding Afucosylated_mAb->Antigen Fucosylated_mAb Fucosylated mAb Fucosylated_mAb->FcR Weak Binding Fucosylated_mAb->Antigen caption Enhanced ADCC signaling by afucosylated mAbs.

Caption: Enhanced ADCC signaling by afucosylated mAbs.

Experimental Workflow for Production and Analysis

A typical workflow for the production and analysis of afucosylated monoclonal antibodies involves cell culture, purification, fucosylation analysis, and functional assessment.

Experimental_Workflow start Start: mAb-producing cell line culture Cell Culture with This compound Analog start->culture purification Protein A Purification culture->purification fucose_analysis Fucosylation Analysis (LC-MS) purification->fucose_analysis adcc_assay ADCC Bioassay purification->adcc_assay end End: Characterized Afucosylated mAb fucose_analysis->end adcc_assay->end caption Workflow for afucosylated mAb production.

Caption: Workflow for afucosylated mAb production.

Quantitative Data Summary

The following tables summarize the quantitative impact of afucosylation on key antibody characteristics.

Table 1: Enhancement of FcγRIIIa Binding Affinity

Antibody TypeFcγRIIIa AllotypeFold Increase in Binding Affinity (Afucosylated vs. Fucosylated)Reference
Anti-CD20 mAbV158~9-fold
Anti-CD20 mAbF158~35-fold
Generic IgG1Not SpecifiedUp to 50-fold
Generic IgG1Not Specified20 to 100-fold

Table 2: Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Antibody TypeEffector Cell FcγRIIIa GenotypeFold Increase in ADCC Potency (EC50)Reference
Anti-CD20 mAbVV, VF, FF8 to 10-fold
Anti-HER2 IgG1Not Specified~100-fold

Experimental Protocols

Protocol 1: Production of Afucosylated Monoclonal Antibodies using a Fucose Analog

This protocol describes the use of a fucose analog, such as 2-fluoro-L-fucose (2F-Fucose), to inhibit fucosylation during mAb production in a fed-batch CHO cell culture.

Materials:

  • CHO cell line engineered to produce the desired monoclonal antibody.

  • Appropriate CHO cell culture medium and feed supplements.

  • 2-fluoro-L-fucose (2F-Fucose) stock solution (e.g., 100 mM in sterile water or PBS).

  • Shake flasks or bioreactors.

  • Standard cell culture equipment (incubators, centrifuges, etc.).

Procedure:

  • Cell Culture Initiation: Seed the CHO cells at a viable cell density of approximately 0.5 x 10^6 cells/mL in the desired culture vessel with the appropriate growth medium.

  • Incubation: Culture the cells at 37°C with 5% CO2 and appropriate agitation.

  • Addition of Fucose Analog: On day 0 of the culture, add the 2F-Fucose stock solution to the culture medium to a final concentration ranging from 50 µM to 200 µM. The optimal concentration should be determined empirically for each cell line and process.

  • Fed-Batch Culture: Maintain the culture for 10-14 days. Add feed supplements according to your standard fed-batch protocol.

  • Harvesting: At the end of the culture period, harvest the cell culture fluid by centrifugation to remove cells and debris.

  • Purification: Purify the monoclonal antibody from the clarified supernatant using Protein A affinity chromatography.

  • Analysis: Analyze the purified antibody for fucosylation levels (Protocol 2) and ADCC activity (Protocol 3).

Protocol 2: Analysis of Antibody Fucosylation by LC-MS

This protocol provides a method for determining the level of afucosylation of a purified monoclonal antibody using liquid chromatography-mass spectrometry (LC-MS) at the subunit level.

Materials:

  • Purified monoclonal antibody (at least 1 mg/mL).

  • IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) enzyme.

  • EndoS (Endoglycosidase S) enzyme.

  • Denaturing buffer (e.g., 8 M guanidine HCl).

  • Reduction buffer (e.g., 10 mM dithiothreitol).

  • Alkylation buffer (e.g., 55 mM iodoacetamide).

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile phases: A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).

Procedure:

  • Sample Preparation:

    • To approximately 100 µg of the purified mAb, add IdeS enzyme and incubate according to the manufacturer's instructions to cleave the antibody at the hinge region, generating F(ab')2 and Fc/2 fragments.

    • Subsequently, add EndoS enzyme to the mixture to cleave the N-glycans between the two core GlcNAc residues, leaving a single GlcNAc with or without fucose attached to the Fc fragment.

  • LC-MS Analysis:

    • Inject the digested sample onto the reversed-phase column.

    • Elute the fragments using a gradient of mobile phase B.

    • Acquire mass spectra in the positive ion mode over a mass range appropriate for the Fc/2 fragments (approximately 25 kDa).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the Fc/2 fragments.

    • Identify the peaks corresponding to the afucosylated (Fc/2-GlcNAc) and fucosylated (Fc/2-GlcNAc-Fuc) forms.

    • Calculate the percentage of afucosylation by dividing the peak area of the afucosylated form by the sum of the peak areas of both fucosylated and afucosylated forms.

Protocol 3: ADCC Bioassay

This protocol describes a common method for assessing the ADCC activity of a monoclonal antibody using a calcein-AM release assay with human peripheral blood mononuclear cells (PBMCs) as effector cells.

Materials:

  • Target cells expressing the antigen recognized by the monoclonal antibody.

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.

  • Fetal Bovine Serum (FBS).

  • RPMI-1640 cell culture medium.

  • Calcein-AM fluorescent dye.

  • Lysis buffer (e.g., 1% Triton X-100).

  • 96-well U-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Target Cell Labeling:

    • Resuspend the target cells at 1 x 10^6 cells/mL in RPMI-1640 with 5% FBS.

    • Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

    • Wash the labeled cells three times with fresh medium to remove excess dye.

    • Resuspend the labeled target cells at 2 x 10^5 cells/mL.

  • Assay Setup:

    • Plate 50 µL of the labeled target cells into each well of a 96-well plate (10,000 cells/well).

    • Prepare serial dilutions of the afucosylated and fucosylated monoclonal antibodies.

    • Add 50 µL of the antibody dilutions to the wells containing the target cells.

    • Isolate and prepare PBMCs (effector cells) and resuspend them at a concentration that will result in the desired effector-to-target (E:T) ratio (e.g., 25:1).

    • Add 100 µL of the PBMC suspension to each well.

  • Controls:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with lysis buffer.

    • Effector Cell Control: PBMCs with target cells, without antibody.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the % specific lysis against the antibody concentration and determine the EC50 value for both the afucosylated and fucosylated antibodies.

Application Notes and Protocols: L-Fucose in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, plays a critical role in cellular physiology through a post-translational modification process known as fucosylation.[1][2] This process, catalyzed by fucosyltransferases (FUTs), involves the attachment of fucose to N- and O-linked glycans on proteins and lipids.[3][4][5] Altered fucosylation is a hallmark of cancer, impacting cell signaling, adhesion, and metastasis. Emerging research highlights the profound influence of this compound and fucosylation on the tumor-immune interface, opening new avenues for cancer immunotherapy.

These application notes provide an overview of the key applications of this compound in cancer immunotherapy research, supported by quantitative data and detailed experimental protocols.

Key Applications of this compound in Cancer Immunotherapy

Enhancement of Anti-Tumor Immunity through Dietary Supplementation

Oral supplementation with this compound has been shown to suppress tumor growth in preclinical models by enhancing anti-tumor immunity. This effect is largely mediated by an increase in tumor-infiltrating lymphocytes (TILs), effectively turning "cold" tumors into "hot" tumors.

Mechanism of Action:

This compound supplementation increases the fucosylation of specific proteins on cancer cells, such as the MHC class II molecule HLA-DRB1. Fucosylated HLA-DRB1 is thought to be more effectively recognized by CD4+ T helper cells, which are crucial for orchestrating a broader anti-tumor immune response, including the recruitment and activation of CD8+ cytotoxic T cells, dendritic cells (DCs), and natural killer (NK) cells.

Quantitative Data Summary: this compound Supplementation in Mouse Melanoma Models
ParameterControl GroupThis compound GroupFold Change/PercentageReference
Tumor Growth->65% reduction-
Tumor Growth (NRAS/BRAF-mutant)-~50-60% suppression-
Tumor-Infiltrating Lymphocytes (TILs)-10-50 fold increase per gram of tumor10-50x
CD3+ T Cells (NRAS-mutant model)-~2 fold increase2x
CD3+ T Cells (BRAF-mutant model)-~15 fold increase15x
CD4+ T Cells-~2 fold increase2x
CD8+ T Cells-~2 fold increase2x
Protocol 1: In Vivo Murine Melanoma Model with this compound Supplementation

This protocol describes the induction of melanoma in mice and subsequent treatment with dietary this compound to assess its impact on tumor growth and the tumor immune microenvironment.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10 melanoma cells

  • This compound (Sigma-Aldrich)

  • Standard rodent chow

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1)

Procedure:

  • Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Tumor Cell Implantation:

    • Harvest and wash B16F10 cells with sterile PBS.

    • Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each C57BL/6 mouse.

  • This compound Administration:

    • Once tumors are palpable (~5-7 days post-implantation), randomize mice into control and treatment groups.

    • Provide the treatment group with drinking water supplemented with 2% (w/v) this compound. The control group receives regular drinking water.

    • Alternatively, this compound can be administered via oral gavage.

  • Tumor Monitoring:

    • Measure tumor dimensions (length and width) every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Endpoint Analysis (e.g., Day 21 or when tumors reach ethical limits):

    • Euthanize mice and excise tumors.

    • Prepare single-cell suspensions from tumors for flow cytometry analysis of immune cell populations (TILs).

    • Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry).

Modulation of T-Cell Function and Trafficking

Fucosylation plays a critical role in T-cell receptor (TCR) signaling, activation, and trafficking.

  • TCR Signaling: Core fucosylation of the TCR is essential for proper signal transduction upon antigen recognition.

  • T-Cell Homing: Fucosylation of cell surface molecules, such as PSGL-1, is crucial for the interaction with selectins on endothelial cells, facilitating T-cell extravasation into tissues, including tumors.

  • PD-1 Regulation: The immune checkpoint receptor PD-1 is N-glycosylated, and its core fucosylation is important for its stable expression on the T-cell surface. Inhibition of fucosylation can lead to increased ubiquitination and degradation of PD-1, thereby enhancing T-cell activation and anti-tumor responses.

Signaling Pathway: this compound and T-Cell Receptor Activation

Caption: this compound metabolism leads to core fucosylation of the T-Cell Receptor (TCR), which is critical for downstream signaling and T-cell activation upon antigen presentation.

Enhancing Adoptive Cell Therapy (ACT)

Ex vivo fucosylation of immune cells prior to adoptive transfer can improve their therapeutic efficacy. This is particularly relevant for Chimeric Antigen Receptor (CAR)-T cell therapy.

  • Improved Homing: Fucosylation of CAR-T cells enhances their ability to migrate and infiltrate solid tumors.

  • Increased Cytotoxicity: Fucosylated CAR-T cells can exhibit enhanced cytotoxic functions against tumor cells.

Quantitative Data Summary: Ex vivo Fucosylation of T-Cells for ACT
Cell TypeParameterControl (Non-fucosylated)FucosylatedFold Change/PercentageReference
Antigen-specific CTLsCell surface CD162 (PSGL-1)--1.7-fold increase
Antigen-specific CTLsCell surface CD137 (41BB)--3-fold increase
EGFR-CAR-T cellsCLA+ population24.1%99.7%-
Protocol 2: Ex Vivo Fucosylation of CAR-T Cells

This protocol provides a general method for the enzymatic fucosylation of CAR-T cells to enhance their homing capabilities.

Materials:

  • Expanded CAR-T cells

  • Fucosyltransferase enzyme (e.g., FT-VII)

  • GDP-fucose donor substrate

  • Reaction buffer (e.g., HBSS with calcium and magnesium)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Harvest expanded CAR-T cells and wash with reaction buffer.

    • Resuspend cells at a concentration of 1 x 10^7 cells/mL in reaction buffer.

  • Enzymatic Fucosylation:

    • Add GDP-fucose to the cell suspension to a final concentration of 1 mM.

    • Add fucosyltransferase (e.g., FT-VII) to a final concentration of 50 µg/mL.

    • Incubate the cell suspension at 37°C for 30-60 minutes with gentle agitation.

  • Washing and Recovery:

    • Wash the fucosylated CAR-T cells twice with cell culture medium to remove excess enzyme and substrate.

    • Resuspend the cells in the appropriate medium for infusion or further in vitro assays.

  • Quality Control:

    • Assess the efficiency of fucosylation by flow cytometry using an antibody that recognizes fucosylated epitopes, such as an anti-CLA (Cutaneous Lymphocyte Antigen) antibody (e.g., HECA-452).

    • Perform a viability assay (e.g., trypan blue exclusion) to ensure the fucosylation process did not negatively impact cell health.

Development of Fucosylation Inhibitors

Given that aberrant fucosylation often promotes tumorigenesis, inhibiting this process represents a promising therapeutic strategy.

  • Mechanism of Action: Fucosylation inhibitors, such as 2-fluorofucose (2-FF), act as analogs of this compound and disrupt the synthesis of GDP-fucose, thereby preventing the fucosylation of proteins.

  • Therapeutic Effects: Inhibition of fucosylation has been shown to reduce cancer cell proliferation, migration, and tumor formation in preclinical models. A first-in-human clinical trial of a fucosylation inhibitor (SGN-2FF) showed preliminary anti-tumor activity, although the trial was terminated due to adverse events.

Experimental Workflow: Screening Fucosylation Inhibitors

inhibitor_screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Validation Cancer_Cells Cancer Cell Lines Proliferation Proliferation Assay (e.g., MTT) Cancer_Cells->Proliferation Migration Migration Assay (e.g., Transwell) Cancer_Cells->Migration Fucosylation_Analysis Fucosylation Analysis (Lectin Blot) Cancer_Cells->Fucosylation_Analysis Inhibitor Fucosylation Inhibitor (e.g., 2-FF) Inhibitor->Proliferation Inhibitor->Migration Inhibitor->Fucosylation_Analysis Xenograft Xenograft Model Proliferation->Xenograft Lead Compound Migration->Xenograft Lead Compound Tumor_Growth Tumor Growth Assessment Xenograft->Tumor_Growth

Caption: Workflow for screening and validating fucosylation inhibitors, from initial in vitro functional assays to in vivo tumor growth assessment.

Conclusion

This compound is a key modulator of the tumor-immune landscape. Understanding and manipulating fucosylation pathways offer exciting opportunities for the development of novel cancer immunotherapies. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound, whether through dietary supplementation, ex vivo cell modification, or the development of targeted inhibitors. Further research is warranted to fully elucidate the context-dependent roles of specific fucosylation events and to translate these findings into clinical applications.

References

Application Notes and Protocols for Labeling Glycoproteins with L-Fucose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of fucosylated glycoproteins, a critical post-translational modification implicated in numerous physiological and pathological processes, including cancer and immune responses.[1][2][3] The methodologies described herein utilize L-fucose analogs for metabolic or enzymatic incorporation into glycoproteins, followed by detection and analysis.

Introduction to Glycoprotein Fucosylation Labeling

Fucosylation, the addition of fucose sugar moieties to N- and O-linked glycans, is a key cellular process.[1][3] Altered fucosylation patterns are established hallmarks of various diseases, making the specific labeling and detection of fucosylated glycoproteins a valuable tool for diagnostics and therapeutic development. This document outlines two primary strategies for labeling fucosylated glycoproteins:

  • Metabolic Labeling: This in vivo or in cellulo approach involves introducing unnatural fucose analogs containing bioorthogonal functional groups (e.g., alkynes or azides) to cells. These analogs are processed by the cell's natural metabolic pathways and incorporated into glycoproteins. Subsequent detection is achieved through highly specific "click chemistry" reactions.

  • Enzymatic Labeling: This in vitro method utilizes fucosyltransferases to attach fucose analogs, often fluorescently tagged, to glycoproteins on purified proteins or cell surfaces.

Metabolic Labeling with Clickable this compound Analogs

Metabolic labeling with "clickable" fucose analogs is a powerful technique for probing fucosylation in living systems. Peracetylated forms of these analogs are cell-permeable and are converted intracellularly into GDP-fucose analogs, the donor substrates for fucosyltransferases.

Workflow for Metabolic Labeling and Detection

Metabolic_Labeling_Workflow cluster_0 Cellular Uptake and Metabolism cluster_1 Glycoprotein Incorporation cluster_2 Detection via Click Chemistry Peracetylated_Fucose_Analog Peracetylated Fucose Analog Intracellular_Analog Intracellular Fucose Analog Peracetylated_Fucose_Analog->Intracellular_Analog Deacetylation GDP_Fucose_Analog GDP-Fucose Analog Intracellular_Analog->GDP_Fucose_Analog Salvage Pathway Fucosyltransferases Fucosyltransferases (Golgi/ER) GDP_Fucose_Analog->Fucosyltransferases Transport Labeled_Glycoprotein Labeled Glycoprotein Fucosyltransferases->Labeled_Glycoprotein Glycosylation Visualized_Glycoprotein Visualized/Captured Glycoprotein Labeled_Glycoprotein->Visualized_Glycoprotein CuAAC or SPAAC Detection_Probe Azide or Alkyne Detection Probe (e.g., Biotin, Fluorophore) Detection_Probe->Visualized_Glycoprotein

Caption: Workflow of metabolic glycoprotein labeling with this compound analogs.

Quantitative Comparison of Clickable Fucose Analogs

The efficiency of metabolic labeling can vary depending on the specific fucose analog and the cell type. Different analogs are processed with varying efficiencies by the enzymes in the fucose salvage pathway.

Fucose AnalogBioorthogonal GroupTypical ConcentrationLabeling TimeKey Features
Peracetylated 6-Alkynythis compound (Ac₄6AlkFuc)Terminal Alkyne50-100 µM24-72 hoursEfficiently modifies O-Fuc glycans.
Peracetylated 7-Alkynythis compound (Ac₄7AlkFuc)Terminal Alkyne50-100 µM24-72 hoursGenerally well-tolerated by most fucosyltransferases in vitro.
Peracetylated 6-Azido-Fucose (Ac₄6AzFuc)Azide50-100 µM24-72 hoursCan be detected via copper-catalyzed or copper-free click chemistry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells

This protocol describes the incorporation of peracetylated alkynythis compound into glycoproteins in cultured mammalian cells.

Materials:

  • Peracetylated 6-Alkynythis compound (Ac₄6AlkFuc)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Cultured mammalian cells (e.g., HEK293, A549, Caco-2)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Preparation of Fucose Analog Stock Solution: Prepare a 10 mM stock solution of Ac₄6AlkFuc in sterile DMSO.

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Metabolic Labeling: Dilute the Ac₄6AlkFuc stock solution directly into the cell culture medium to a final concentration of 100 µM. For a negative control, treat a separate culture with an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 24 hours under standard culture conditions.

  • Cell Harvesting:

    • For adherent cells, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the dish by adding lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the labeled glycoproteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream detection by click chemistry.

Protocol 2: Detection of Labeled Glycoproteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the detection of alkynyl-labeled glycoproteins in cell lysates using an azide-functionalized probe (e.g., biotin-azide).

Materials:

  • Metabolically labeled cell lysate (from Protocol 1)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following for a single reaction:

    • 50 µg of cell lysate

    • Biotin-azide (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

    • THPTA (final concentration 5 mM)

    • Adjust the total volume to 90 µL with PBS.

  • Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking.

  • Protein Precipitation (Optional): Precipitate the protein to remove excess reagents. Add four volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge at 14,000 x g for 10 minutes. Resuspend the pellet in SDS-PAGE sample buffer.

  • Analysis by Western Blot:

    • Separate the biotinylated proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with a streptavidin-HRP conjugate.

    • Detect the biotinylated glycoproteins using a chemiluminescence substrate.

Enzymatic Labeling of Glycoproteins

Enzymatic labeling offers an alternative for in vitro studies and for labeling cell surface glycoproteins without the need for metabolic incorporation. This method relies on fucosyltransferases to directly transfer a modified fucose from a donor substrate (e.g., GDP-Fucose-Fluorophore) to a glycoprotein acceptor.

Logical Relationship of Enzymatic Labeling Components

Enzymatic_Labeling Glycoprotein Glycoprotein (Acceptor Substrate) Fucosyltransferase Fucosyltransferase (e.g., FUT3, FUT5) Glycoprotein->Fucosyltransferase GDP_Fucose_Analog GDP-Fucose Analog (Donor Substrate, e.g., GDP-Cy5-Fucose) GDP_Fucose_Analog->Fucosyltransferase Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Fucosyltransferase->Labeled_Glycoprotein GDP GDP Fucosyltransferase->GDP

Caption: Components and products of an enzymatic fucosylation reaction.

Lectin-Affinity Quantification of Fucosylated Glycoproteins

For high-throughput analysis, lectin-affinity based methods can quantify fucosylated glycoproteins. Lectins with specific affinity for fucose are immobilized and used to capture fluorescently labeled glycoproteins.

Protocol 3: Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)

This protocol provides a general workflow for the quantification of fucosylated glycoproteins using the LAFLQ method.

Materials:

  • Fucose-binding lectin (e.g., Aleuria aurantia lectin - AAL)

  • AminoLink™ plus resins

  • Fluorescent dye with an NHS ester (e.g., AF488 NHS ester)

  • Glycoprotein sample (e.g., serum, saliva)

  • Binding and elution buffers

Procedure:

  • Immobilize Lectin: Covalently immobilize the fucose-binding lectin to the AminoLink™ plus resin according to the manufacturer's protocol.

  • Fluorescently Label Glycoproteins: Label the glycoprotein sample with the fluorescent dye.

  • Enrich Fucosylated Glycoproteins: Incubate the fluorescently labeled glycoprotein sample with the lectin-immobilized resin to capture fucosylated glycoproteins.

  • Wash: Wash the resin to remove non-specifically bound proteins.

  • Quantify: Elute the captured glycoproteins or directly measure the fluorescence of the resin in a 96-well plate format using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of fucosylated glycoproteins in the sample.

Conclusion

The protocols and data presented here provide a robust toolkit for the investigation of glycoprotein fucosylation. Metabolic labeling with clickable fucose analogs allows for the dynamic study of fucosylation in living systems, while enzymatic and lectin-based methods offer powerful in vitro analysis and quantification capabilities. These techniques are invaluable for researchers in basic science and for professionals in drug development aiming to understand and target glycosylation in disease.

References

Application Notes and Protocols: L-Fucose as a Substrate for Fucosyltransferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of an L-fucose moiety to glycans and proteins, is a critical post-translational modification that plays a pivotal role in a multitude of biological processes, including cell-cell adhesion, signal transduction, and immune responses.[1] This reaction is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer this compound from a donor substrate, guanosine diphosphate-L-fucose (GDP-L-fucose), to specific acceptor molecules like glycoproteins and glycolipids.[2][3]

Aberrant fucosylation is a hallmark of various pathological conditions, including cancer and inflammatory diseases, making FUTs attractive targets for therapeutic intervention and diagnostic biomarker development.[4] Consequently, robust and reliable assays for measuring fucosyltransferase activity are indispensable tools for basic research and drug discovery. These assays are crucial for characterizing enzyme kinetics, screening for inhibitors, and understanding the regulatory mechanisms of fucosylation pathways.

This document provides detailed protocols and application notes for several common fucosyltransferase assay formats that utilize this compound (in the form of GDP-L-fucose) as a substrate.

Fucosylation in Cellular Signaling

Fucosylation is a key regulator of major signaling pathways that control cell fate, growth, and immunity. The addition of fucose can modulate the function of critical signaling receptors.

  • Notch Signaling: O-fucosylation, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for the proper folding and function of Notch receptors.[5] This modification, occurring on Epidermal Growth Factor-like (EGF) repeats, directly impacts ligand binding and subsequent signaling, which governs cell-fate decisions during development.

  • Growth Factor Receptor Signaling: Core fucosylation (α1,6-fucosylation) of N-glycans on receptors like the epidermal growth factor receptor (EGFR) can significantly modulate their signaling activity. This modification, catalyzed by FUT8, has been implicated in cancer progression.

  • Selectin-Mediated Adhesion: The synthesis of sialyl Lewis X (sLeX) and related structures by enzymes like FUT7 is critical for the function of selectins, a class of cell adhesion molecules that mediate leukocyte trafficking during inflammation.

Below is a diagram illustrating the central role of POFUT1-mediated O-fucosylation in the Notch signaling pathway.

Notch_Signaling cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane GDP_Fuc GDP-L-Fucose POFUT1 POFUT1 GDP_Fuc->POFUT1 Donor Notch_folded Folded Notch + O-Fucose POFUT1->Notch_folded Catalysis Notch_unfolded Unfolded Notch EGF Repeats Notch_unfolded->POFUT1 Acceptor Notch_receptor Notch Receptor (Trafficked to surface) Notch_folded->Notch_receptor Trafficking Activation Signal Activation (Cleavage & Nuclear Translocation) Notch_receptor->Activation Ligand Delta/Jagged Ligand (on adjacent cell) Ligand->Notch_receptor Binding

Diagram 1: O-Fucosylation in the Notch Signaling Pathway.

General Principle of Fucosyltransferase Assays

All fucosyltransferase assays are based on a common enzymatic reaction. The FUT enzyme catalyzes the transfer of this compound from the universal donor substrate, GDP-L-fucose, to a specific acceptor substrate. The assay then measures either the formation of the fucosylated product or the consumption of a substrate.

Assay_Principle GDP_Fucose GDP-L-Fucose (Donor Substrate) FUT Fucosyltransferase (Enzyme) GDP_Fucose->FUT Acceptor Acceptor Substrate (Glycan, Glycoprotein) Acceptor->FUT GDP GDP (Product) FUT->GDP Fuc_Acceptor Fucosylated Acceptor (Product) FUT->Fuc_Acceptor

Diagram 2: Core reaction principle for FUT assays.

Kinetic Parameters of Human Fucosyltransferases

The efficiency and substrate affinity of FUTs are described by the Michaelis-Menten kinetic parameters, Km and Vmax (or kcat). The Km value for GDP-L-fucose is a critical parameter for designing assay conditions, as substrate concentrations are typically set relative to this value. The table below summarizes reported Km values for several key human fucosyltransferases.

EnzymeSubstrateKm (µM)Notes
FUT8 GDP-L-fucose4.2Catalyzes core (α1,6) fucosylation.
A2SGP (Acceptor)12Asialo-agalacto-biantennary glycopeptide.
A2-Asn (Acceptor)52Asn-linked biantennary glycan.
FUT7 GDP-L-fucose5 - 16.4Synthesizes sialyl Lewis X.
3'-sialyl-LacNAc (Acceptor)1600N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl.
POFUT1 GDP-L-fucose2.39 - 3.58Catalyzes O-fucosylation of EGF repeats.
Factor IX EGF Repeat (Acceptor)1.50 - 11.98Affinity depends on specific EGF repeat sequence.

Application Note 1: HPLC-Based Fucosyltransferase Assay

Introduction High-Performance Liquid Chromatography (HPLC)-based assays are a robust and direct method for measuring FUT activity. These assays typically use a fluorescently labeled acceptor substrate. The reaction mixture is resolved by HPLC, and the formation of the fucosylated product is quantified by fluorescence detection. This method allows for the clear separation of substrate and product, providing high accuracy and sensitivity.

Experimental Workflow

HPLC_Workflow A 1. Prepare Reaction Mix (Buffer, Acceptor, Enzyme) B 2. Initiate Reaction (Add GDP-L-Fucose) A->B C 3. Incubate (e.g., 37°C for 1-2 hours) B->C D 4. Terminate Reaction (e.g., Boiling or EDTA) C->D E 5. HPLC Separation (Reverse-Phase Column) D->E F 6. Fluorescence Detection E->F G 7. Quantify Product Peak F->G

Diagram 3: Workflow for an HPLC-based FUT assay.
Protocol: α1,3/4-Fucosyltransferase Activity Assay

This protocol is adapted for measuring the activity of FUTs that synthesize Lewis or sialyl Lewis structures using a pyridylaminated (PA) sugar as an acceptor.

1. Materials and Reagents

ReagentStock ConcentrationFinal Concentration
Sodium Cacodylate, pH 6.81 M50 mM
ATP100 mM1 mM
MnCl₂250 mM10 mM
GDP-L-fucose75 µM15 µM
Acceptor Substrate (PA-labeled)0.5 mM25 µM
Enzyme Source (Cell extract/recombinant)-Varies
Total Reaction Volume 20 µL
  • Acceptor Substrates:

    • For α1,3-FUT activity: Sialyl α2,3-Lacto-N-neotetraose-PA (sialyl LNnT-PA).

    • For α1,4-FUT activity: Sialyl α2,3-Lacto-N-tetraose-PA (sialyl LNT-PA).

2. Procedure

  • Enzyme Preparation: Prepare cell extracts or dilute purified recombinant FUT in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 10 µL of 2x Reaction Buffer (containing 100 mM Sodium Cacodylate, 2 mM ATP, 20 mM MnCl₂).

    • 1 µL of Acceptor Substrate (0.5 mM stock).

    • Enzyme solution (volume depends on activity).

    • Nuclease-free water to a volume of 16 µL.

  • Initiate Reaction: Add 4 µL of GDP-L-fucose (75 µM stock) to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Termination: Stop the reaction by boiling the mixture for 3-5 minutes.

  • Centrifugation: Centrifuge at 20,000 x g for 5 minutes at 4°C to pellet any precipitate.

  • HPLC Analysis:

    • Inject 10 µL of the supernatant onto a reverse-phase HPLC column (e.g., TSK-gel ODS-80TS).

    • Elute the products using an isocratic mobile phase of 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min.

    • Monitor the elution profile using a fluorescence detector (Excitation: 320 nm, Emission: 400 nm for PA-sugars).

  • Data Analysis: Calculate the FUT activity by integrating the area of the fucosylated product peak and comparing it to a standard curve of the product if available.

Application Note 2: Fluorescence-Based Coupled Enzyme Assay

Introduction This high-throughput method is ideal for screening FUT inhibitors. The assay uses a fluorogenic acceptor substrate, such as 4-methylumbelliferyl β-N-acetyllactosaminide (MU-β-LacNAc). If the FUT successfully transfers a fucose to the acceptor, the product is no longer a substrate for a subsequent coupling enzyme (e.g., β-galactosidase). Therefore, high FUT activity results in a low fluorescence signal, while inhibition of the FUT leads to a high fluorescence signal.

Experimental Workflow

Fluorescence_Workflow cluster_FUT_Reaction Step 1: Fucosylation Reaction cluster_Coupled_Reaction Step 2: Hydrolysis & Detection A Combine FUT, MU-β-LacNAc, GDP-L-Fucose, & Inhibitor B Incubate A->B C Add Hydrolysis Mix (β-galactosidase, EDTA) B->C D Incubate C->D E Read Fluorescence (High Signal = Inhibition) D->E

Diagram 4: Workflow for a fluorescence-coupled FUT assay.
Protocol: α1,3-Fucosyltransferase Inhibition Assay

This protocol is adapted for screening inhibitors against an α1,3-FUT like H. pylori FucT.

1. Materials and Reagents

ReagentStock ConcentrationFinal Concentration (in Glycosylation Step)
HEPES Buffer, pH 7.025 mM25 mM
MgCl₂40 mM10 mM
MU-β-LacNAc (Acceptor)0.04 mM0.01 mM
GDP-L-fucose (Donor)0.08 mM0.02 mM
Fucosyltransferase (FucT)0.135 mg/mLVaries
Test Inhibitor (e.g., GDP)VariesVaries
Hydrolysis Solution
EDTA125 mMTo stop FUT reaction
β-galactosidase (BgaA)0.25 mMFor hydrolysis
N-acetylhexosaminidase (SpHex)0.25 mMFor hydrolysis

2. Procedure

  • Assay Plate Setup: In a 96-well microtiter plate, add the test inhibitor at various concentrations. Include positive (no enzyme) and negative (no inhibitor) controls.

  • Add Enzyme: Add the fucosyltransferase solution to all wells except the positive control.

  • Initiate Fucosylation: Add the "Glycosylation Solution" (containing MgCl₂, MU-β-LacNAc, and GDP-fucose in HEPES buffer) to all wells to start the reaction.

  • Incubation 1: Incubate the plate for a set time (e.g., 10-30 minutes) at 37°C.

  • Stop and Hydrolyze: Add the "Hydrolysis Solution" to all wells. The EDTA will chelate the Mn²⁺/Mg²⁺ and stop the FUT reaction, while the glycosidases (BgaA and SpHex) will hydrolyze any remaining unfucosylated MU-β-LacNAc.

  • Incubation 2: Incubate the plate for 5-10 minutes at 37°C to allow for complete hydrolysis.

  • Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis: A high fluorescence signal indicates that the MU-β-LacNAc was not fucosylated and was subsequently hydrolyzed, meaning the FUT was inhibited. Plot the fluorescence signal against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The study of fucosyltransferases is essential for unraveling their roles in health and disease. The assays described here, from high-precision HPLC methods to high-throughput fluorescence screens, provide researchers with a powerful toolkit to investigate FUT enzymology. By utilizing this compound in its activated form, GDP-L-fucose, these protocols enable the detailed characterization of enzyme kinetics, the discovery of novel inhibitors for therapeutic development, and a deeper understanding of the complex regulatory networks governed by fucosylation.

References

Application Note: Techniques for Detecting and Quantifying L-Fucose in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-fucose is a deoxyhexose sugar crucial for a multitude of cellular processes, including cell-cell recognition, signaling, and immune responses.[1] It is a terminal modification on N-linked and O-linked glycans of glycoproteins and glycolipids. Aberrant fucosylation is a well-established biomarker for various pathological conditions, most notably in cancer progression and metastasis, making the accurate detection and quantification of this compound in cellular systems a critical task in biomedical research and drug development.[2][3] This document provides detailed protocols and comparative data for four primary methods of analyzing cellular this compound.

This compound Metabolic Pathways

Cellular fucosylation is governed by two main pathways: the de novo synthesis pathway and the salvage pathway.[4] The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose. The salvage pathway utilizes free this compound from the extracellular environment or lysosomal degradation, converting it into GDP-L-fucose.[5] This salvage pathway is frequently exploited for metabolic labeling studies.

Caption: Overview of the de novo and salvage pathways for GDP-L-Fucose synthesis.

Method 1: Lectin-Based Detection and Quantification

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. Several lectins can specifically recognize this compound residues, allowing for the detection and enrichment of fucosylated glycoproteins. Commonly used fucose-specific lectins include Aleuria aurantia lectin (AAL), Ulex europaeus agglutinin I (UEA-I), and Lotus tetragonobus lectin (LTL).

G Workflow for Lectin-Based Fucose Detection node_cells 1. Cell Culture or Tissue Sample node_fix 2. Fixation & Permeabilization (for intracellular targets) node_cells->node_fix node_block 3. Blocking (e.g., with BSA) node_fix->node_block node_lectin 4. Incubation with Fluorescently-Labeled Lectin (e.g., AAL-FITC) node_block->node_lectin node_wash 5. Washing Steps to Remove Unbound Lectin node_lectin->node_wash node_analysis 6. Analysis node_wash->node_analysis node_microscopy Fluorescence Microscopy node_analysis->node_microscopy Imaging node_flow Flow Cytometry node_analysis->node_flow Quantification node_blot Lectin Blot (Western Blot variant) node_analysis->node_blot Protein Specific

Caption: Experimental workflow for detecting fucosylated glycans using fluorescent lectins.

Quantitative Data: Fucose-Specific Lectins
LectinAbbreviationBinding SpecificityCommon Applications
Aleuria aurantia LectinAALBinds to fucose linked α(1,2), α(1,3), α(1,4), and α(1,6).General fucose detection, affinity chromatography.
Ulex europaeus Agglutinin IUEA-ISpecifically binds to the Fucα1-2Gal- structure.Detection of H-type blood group structures, vascular endothelium marker.
Lotus tetragonolobus LectinLTLBinds Fucα1-3Gal- and Fucα1-3GlcNAc motifs.Analysis of specific fucosylated epitopes.
Lens culinaris AgglutininLCABinds to α-linked mannose residues but requires fucose linked α(1,6) to the core GlcNAc for strong binding.Core fucosylation analysis in N-glycans.
Protocol: Fluorescent Lectin Staining for Flow Cytometry
  • Cell Preparation: Harvest cultured cells (e.g., 1x10⁶ cells per sample) by gentle scraping or using a non-enzymatic dissociation solution. Wash cells twice with 1 mL of cold PBS containing 1% BSA (PBS/BSA).

  • Lectin Incubation: Resuspend the cell pellet in 100 µL of PBS/BSA containing the fluorescently-conjugated lectin (e.g., AAL-FITC at 5-10 µg/mL).

  • Incubation: Incubate cells for 30-60 minutes at 4°C in the dark to prevent internalization of the lectin.

  • Washing: Add 1 mL of cold PBS/BSA to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice to remove all unbound lectin.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS/BSA. For viability, a DNA dye like Propidium Iodide can be added.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

Method 2: Metabolic Labeling and Click Chemistry

Metabolic labeling utilizes the cell's own biosynthetic machinery to incorporate fucose analogs bearing bioorthogonal functional groups (e.g., an azide or alkyne) into cellular glycans. These chemical reporters can then be covalently tagged with probes for visualization or enrichment via "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted variant (SPAAC).

G Workflow for Metabolic Labeling & Click Chemistry node_culture 1. Cell Culture node_label 2. Add Fucose Analog (e.g., Ac4Fuc-Alkyne) to Culture Medium node_culture->node_label node_incubate 3. Incubate for 24-72h for Metabolic Incorporation node_label->node_incubate node_harvest 4. Harvest and Wash Cells node_incubate->node_harvest node_click 5. Click Chemistry Reaction Couple Azide-Fluorophore to Alkyne-Modified Glycans node_harvest->node_click node_wash 6. Wash to Remove Excess Reagents node_click->node_wash node_analysis 7. Analysis node_wash->node_analysis node_imaging Imaging (Microscopy) node_analysis->node_imaging node_facs Quantification (Flow Cytometry) node_analysis->node_facs node_proteomics Enrichment for Proteomics node_analysis->node_proteomics G Workflow for MS-Based Fucose Analysis node_lysate 1. Cell Lysis & Protein Extraction node_digest 2. Proteolytic Digestion (e.g., Trypsin) node_lysate->node_digest node_release 3. N-Glycan Release (e.g., PNGase F) node_digest->node_release node_enrich 4. Enrichment (Optional) (e.g., Lectin Affinity, HILIC) node_release->node_enrich node_lcms 5. LC-MS/MS Analysis node_enrich->node_lcms node_data 6. Data Analysis (Identification & Quantification) node_lcms->node_data G Workflow for Enzymatic Fucose Assay node_sample 1. Cell Lysate or Biological Sample node_prepare 2. Sample Preparation (Deproteinization, Dilution) node_sample->node_prepare node_reagents 3. Add Assay Buffer and NADP+ node_prepare->node_reagents node_a1 4. Measure Initial Absorbance (A1) at 340nm node_reagents->node_a1 node_enzyme 5. Add this compound Dehydrogenase to Start Reaction node_a1->node_enzyme node_a2 6. Incubate & Measure Final Absorbance (A2) at 340nm node_enzyme->node_a2 node_calc 7. Calculate Concentration based on ΔA = (A2 - A1) node_a2->node_calc

References

Application Notes and Protocols for L-Fucose Supplementation in CHO Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation, the addition of a fucose sugar to N- or O-linked glycans, is a critical post-translational modification that significantly impacts the biological function of glycoproteins.[1] In the production of biopharmaceuticals, particularly monoclonal antibodies (mAbs), the presence or absence of core fucose on the Fc region's N-glycan dramatically modulates antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for eliminating target cells.[1][2][3][4] The absence of this core fucose (afucosylation) can enhance the binding affinity of the antibody to the FcγRIIIa receptor on immune effector cells, such as natural killer (NK) cells, leading to a more potent therapeutic effect.

Chinese Hamster Ovary (CHO) cells are the most commonly used mammalian host for the production of recombinant therapeutic proteins. In standard CHO cell cultures, mAbs are typically produced with a high degree of fucosylation (around 90%). Therefore, strategies to control and reduce fucosylation are of great interest in the biopharmaceutical industry. Supplementing cell culture media with L-fucose or its analogs is a direct and effective strategy to manipulate the fucosylation of recombinant proteins. This document provides detailed application notes and protocols for utilizing this compound supplementation to control protein fucosylation in CHO cell cultures.

Principles of Fucosylation Control in CHO Cells

CHO cells have two main pathways for the synthesis of GDP-L-fucose, the nucleotide sugar donor required for fucosylation: the de novo pathway and the salvage pathway.

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose. Key enzymes in this pathway include GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX). In the absence of external fucose, this is the primary pathway for fucosylation.

  • Salvage Pathway: This pathway utilizes extracellular this compound, which is transported into the cell, phosphorylated by fucokinase (FUK), and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (GFPP). Supplementing the cell culture medium with this compound directly feeds into this pathway.

By manipulating these pathways, for instance, by supplementing with this compound or fucose analogs, it is possible to control the level of fucosylation on a recombinantly expressed protein.

Data on the Effects of this compound and Fucose Analogs

The supplementation of CHO cell culture media with this compound or its analogs can significantly impact the fucosylation of monoclonal antibodies and their resulting biological activity. The following tables summarize key quantitative data from various studies.

CompoundCell LineConcentrationEffect on FucosylationImpact on ADCC/FcγRIIIa BindingAntibody TiterReference
This compound YB2/0Not specifiedCan restore fucosylation in fucosylation-deficient cell lines.Not specifiedNot specified
2F-peracetythis compound CHONot specifiedCan alter the fucosylation of mAbs.Not specifiedNot specified
5-Thio-L-Fucose (ThioFuc) CHONot specifiedUp to 48% afucosylation, with up to 47% incorporation of ThioFuc.Up to 7.7-fold enhanced FcγRIIIa binding; 1.5-fold enhanced ADCC efficacy and 2.6-fold enhancement in potency.Not specified
GDP-D-Rhamnose & derivatives CHODose-dependentIncreased antibody afucosylation levels.Not specifiedNo significant impact.
RMD Expression (No this compound) CHONot applicableVirtual elimination of fucosylation.Enhanced ADCC.> 6.0 g/L

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution for addition to CHO cell culture media.

Materials:

  • This compound powder

  • Deionized water

  • 0.22 µm sterile filter

  • Sterile conical tubes or bottles

Procedure:

  • Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in deionized water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the sterile stock solution at 4°C.

Protocol 2: this compound Supplementation in CHO Cell Culture

This protocol outlines the general procedure for supplementing CHO cell culture media with this compound to modulate protein fucosylation.

Materials:

  • CHO cells expressing the antibody of interest

  • Basal CHO cell culture medium

  • Sterile this compound stock solution (from Protocol 1)

  • Shake flasks or bioreactors

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Culture the CHO cells in the desired basal medium to the required cell density for the experiment.

  • Aseptically add the sterile this compound stock solution to the cell culture medium to achieve the desired final concentration. It is recommended to perform a titration experiment with concentrations ranging from 0.01 mM to 1 mM.

  • Include a control culture with no this compound supplementation to serve as a baseline for fucosylation levels.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Monitor cell growth, viability, and antibody production throughout the culture period.

  • At the end of the culture, harvest the supernatant containing the secreted antibody for purification and analysis.

Protocol 3: Analysis of Protein Fucosylation by Lectin Blotting

This protocol provides a method to assess the level of fucosylation on the purified antibody using a fucose-specific lectin.

Materials:

  • Purified antibody samples

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Biotinylated Aleuria aurantia lectin (AAL) or Lens culinaris agglutinin (LCA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Separate the purified antibody samples by SDS-PAGE under reducing conditions.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the biotinylated fucose-specific lectin (e.g., AAL or LCA) at a predetermined optimal concentration in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system. The intensity of the bands will correlate with the level of fucosylation.

Protocol 4: Assessment of Cell Viability using MTT Assay

This protocol can be used to evaluate the effect of this compound supplementation on CHO cell viability.

Materials:

  • CHO cells

  • 96-well cell culture plates

  • This compound supplemented media at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the CHO cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Replace the medium with fresh media containing different concentrations of this compound. Include untreated wells as a control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • At each time point, add MTT solution to each well (typically 10% of the media volume) and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Fucosylation_Pathways_in_CHO_Cells cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GMD->GDP-4-keto-6-deoxymannose FX FX GDP-4-keto-6-deoxymannose->FX GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Extracellular this compound Extracellular this compound FUK FUK Extracellular this compound->FUK This compound-1-Phosphate This compound-1-Phosphate FUK->this compound-1-Phosphate GFPP GFPP This compound-1-Phosphate->GFPP GFPP->GDP-L-Fucose FUT8 FUT8 GDP-L-Fucose->FUT8 Fucosylated N-linked Glycan Fucosylated N-linked Glycan FUT8->Fucosylated N-linked Glycan N-linked Glycan N-linked Glycan N-linked Glycan->FUT8

Caption: Fucosylation pathways in CHO cells.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Supplement Media Supplement Media Prepare this compound Stock->Supplement Media CHO Cell Culture CHO Cell Culture CHO Cell Culture->Supplement Media Incubate and Monitor Incubate and Monitor Supplement Media->Incubate and Monitor Harvest Supernatant Harvest Supernatant Incubate and Monitor->Harvest Supernatant Purify Antibody Purify Antibody Harvest Supernatant->Purify Antibody Analyze Fucosylation Analyze Fucosylation Purify Antibody->Analyze Fucosylation Assess Biological Activity Assess Biological Activity Analyze Fucosylation->Assess Biological Activity

Caption: Experimental workflow for this compound supplementation.

References

Application Notes and Protocols: The Role of L-Fucose in Bacterial Adhesion and Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fucose, a deoxyhexose sugar, is a critical molecule in the intricate interplay between bacteria and their hosts. It serves not only as a nutrient source but also as a crucial signaling molecule and a key component of host cell surface glycans.[1][2] Consequently, this compound plays a significant role in the initial stages of bacterial infection, including adhesion to host tissues and the subsequent formation of biofilms.[3] This document provides detailed application notes and protocols for studying the influence of this compound on these critical bacterial processes, with a focus on pathogenic bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Campylobacter jejuni. Understanding these mechanisms is paramount for the development of novel anti-adhesion and anti-biofilm therapeutics.

I. This compound Mediated Bacterial Adhesion

Bacterial adhesion to host cells is often mediated by lectins, which are carbohydrate-binding proteins that recognize specific sugar moieties on the host cell surface. Fucosylated glycans are abundant on mucosal surfaces, providing a primary target for pathogenic bacteria.

A. Key Bacterial Lectins and Their Role

Several bacterial species express fucose-specific lectins that are integral to their virulence. A notable example is LecB from Pseudomonas aeruginosa, a lectin that exhibits high affinity for this compound and is implicated in tissue attachment and biofilm formation. Similarly, adhesins from other pathogens, such as the MpPA14 domain found in a Vibrio cholerae adhesin, also show a binding preference for this compound, highlighting a conserved mechanism for host recognition. The interaction between these lectins and fucosylated host receptors can be competitively inhibited by free this compound or its analogs, presenting a promising avenue for anti-adhesion therapies.

B. Signaling Pathways Triggered by this compound

Beyond its role as a structural component for adhesion, this compound also acts as a signaling molecule that regulates bacterial virulence. In enterohemorrhagic E. coli (EHEC), the FusKR two-component system senses fucose in the intestinal environment. This sensing mechanism controls the expression of virulence factors and metabolic genes, demonstrating that EHEC can utilize host-derived fucose to modulate its pathogenicity and metabolism. The availability of fucose, often released by the gut microbiota from host glycans, activates the FusKR signaling cascade, which in turn influences the expression of genes responsible for colonization.

Fucose_Signaling_EHEC cluster_host Host Intestinal Lumen cluster_ehec EHEC Cell Mucin Mucin Bacteroides Bacteroides Mucin->Bacteroides acts on Fucose Fucose FusK FusK (Sensor Kinase) Fucose->FusK senses Bacteroides->Fucose releases FusR FusR (Response Regulator) FusK->FusR phosphorylates Virulence_Genes Virulence & Metabolic Genes FusR->Virulence_Genes regulates expression

Figure 1: Fucose sensing and signaling in EHEC.

II. This compound in Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses and host immune responses. This compound can influence biofilm formation through various mechanisms, including its role in the EPS matrix and as a signaling molecule affecting biofilm development.

A. Influence of this compound on Biofilm Architecture

In some bacteria, fucose-containing polysaccharides are integral components of the biofilm matrix. For instance, in Pseudomonas aeruginosa, the Psl exopolysaccharide, which can contain L-rhamnose (a sugar structurally similar to fucose), is crucial for the initiation and structural integrity of biofilms. The presence of this compound in the environment can also modulate biofilm formation. Studies on Campylobacter jejuni have shown that this compound can decrease biofilm formation, suggesting a regulatory role in the transition between planktonic and sessile lifestyles.

B. Quantitative Data on this compound Effects

The inhibitory effect of this compound and its derivatives on biofilm formation has been quantified in several studies. For example, glycopeptide dendrimers targeting the fucose-specific lectin LecB in P. aeruginosa have been shown to completely inhibit biofilm formation and disperse established biofilms.

Compound Target Bacterium Target Lectin Effect IC50 Reference
Dendrimer FD2Pseudomonas aeruginosaLecBInhibition of biofilm formation~10 µM
Dendrimer FD2Pseudomonas aeruginosaLecBDispersion of established biofilmsComplete dispersion
This compoundCampylobacter jejuni NCTC11168Not specifiedReduction of biofilm formationNot specified

III. Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on bacterial adhesion and biofilm formation.

A. Protocol 1: Bacterial Adhesion Assay

This protocol is designed to quantify the adhesion of bacteria to epithelial cells and to assess the inhibitory effect of this compound.

Materials:

  • Bacterial strain of interest (e.g., E. coli O157:H7)

  • Epithelial cell line (e.g., Caco-2 cells)

  • Appropriate cell culture medium (e.g., DMEM) and bacterial growth medium (e.g., LB broth)

  • This compound solution (sterile)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (0.1% in PBS)

  • 24-well tissue culture plates

  • Agar plates for colony forming unit (CFU) counting

Procedure:

  • Cell Culture: Seed epithelial cells into 24-well plates and grow to confluence.

  • Bacterial Preparation: Culture the bacterial strain overnight, then dilute in fresh medium and grow to the mid-logarithmic phase.

  • Inhibition Setup: Prepare bacterial suspensions in cell culture medium with and without various concentrations of this compound.

  • Infection: Remove the medium from the epithelial cells, wash with PBS, and add the bacterial suspensions (with and without this compound) to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 1-3 hours) to allow for bacterial adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.

  • Lysis and Plating: Add 0.1% Triton X-100 to each well to lyse the epithelial cells and release the adherent bacteria. Serially dilute the lysate and plate on agar plates.

  • Quantification: Incubate the plates overnight and count the CFUs to determine the number of adherent bacteria. Compare the results from this compound-treated and untreated wells.

Adhesion_Assay_Workflow A 1. Seed and grow epithelial cells to confluence D 4. Infect epithelial cells with bacterial suspension A->D B 2. Prepare mid-log phase bacterial culture C 3. Prepare bacterial suspension +/- this compound B->C C->D E 5. Incubate to allow adhesion D->E F 6. Wash to remove non-adherent bacteria E->F G 7. Lyse cells and plate serial dilutions F->G H 8. Count CFUs to quantify adhesion G->H

Figure 2: Workflow for the bacterial adhesion assay.
B. Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

This protocol provides a quantitative measure of biofilm formation on an abiotic surface and can be adapted to test the effect of this compound.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., TSB with glucose)

  • This compound solution (sterile)

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • PBS

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the bacteria, then dilute it in fresh medium.

  • Plate Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Include wells with medium only as a negative control. For testing inhibition, add different concentrations of this compound to the wells.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the medium and gently wash the wells with PBS to remove planktonic bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow A 1. Prepare diluted bacterial inoculum B 2. Add inoculum +/- this compound to 96-well plate A->B C 3. Incubate to allow biofilm formation B->C D 4. Wash to remove planktonic cells C->D E 5. Stain with Crystal Violet D->E F 6. Wash to remove excess stain E->F G 7. Solubilize bound stain F->G H 8. Measure absorbance to quantify biofilm G->H

References

The Role of L-Fucose in the Development of Targeted Cancer Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, plays a pivotal role in a post-translational modification process known as fucosylation. This process, catalyzed by a family of enzymes called fucosyltransferases (FUTs), involves the addition of fucose to glycoproteins and glycolipids on the cell surface and secreted proteins. Aberrant fucosylation is increasingly recognized as a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. The altered fucosylation patterns on cancer cells create unique glycan structures that can serve as biomarkers and targets for novel therapeutic interventions. These changes can modulate critical signaling pathways, influence cell-cell adhesion, and impact the tumor microenvironment. This document provides detailed application notes and experimental protocols for studying the role of this compound in cancer biology and developing targeted therapies.

Application Note 1: this compound as a Serum Biomarker for Cancer Detection and Prognosis

Elevated levels of this compound and fucosylated proteins in the serum have been associated with several types of cancer, making them promising candidates for non-invasive biomarkers. Monitoring serum this compound can aid in early diagnosis, prognosis, and assessment of therapeutic response.

Quantitative Data: Serum this compound Levels in Cancer Patients
Cancer TypePatient CohortMean Serum this compound Level (mg/dL)Control Group Mean (mg/dL)Significance
Oral Squamous Cell Carcinoma60Progressive increase with TNM stage-Positive correlation
Oral Cancer7546.63 ± 5.297.22 ± 0.26p < 0.001
Oral Potentially Malignant Disorders2519.18 (Serum), 7.02 (Salivary)3.49 (Serum), 3.18 (Salivary)p < 0.001
Oral Cancer3035.75 (Serum), 11.66 (Salivary)3.49 (Serum), 3.18 (Salivary)p < 0.001
Head and Neck Malignancies5011.33 ± 7.394.74 ± 1.55Statistically significant
Breast Cancer-Significant increase in total serum fucose and protein-bound fucoseNormal controlsp < 0.0005
Experimental Protocol: Quantification of Fucosylated Haptoglobin by Lectin-Antibody ELISA

This protocol describes a reverse lectin-based ELISA to measure the levels of fucosylated haptoglobin, a potential biomarker for several cancers.[1][2]

Materials:

  • 96-well ELISA plates

  • Aleuria Aurantia Lectin (AAL)

  • Phosphate-Buffered Saline with 0.1% Tween-20 (PBST)

  • Bovine Serum Albumin (BSA)

  • Patient and control serum samples

  • Biotinylated anti-haptoglobin antibody

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute AAL to a final concentration of 10 µg/mL in PBS.

    • Add 100 µL of the AAL solution to each well of a 96-well ELISA plate.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash the plate five times with PBST.

  • Blocking:

    • Add 200 µL of 3% BSA in PBST to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Sample Incubation:

    • Dilute serum samples 1:200 in 1% BSA in PBST.

    • Add 100 µL of diluted serum to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Primary Antibody Incubation:

    • Dilute biotinylated anti-haptoglobin antibody in 1% BSA in PBST according to the manufacturer's instructions.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Secondary Detection:

    • Dilute Streptavidin-HRP in 1% BSA in PBST according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with PBST.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Application Note 2: Targeting Fucosylation to Inhibit Cancer Cell Migration and Invasion

Aberrant fucosylation can promote cancer cell metastasis by altering cell adhesion and motility. For instance, increased expression of fucosylated structures like sialyl Lewis X (sLeX) on cancer cells enhances their binding to E-selectin on endothelial cells, facilitating extravasation.[3] Therefore, inhibiting fucosylation presents a promising strategy to suppress metastasis.

Experimental Protocol: Transwell Migration Assay

This protocol is used to assess the effect of this compound or fucosylation inhibitors on cancer cell migration.[4][5]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS)

  • This compound or fucosylation inhibitor

  • PBS

  • Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., 0.2% Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Trypsinize the cells, neutralize with complete medium, centrifuge, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • If testing an inhibitor, pre-treat the cells with the desired concentration of the inhibitor during the starvation period and in the final cell suspension.

  • Assay Setup:

    • Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Place the Transwell insert into the well.

    • Add 200 µL of the cell suspension to the upper chamber of the insert.

    • If testing the effect of this compound, it can be added to the upper or lower chamber depending on the experimental question.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell line (typically 12-48 hours).

  • Cell Removal, Fixation, and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.

    • Allow the insert to air dry.

    • Stain the migrated cells by immersing the insert in 0.2% Crystal Violet solution for 5-10 minutes.

    • Gently wash the insert in water to remove excess stain.

  • Quantification:

    • Allow the membrane to dry completely.

    • Use a microscope to count the number of migrated cells in several random fields of view.

    • Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

Application Note 3: Investigating the Role of Fucosylation in Cancer Signaling Pathways

Fucosylation can directly modulate the activity of key signaling receptors and pathways implicated in cancer, such as the TGF-β, Notch, and Wnt/β-catenin pathways. Understanding how this compound impacts these pathways is crucial for developing targeted therapies.

Signaling Pathways Modulated by this compound

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TbetaRII TGF-β RII TGF-beta->TbetaRII Binding TbetaRI TGF-β RI TbetaRII->TbetaRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TbetaRI->SMAD2_3 Phosphorylation FUT FUT FUT->TbetaRI Fucosylation pSMAD2_3 p-SMAD2/3 SMAD4 SMAD4 pSMAD2_3->SMAD4 Complex Formation SMAD_complex SMAD Complex Transcription Gene Transcription (EMT, Proliferation, Invasion) SMAD_complex->Transcription Nuclear Translocation

Wnt_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm_wnt Cytoplasm cluster_nucleus_wnt Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binding LRP5_6 LRP5/6 Frizzled->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP5_6->Destruction_Complex Inhibition FUT_Wnt FUT FUT_Wnt->LRP5_6 Fucosylation beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation p_beta_catenin p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Nuclear Accumulation Degradation Proteasomal Degradation p_beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding Transcription_Wnt Target Gene Transcription TCF_LEF->Transcription_Wnt

Experimental Protocol: Western Blot Analysis of Signaling Proteins

This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with this compound or a fucosylation inhibitor.

Materials:

  • Cancer cell line of interest

  • This compound or fucosylation inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SMAD2, anti-SMAD2, anti-NICD, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound or a fucosylation inhibitor for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Application Note 4: Development of Fucosylation Inhibitors as Targeted Therapies

Inhibiting the fucosylation process is a promising strategy for cancer therapy. This can be achieved by targeting fucosyltransferases or the enzymes involved in the synthesis of the fucose donor, GDP-fucose.

Quantitative Data: Fucosyltransferase (FUT) Expression in Cancer
GeneCancer TypeChange in ExpressionImplication
FUT3, FUT4, FUT5, FUT6, FUT8, FUCA1Oral CarcinomaSignificantly lower mRNA levels in tumor tissuesAltered fucosylation landscape
FUT4, FUT5, FUT8Oral CarcinomaHigher mRNA levels associated with disease progression and lymph node metastasisWorst prognostic indicators
FUT8Non-small cell lung cancerUpregulatedCorrelated with tumor metastasis and poor survival
FUT8Breast CancerHighest protein levels in highly invasive cell linesAssociated with cancer cell invasiveness
FUT4Lung AdenocarcinomaHigh expression associated with poor overall survivalPromotes invasion, migration, and EMT
Experimental Protocol: Fucosylation Inhibition Assay

This assay measures the activity of fucosyltransferases and can be used to screen for potential inhibitors.

Materials:

  • Recombinant fucosyltransferase (e.g., FUT8)

  • GDP-fucose (donor substrate)

  • Acceptor substrate (e.g., a fluorescently labeled glycan)

  • Test compounds (potential inhibitors)

  • Assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the recombinant fucosyltransferase.

    • Pre-incubate for a short period (e.g., 15 minutes) at the optimal temperature.

  • Reaction Initiation:

    • Add a mixture of GDP-fucose and the acceptor substrate to initiate the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a defined period (e.g., 1-2 hours).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the signal (e.g., fluorescence) using a plate reader. The signal will be proportional to the amount of fucosylated product formed.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion

The study of this compound and fucosylation in cancer is a rapidly evolving field with significant therapeutic potential. The application notes and protocols provided here offer a framework for researchers to investigate the multifaceted roles of this compound in cancer biology. By elucidating the mechanisms by which fucosylation drives tumorigenesis and metastasis, and by developing targeted inhibitors of this process, new and effective cancer therapies can be designed. The provided methodologies for biomarker discovery, functional cell-based assays, and inhibitor screening will be instrumental in advancing this promising area of cancer research.

References

Decoding Fucosylation: Application Notes and Protocols for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fucosylation patterns on proteins. Fucosylation, the addition of fucose sugar moieties to proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, most notably cancer, making it a crucial area of investigation for biomarker discovery and therapeutic development.

These notes offer a comprehensive guide to three principal methodologies for fucosylation analysis: Mass Spectrometry (MS), Lectin-Based Assays, and Enzymatic Methods. Each section includes detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate a deeper understanding and practical application of these techniques.

Mass Spectrometry-Based Fucosylation Analysis

Mass spectrometry offers unparalleled detail in identifying and quantifying fucosylated structures at specific glycosylation sites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of fucosylated glycopeptides.

Application Note:

LC-MS/MS-based methods enable the precise localization of fucose residues on the glycan structure (e.g., core vs. antennary fucosylation) and can provide relative or absolute quantification of fucosylated glycoforms. This high level of detail is critical for understanding the functional implications of fucosylation changes in disease. For instance, an increase in core fucosylation of alpha-fetoprotein (AFP-L3) is a well-established biomarker for hepatocellular carcinoma[1]. Similarly, alterations in core fucosylation have been observed in the progression of prostate, breast, and lung cancers[1].

Quantitative Data Summary:

Table 1: Quantitative Analysis of Core Fucosylation in Liver Disease [1]

GlycopeptideControl Group (Mean % Fucosylation ± SD)Fibrosis Group (Mean % Fucosylation ± SD)Cirrhosis Group (Mean % Fucosylation ± SD)p-value (ANOVA)
Glycopeptide 110.2 ± 2.115.8 ± 3.522.5 ± 4.8<0.01
Glycopeptide 25.6 ± 1.58.1 ± 2.012.3 ± 2.9<0.01
Glycopeptide 318.9 ± 4.217.5 ± 3.916.8 ± 3.5>0.05

Table 2: Upregulated Fucosylated Glycopeptides in Aggressive Prostate Cancer Cells [2]

Glycopeptide SequenceProteinFold Change (Aggressive vs. Non-aggressive)
N-X-S/T(Fuc-HexNAc-Hex)Protein A>2.0
N-X-S/T(Fuc-HexNAc-Hex)Protein B>2.0
N-X-S/T(Fuc2-HexNAc-Hex)Protein C>2.0
Experimental Protocol: LC-MS/MS Analysis of Fucosylated Glycopeptides

This protocol outlines a general workflow for the analysis of fucosylated glycopeptides from a complex protein mixture.

1. Protein Extraction and Digestion:

  • Extract proteins from cells or tissues using a suitable lysis buffer.

  • Reduce and alkylate the protein mixture.

  • Digest the proteins into peptides using a protease such as trypsin.

2. Glycopeptide Enrichment (Optional but Recommended):

  • Enrich for glycopeptides using methods like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography (see Section 2). This step is crucial for detecting low-abundance glycopeptides[3].

3. LC-MS/MS Analysis:

  • Inject the peptide or enriched glycopeptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separate the peptides using a reverse-phase column with a suitable gradient.

  • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis:

  • Use specialized software to identify glycopeptides from the MS/MS spectra.

  • Search for characteristic fucose oxonium ions (e.g., m/z 147.065) to aid in the identification of fucosylated peptides.

  • Quantify the relative abundance of fucosylated glycopeptides across different samples.

Experimental Workflow:

LC_MS_Workflow ProteinSample Protein Sample Digestion Protein Digestion (Trypsin) ProteinSample->Digestion Enrichment Glycopeptide Enrichment (e.g., HILIC) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS DataAnalysis Data Analysis (Identification & Quantification) LC_MS->DataAnalysis Results Fucosylation Profile DataAnalysis->Results Lectin_Workflow cluster_0 Lectin Affinity Chromatography cluster_1 Lectin Microarray LAC_Sample Protein Sample LAC_Column Lectin-Agarose Column LAC_Sample->LAC_Column LAC_Wash Wash LAC_Column->LAC_Wash LAC_Elute Elute with Fucose LAC_Wash->LAC_Elute LAC_Analysis Analysis (SDS-PAGE, MS) LAC_Elute->LAC_Analysis LM_Sample Fluorescently Labeled Protein Sample LM_Array Lectin Microarray LM_Sample->LM_Array LM_Wash Wash LM_Array->LM_Wash LM_Scan Scan LM_Wash->LM_Scan LM_Analysis Glycan Profile LM_Scan->LM_Analysis Enzymatic_Workflow Glycoprotein Glycoprotein EndoF3 Endo F3 Digestion Glycoprotein->EndoF3 Analysis Analysis (SDS-PAGE or Mass Spec) EndoF3->Analysis Result Identification of Core Fucosylation Analysis->Result Notch_Signaling Notch Signaling Pathway and Fucosylation cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Delta/Jagged Ligand Notch Notch Receptor Ligand->Notch Binding S2_Cleavage S2 Cleavage (ADAM) Notch->S2_Cleavage POFUT1 POFUT1 POFUT1->Notch O-Fucosylation Fringe Fringe Fringe->Notch GlcNAc Addition S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Nucleus Nucleus NICD->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes EGFR_MAPK_Signaling EGFR/MAPK Signaling Pathway and Fucosylation EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization FUT8 FUT8 FUT8->EGFR Core Fucosylation RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

References

L-Fucose: A Versatile Tool for Interrogating Glycobiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-fucose, a deoxyhexose sugar, is a critical monosaccharide in glycobiology, playing a pivotal role in a myriad of cellular processes through its incorporation into glycans—a process termed fucosylation. The strategic manipulation of fucosylation using this compound and its analogs has emerged as a powerful approach to investigate and modulate fundamental biological functions. These tools are invaluable for researchers in basic science and professionals in drug development, offering insights into cell-cell recognition, immune responses, and signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as metabolic labels and inhibitors to explore the dynamic world of fucosylated glycans.

Application 1: Metabolic Labeling of Fucosylated Glycans

Metabolic glycoengineering using this compound analogs allows for the introduction of bioorthogonal functional groups into newly synthesized glycans. These chemical "handles" enable the visualization, identification, and purification of fucosylated glycoproteins. Peracetylated, azide-, or alkyne-modified fucose analogs are cell-permeable and are processed by the fucose salvage pathway, leading to their incorporation into cellular glycoconjugates.

Quantitative Data for Metabolic Labeling
ParameterPeracetylated 6-Azidofucose (Ac46AzFuc)Peracetylated 6-Alkynylfucose (Ac46AlkFuc)Reference(s)
Typical Concentration 50-100 µM50-100 µM[1][2]
Incubation Time 24-72 hours24-72 hours[1][3]
Cell Line Examples Jurkat, HEK293, Neuro2AJurkat, HEK293, Neuro2A[2]
Bioorthogonal Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Alkyne-Azide Cycloaddition (SPAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Workflow: Metabolic Labeling and Detection

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Downstream Analysis A Cell Seeding B Addition of Fucose Analog (e.g., Alkynyl Fucose) A->B C Incubation (24-72h) B->C D Cell Harvesting & Lysis C->D Metabolically Labeled Cells E Addition of Azide Probe (e.g., Azide-Biotin) D->E F Cu(I) Catalyst Addition E->F G Incubation (30-60 min) F->G H Western Blot G->H I Mass Spectrometry G->I J Fluorescence Microscopy G->J G Fuc This compound F1P Fucose-1-Phosphate Fuc->F1P Fucokinase (FUK) GDPFuc GDP-L-Fucose F1P->GDPFuc GDP-L-fucose pyrophosphorylase (GFPP) G cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Notch Notch Receptor POFUT1 POFUT1 Notch->POFUT1 FucosylatedNotch O-Fucosylated Notch POFUT1->FucosylatedNotch Adds O-fucose Ligand Notch Ligand (e.g., Delta, Jagged) FucosylatedNotch->Ligand Binding S2Cleavage S2 Cleavage (ADAM Protease) Ligand->S2Cleavage S3Cleavage S3 Cleavage (γ-secretase) S2Cleavage->S3Cleavage NICD NICD S3Cleavage->NICD Release CSL CSL NICD->CSL TargetGenes Target Gene Transcription CSL->TargetGenes Activation G LFucose This compound AMPK AMPK LFucose->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Promotes pACC p-ACC (Inactive) ACC->pACC LipidAccumulation Lipid Accumulation pACC->LipidAccumulation Inhibits

References

Engineering Metabolic Pathways for L-Fucose Production in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose sugar, is a crucial component of many biologically significant glycoconjugates and has growing applications in the pharmaceutical, cosmetic, and food industries. Chemical synthesis of this compound is complex and expensive, making microbial fermentation an attractive alternative. This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae for this compound production. Two primary metabolic pathways are discussed: the de novo synthesis pathway from native precursors and a reverse synthesis pathway. This guide includes detailed experimental protocols for genetic engineering, fermentation, and product quantification, along with structured data tables and visual diagrams to facilitate research and development.

Introduction

Saccharomyces cerevisiae, a well-characterized and generally regarded as safe (GRAS) organism, serves as a robust chassis for producing valuable biochemicals.[1] Engineering this yeast for this compound production offers a scalable and cost-effective manufacturing platform. Metabolic engineering strategies focus on introducing heterologous genes to establish a production pathway and optimizing precursor supply and enzyme expression to maximize yields.

Two prominent pathways for this compound biosynthesis in engineered yeast are:

  • The De Novo Pathway: This pathway leverages the cell's natural pool of GDP-D-mannose and converts it to GDP-L-fucose, a direct precursor for fucosylation. By introducing an additional enzyme, α-L-fucosidase, this compound can be liberated from a fucosylated intermediate like 2'-fucosyllactose (2'-FL).

  • The Reverse Metabolic Pathway: This approach utilizes exogenous substrates, such as lactaldehyde and glucose, to produce this compound through a series of enzymatic reactions catalyzed by heterologous enzymes from organisms like Escherichia coli.[2]

This document provides the necessary protocols to implement and evaluate these pathways in a laboratory setting.

Metabolic Pathways for this compound Production in Yeast

De Novo Synthesis of this compound

The de novo pathway begins with the conversion of the endogenous precursor GDP-D-mannose to GDP-L-fucose. This is achieved by the expression of two key enzymes, typically from E. coli: GDP-D-mannose-4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG). The resulting GDP-L-fucose can then be used by a fucosyltransferase (like FucT2) to fucosylate an acceptor molecule, such as lactose, to produce 2'-fucosyllactose (2'-FL). Finally, the expression of an α-L-fucosidase cleaves 2'-FL to release free this compound. To facilitate lactose uptake, a lactose transporter (Lac12) is also co-expressed.

de_novo_pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Mannose->Intermediate Gmd GDP_Fucose GDP-L-Fucose Intermediate->GDP_Fucose WcaG FL 2'-Fucosyllactose GDP_Fucose->FL FucT2 Lactose_in Lactose (in) Lactose_in->FL FucT2 Lactose_out Lactose (out) Lactose_out->Lactose_in Lac12 L_Fucose This compound FL->L_Fucose α-L-fucosidase

De Novo this compound Synthesis Pathway in Engineered Yeast.
Reverse Metabolic Pathway for this compound Production

An alternative strategy involves the expression of genes from the E. coli this compound metabolic pathway to run the pathway in reverse. This approach can utilize lactaldehyde and glucose as substrates to synthesize this compound.

reverse_fucose_pathway Lactaldehyde Lactaldehyde Fuculose1P L-Fuculose-1-phosphate Lactaldehyde->Fuculose1P FucA (Aldolase) DHAP Dihydroxyacetone phosphate (from Glucose) DHAP->Fuculose1P FucA (Aldolase) Fuculose L-Fuculose Fuculose1P->Fuculose Phosphatase L_Fucose This compound Fuculose->L_Fucose FucI (Isomerase)

Reverse Metabolic Pathway for this compound Production.

Quantitative Data Summary

The following table summarizes the reported production titers of this compound in engineered Saccharomyces cerevisiae.

Production PathwayKey Genes ExpressedHost StrainSubstrate(s)TiterReference
De Novo SynthesisGmd, WcaG, FucT2, α-L-fucosidase, Lac12S. cerevisiae D452-2Glucose, Lactose0.41 g/L[3]
Reverse MetabolismE. coli fucose metabolic pathway genesS. cerevisiaeLactaldehyde, Glucose7.75 mg/L[2]

Experimental Protocols

Protocol 1: Construction of this compound Producing Yeast Strain (De Novo Pathway)

This protocol describes the genetic modification of S. cerevisiae to express the necessary enzymes for the de novo synthesis of this compound.

protocol1_workflow Gene_Syn Gene Synthesis & Codon Optimization Vector_Const Expression Vector Construction Gene_Syn->Vector_Const Yeast_Trans Yeast Transformation Vector_Const->Yeast_Trans Colony_Screen Colony Screening (PCR) Yeast_Trans->Colony_Screen Expression_Test Small-Scale Expression Testing Colony_Screen->Expression_Test Final_Strain Verified this compound Producing Strain Expression_Test->Final_Strain

Workflow for constructing an engineered yeast strain.

1. Gene Synthesis and Vector Construction:

  • Synthesize the coding sequences for E. coli Gmd, WcaG, a suitable α-1,2-fucosyltransferase (e.g., FucT2), an α-L-fucosidase, and a lactose transporter (e.g., Lac12). Codon-optimize these genes for expression in S. cerevisiae.

  • Clone the synthesized genes into yeast expression vectors under the control of strong constitutive or inducible promoters (e.g., TEF1, PGK1, or GAL1). Ensure each vector has a different selectable marker.

2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

  • Transform the yeast cells with the expression vectors.

  • Plate the transformed cells on appropriate selective synthetic complete (SC) drop-out media.

  • Incubate at 30°C for 2-3 days until colonies appear.

3. Verification of Transformants:

  • Perform colony PCR on the resulting colonies to verify the integration or presence of the expression cassettes.

  • Isolate plasmid DNA from positive colonies and confirm by restriction digest or sequencing.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol outlines the cultivation of the engineered yeast strain for this compound production in shake flasks.

1. Media Preparation:

  • Prepare a synthetic defined medium. A common medium for yeast fermentation contains (per liter): 1.7 g yeast nitrogen base without amino acids and ammonium sulfate, 5 g ammonium sulfate, and 20 g glucose. Supplement with necessary amino acids and bases depending on the auxotrophic markers of the host strain. For the de novo pathway, also include 20 g/L lactose.

  • Sterilize the medium by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium.

  • Incubate overnight at 30°C with shaking at 250 rpm.

3. Shake Flask Cultivation:

  • Inoculate 50 mL of the production medium in a 250 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with vigorous shaking (250 rpm) for 48-72 hours.

  • Withdraw samples periodically to measure cell density (OD₆₀₀) and this compound concentration.

Protocol 3: Quantification of this compound in Fermentation Broth

Two common methods for quantifying this compound are presented: an enzymatic assay and High-Performance Liquid Chromatography (HPLC).

A. Sample Preparation:

  • Harvest 1 mL of the fermentation broth.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. The clarified supernatant is ready for analysis.

B. Enzymatic Assay for this compound:

This protocol is based on the use of a commercial this compound assay kit (e.g., from Megazyme or Libios), which provides a simple and rapid method for quantification.[4] These kits typically rely on the this compound dehydrogenase-catalyzed oxidation of this compound, with the concomitant reduction of NADP⁺ to NADPH, which is measured spectrophotometrically at 340 nm.

1. Materials:

  • This compound Assay Kit (containing buffer, NADP⁺, and this compound dehydrogenase).

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.

  • 96-well UV-transparent microplates or cuvettes.

  • Prepared sample supernatant and this compound standards.

2. Procedure (Microplate format):

  • Pipette 10 µL of this compound standards and prepared samples into separate wells of the microplate.

  • Add 200 µL of the master mix (buffer and NADP⁺) to each well.

  • Mix and read the initial absorbance (A₁) at 340 nm.

  • Start the reaction by adding 5 µL of this compound dehydrogenase to each well.

  • Incubate for approximately 10 minutes at room temperature.

  • Read the final absorbance (A₂) at 340 nm.

  • Calculate the change in absorbance (ΔA = A₂ - A₁) for both standards and samples.

  • Plot a standard curve of ΔA versus this compound concentration and determine the concentration in the samples.

C. HPLC Quantification of this compound:

HPLC provides a robust method for separating and quantifying sugars in complex mixtures like fermentation broths.

1. HPLC System and Conditions:

  • Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87H or a similar ion-exchange column.

  • Mobile Phase: Isocratic elution with 0.005 M sulfuric acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 20 µL.

2. Procedure:

  • Prepare a series of this compound standards of known concentrations in deionized water.

  • Run the standards on the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared fermentation samples.

  • Identify the this compound peak in the sample chromatograms based on the retention time of the this compound standard.

  • Quantify the this compound concentration in the samples using the calibration curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no this compound production Poor expression of heterologous genes.Verify mRNA levels by RT-qPCR. Optimize codon usage. Use stronger promoters.
Enzyme inactivity.Perform in vitro enzyme assays with cell lysates. Ensure proper protein folding.
Limited precursor availability.Overexpress genes in upstream pathways to increase precursor supply.
Inconsistent HPLC results Poor peak resolution.Optimize mobile phase composition and flow rate. Ensure column is properly equilibrated.
Drifting baseline.Degas the mobile phase. Clean the detector cell.
High background in enzymatic assay Interfering substances in the sample.Include a sample blank (without the enzyme) to subtract background absorbance. Dilute the sample.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae presents a promising avenue for the sustainable production of this compound. The protocols and data provided in this document offer a comprehensive guide for researchers to establish and optimize this compound production in yeast. By leveraging the genetic tractability of this organism and applying the detailed methodologies outlined, further advancements in strain development and process optimization can be achieved, paving the way for industrial-scale production of this valuable monosaccharide.

References

L-Fucose: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a naturally occurring deoxyhexose monosaccharide that plays a crucial role in various biological processes. It is a key component of many glycoproteins and glycolipids on cell surfaces, influencing cell-cell recognition, signaling, and immune responses.[1] In recent years, this compound has garnered significant attention for its potential applications in both cosmetic and pharmaceutical formulations due to its diverse biological activities, including anti-inflammatory, anti-aging, and immunomodulatory effects.[2][3] This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the utility of this compound.

Cosmetic Applications

This compound offers a range of benefits for skin health and appearance, making it a valuable ingredient in cosmetic and dermatological formulations. Its primary applications in skincare revolve around its anti-aging and skin-soothing properties.[1]

Anti-Aging Effects

This compound has been shown to improve skin elasticity and reduce the appearance of wrinkles.[4] It functions by stimulating the biosynthesis of essential extracellular matrix proteins and inhibiting enzymes that degrade the skin's structural integrity.

  • Elastin Synthesis: Topical application of this compound has been demonstrated to increase the density of elastic fibers. In vivo studies on hairless rats showed a significant increase in elastic fiber surface density after four weeks of treatment. In vitro studies using human skin fibroblasts in explant cultures have shown that this compound can increase the biosynthesis of tropoelastin, the precursor to elastin.

  • Collagen Production: While some studies suggest this compound may slightly inhibit collagen accumulation in certain conditions, it has also been observed to lead to a densification of collagen bundles in the dermis, contributing to improved skin structure.

  • Inhibition of Matrix Metalloproteinases (MMPs): this compound and fucose-rich polysaccharides have been shown to downregulate the activity of MMP-2 and MMP-9, enzymes that degrade collagen and elastin, thus helping to preserve the skin's youthful structure.

Skin Soothing and Hydration

This compound exhibits anti-inflammatory properties that can help soothe irritated skin. It is suitable for use in formulations targeting sensitive skin and redness. Furthermore, preparations containing fucose-rich polysaccharides have been associated with increased skin hydration.

Quantitative Data on Cosmetic Efficacy of this compound
ParameterMethodModelThis compound Concentration/DoseResultReference
Elastic Fibre Surface DensityQuantitative MorphologyHairless Rat Skin (in vivo)Topical application of a fucose-containing preparation~40% increase after 4 weeks
Tropoelastin BiosynthesisImmunoprecipitationHuman Skin Fibroblast Explant Cultures (in vitro)10 µg/mL~40% increase
Skin Surface Micro-reliefMorphometric AnalysisHuman Volunteers (in vivo, n=20, aged 39-71)Topical application of a fucose-rich polysaccharide preparationSignificant improvement in skin surface relief in 17 out of 20 volunteers after 4 weeks
Skin ThicknessHistological AnalysisRat Skin (in vivo)1% this compound (percutaneous application)13% increase after 4 weeks and densification of collagen bundles
Fibroblast ProliferationCell CountingHuman Skin Fibroblasts (in vitro)1 and 10 µg/mLStatistically significant increase in proliferation

Pharmaceutical Applications

The immunomodulatory and anti-inflammatory properties of this compound make it a promising candidate for various pharmaceutical applications, ranging from treating inflammatory conditions to enhancing drug delivery.

Anti-Inflammatory Effects

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

  • Inhibition of Inflammatory Pathways: this compound can suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

  • Reduction of Pro-inflammatory Cytokines: Studies have demonstrated that this compound can significantly decrease the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Wound Healing

This compound has been suggested to enhance wound healing processes, which is consistent with its anti-inflammatory and cell-proliferative effects.

Drug Delivery

Fucose-bound nanoparticles are being explored as a targeted drug delivery system for cancer therapy. For instance, this compound-bound liposomes have been shown to be effectively delivered to pancreatic cancer cells that express fucose receptors.

Quantitative Data on Pharmaceutical Efficacy of this compound
ParameterMethodModelThis compound ConcentrationResultReference
Mcp1 mRNA ExpressionQuantitative PCRRAW264.7 Macrophage Cells (in vitro)5 mg/mLSignificant decrease (p < 0.01)
Mcp1 mRNA ExpressionQuantitative PCRRAW264.7 Macrophage Cells (in vitro)10 mg/mLSignificant decrease (p < 0.0001)
Il6 mRNA ExpressionQuantitative PCRRAW264.7 Macrophage Cells (in vitro)5 mg/mLSignificant decrease (p < 0.05)
Il6 mRNA ExpressionQuantitative PCRRAW264.7 Macrophage Cells (in vitro)10 mg/mLSignificant decrease (p < 0.001)
Pro-inflammatory Cytokine Levels (IL-1α, TNFα, IFNγ, IL-6, etc.)Cytokine ArrayMuc2-/- Mouse Model of Colitis (in vivo)0.05% in drinking waterStrong downregulation

Signaling Pathways Modulated by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/Stress Growth Factors/Stress Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors/Stress->Receptor Tyrosine Kinase MAPKKK MAPKKK (e.g., TAK1, MEKK) Receptor Tyrosine Kinase->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Activates This compound This compound This compound->MAPKKK Inhibits Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induces

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cosmetic and pharmaceutical applications.

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration, a key process in wound healing.

G cluster_prep Preparation cluster_wound Wound Creation & Treatment cluster_analysis Analysis A Seed fibroblasts in a 12-well plate to reach 70-80% confluence B Culture for 18-24 hours A->B C Create a scratch in the cell monolayer with a 1 mm pipette tip B->C D Wash with PBS to remove detached cells C->D E Add fresh medium with or without this compound D->E F Image the scratch at 0h E->F G Incubate and image every 4-8 hours until closure F->G H Quantify wound closure (e.g., using ImageJ) G->H

Materials:

  • Human dermal fibroblasts

  • 12-well culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 1 mm pipette tips

  • This compound stock solution

  • Phase-contrast microscope with a camera

Procedure:

  • Seed human dermal fibroblasts into 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^5 cells/well).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Once the cells have reached confluence, create a "scratch" in the monolayer by scraping a 1 mm pipette tip across the center of the well.

  • Gently wash the wells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium containing different concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL). Include a vehicle control.

  • Capture images of the scratch in each well at 0 hours using a phase-contrast microscope.

  • Return the plates to the incubator.

  • Capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours) until the scratch in the control wells is nearly closed.

  • Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

Protocol 2: Assessment of Collagen Synthesis in Fibroblasts

This protocol describes the use of Sirius Red staining to quantify collagen production by fibroblasts treated with this compound.

Materials:

  • Human dermal fibroblasts

  • 24-well culture plates

  • Complete culture medium

  • This compound stock solution

  • Sirius Red/Picric Acid solution

  • 0.1 M NaOH solution

  • Spectrophotometer

Procedure:

  • Seed fibroblasts in 24-well plates and culture until they reach confluence.

  • Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubate for 48-72 hours to allow for collagen production and deposition.

  • Remove the culture medium and wash the cell layer with PBS.

  • Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

  • Stain the fixed cells with Sirius Red/Picric Acid solution for 1 hour at room temperature.

  • Wash the wells extensively with acidified water to remove unbound dye.

  • Elute the bound dye with 0.1 M NaOH.

  • Measure the absorbance of the eluted dye at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • The absorbance is directly proportional to the amount of collagen.

Protocol 3: Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the activity of MMPs, such as MMP-2 and MMP-9.

Materials:

  • Recombinant active MMP-2 or MMP-9

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl, CaCl2)

  • This compound stock solution

  • Fluorescence microplate reader

Procedure:

  • In a 96-well microplate, add the assay buffer.

  • Add different concentrations of this compound to the wells. Include a positive control (a known MMP inhibitor) and a negative control (vehicle).

  • Add the recombinant active MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for the inhibitor to interact with the enzyme.

  • Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

  • The rate of increase in fluorescence is proportional to the MMP activity.

  • Calculate the percentage of inhibition of MMP activity by this compound at different concentrations.

Conclusion

This compound is a versatile and promising ingredient for both cosmetic and pharmaceutical applications. Its well-documented anti-inflammatory and anti-aging properties, supported by growing scientific evidence, make it a compelling candidate for the development of innovative and effective products. The protocols provided in this document offer a framework for researchers to further investigate and validate the beneficial effects of this compound in their specific formulations and models. As research continues, the full potential of this unique monosaccharide in promoting health and well-being is yet to be fully elucidated.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Fucose for Enhanced Antibody Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Fucose concentration in cell culture for antibody production.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in antibody production?

This compound is a critical monosaccharide in the glycosylation of antibodies, specifically the N-linked glycans in the Fc region. The presence or absence of a core fucose residue on the antibody's Fc region dramatically impacts its effector functions. The absence of core fucose (afucosylation) can enhance antibody-dependent cell-mediated cytotoxicity (ADCC) by up to 50-fold, a crucial mechanism for many therapeutic antibodies targeting cancer cells.[1][2] This is because afucosylated antibodies have a higher binding affinity for the FcγRIIIa receptor on natural killer (NK) cells.[1][3][4]

Q2: How does this compound enter the glycosylation pathway in cell culture?

Mammalian cells utilize two primary pathways for incorporating fucose into glycoproteins: the de novo pathway and the salvage pathway.

  • De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions. This is the primary source of fucosylation in most cell lines.

  • Salvage Pathway: This pathway utilizes extracellular this compound, which is transported into the cell and converted to GDP-fucose. Supplementing cell culture media with this compound directly feeds into this pathway.

Q3: What is the impact of this compound concentration on cell viability and growth?

The effect of this compound on cell viability can be cell line dependent. While it is a necessary nutrient for glycosylation, excessively high concentrations may have inhibitory or toxic effects. For instance, one study showed that high concentrations of this compound were toxic to normal human gingival fibroblasts, while some cancer cell lines could adapt. It is crucial to perform dose-response studies to determine the optimal this compound concentration that maximizes the desired glycosylation profile without compromising cell growth and productivity.

Q4: How can I control the level of fucosylation of my antibody?

Several strategies can be employed to control antibody fucosylation:

  • Media Supplementation: Adding this compound to the culture medium can increase fucosylation via the salvage pathway. Conversely, using fucose analogues or small molecule inhibitors can block fucosylation.

  • Cell Line Engineering: Knocking out genes essential for the de novo fucosylation pathway, such as FUT8 (α-1,6-fucosyltransferase) or GMD (GDP-mannose 4,6-dehydratase), can produce afucosylated antibodies.

  • Process Parameter Optimization: Culture conditions like temperature and osmolality can also influence fucosylation levels. Lower temperatures have been associated with reduced expression of fucosyltransferases, leading to higher afucosylation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Antibody Titer High this compound concentration: Excessive this compound may negatively impact cell growth and productivity.Perform a dose-response experiment to identify the optimal this compound concentration that balances titer and desired fucosylation. Start with a titration from 0.01 mM to 1 mM.
Nutrient Limitation: Increased metabolic load from high cell density could deplete other essential nutrients.Optimize the feeding strategy and ensure the basal medium is sufficiently enriched.
High Percentage of Fucosylated Antibody (When Afucosylation is Desired) Active de novo pathway: The cell line's endogenous pathway for GDP-fucose synthesis is highly active.Consider using a fucosylation inhibitor (e.g., 2-fluorofucose) in the cell culture medium. Alternatively, utilize a cell line engineered for reduced fucosylation (e.g., FUT8 knockout).
Presence of this compound in basal media or feeds: Some media components may contain trace amounts of this compound.Analyze the composition of your basal media and feeds. If necessary, switch to a fucose-free formulation.
Inconsistent Fucosylation Levels Between Batches Variability in culture conditions: Fluctuations in pH, temperature, or osmolality can affect glycosylation patterns.Maintain tight control over critical process parameters. Implement process analytical technology (PAT) for real-time monitoring.
Inconsistent raw materials: Lot-to-lot variability in media components or supplements.Qualify raw material lots and consider using chemically defined media to reduce variability.
Difficulty in Analyzing Fucosylation Inappropriate analytical method: The chosen method may lack the sensitivity or resolution to accurately quantify fucosylation levels.Employ robust analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or HILIC-UPLC (Hydrophilic Interaction Liquid Chromatography with Ultra-Performance Liquid Chromatography). ELISA-based methods can also be used for high-throughput screening.
Improper sample preparation: Incomplete glycan release or labeling can lead to inaccurate results.Optimize sample preparation protocols, including enzymatic digestion (e.g., PNGase F) and labeling procedures.

Experimental Protocols

Protocol 1: this compound Supplementation in Cell Culture

This protocol outlines the general steps for supplementing cell culture media with this compound to modulate antibody fucosylation.

Materials:

  • Basal cell culture medium (e.g., CHO-specific medium)

  • This compound powder

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM sterile stock solution of this compound by dissolving the powder in deionized water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C.

  • Media Preparation:

    • Aseptically add the this compound stock solution to the basal cell culture medium to achieve the desired final concentrations for your titration experiment (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1 mM).

    • Include a control culture with no this compound supplementation.

  • Cell Culture:

    • Inoculate your production cell line into the prepared media at a standard seeding density.

    • Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂).

  • Sampling and Harvest:

    • Collect samples at regular intervals to monitor cell viability, cell density, and antibody titer.

    • Harvest the cell culture supernatant at the end of the culture period for antibody purification and fucosylation analysis.

Protocol 2: Analysis of Antibody Fucosylation by LC-MS

This protocol provides a high-level overview of analyzing the fucosylation status of a purified antibody.

Materials:

  • Purified antibody sample

  • PNGase F enzyme

  • Labeling reagent (e.g., 2-aminobenzamide)

  • HILIC solid-phase extraction cartridges

  • UPLC-MS system with a HILIC column

Procedure:

  • Glycan Release:

    • Denature the purified antibody sample.

    • Treat the sample with PNGase F to release the N-linked glycans.

  • Glycan Labeling:

    • Label the released glycans with a fluorescent dye, such as 2-aminobenzamide, to enable detection.

  • Purification of Labeled Glycans:

    • Remove excess labeling reagent using HILIC solid-phase extraction.

  • UPLC-MS Analysis:

    • Separate the labeled glycans using a HILIC-UPLC column.

    • Detect the glycans by fluorescence and identify their structures, including the presence or absence of fucose, using an online mass spectrometer. The mass difference between fucosylated and afucosylated glycoforms allows for quantification.

Visualizations

Fucosylation_Pathways GDP-Fucose Biosynthesis Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP-Mannose GDP-Mannose GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-Mannose->GDP-4-keto-6-deoxymannose GMD GDP-Fucose_denovo GDP-Fucose GDP-4-keto-6-deoxymannose->GDP-Fucose_denovo FX Golgi N-Glycan Precursor GDP-Fucose_denovo->Golgi GDP-Fucose Transporter This compound This compound Fucose-1-Phosphate Fucose-1-Phosphate This compound->Fucose-1-Phosphate FUK GDP-Fucose_salvage GDP-Fucose Fucose-1-Phosphate->GDP-Fucose_salvage FPGT GDP-Fucose_salvage->Golgi GDP-Fucose Transporter Fucosylated Antibody Fucosylated Antibody Golgi->Fucosylated Antibody FUT8 experimental_workflow Workflow for Optimizing this compound Concentration Start Start Prepare_Media Prepare Media with This compound Titration Start->Prepare_Media Cell_Culture Inoculate and Culture Cells Prepare_Media->Cell_Culture Monitor_Culture Monitor Cell Growth, Viability, and Titer Cell_Culture->Monitor_Culture Harvest Harvest Supernatant Monitor_Culture->Harvest Purify_Antibody Purify Antibody Harvest->Purify_Antibody Analyze_Fucosylation Analyze Fucosylation (e.g., LC-MS) Purify_Antibody->Analyze_Fucosylation Data_Analysis Analyze Data and Determine Optimal Concentration Analyze_Fucosylation->Data_Analysis End End Data_Analysis->End

References

Navigating the Challenges of Large-Scale L-Fucose Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the large-scale synthesis of L-Fucose. This resource is designed to provide direct, actionable guidance to researchers, scientists, and professionals in drug development who are navigating the complexities of producing this critical monosaccharide at scale. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale this compound synthesis, and what are their inherent challenges?

A1: The main strategies for large-scale this compound production include chemical synthesis, enzymatic synthesis, and microbial fermentation. Each method presents a unique set of challenges:

  • Chemical Synthesis: While offering the flexibility to create unnatural analogs, chemical synthesis is often a multi-step, labor-intensive process.[1][2] Key challenges include low yields, the need for toxic reagents, and difficulties in controlling stereochemistry, which can lead to the formation of undesired anomers that are difficult to separate.[3][4]

  • Enzymatic Synthesis: This method utilizes enzymes like this compound isomerase for the conversion of substrates such as L-fuculose to this compound, offering high selectivity and efficiency under mild conditions.[5] However, the high cost and limited availability of the necessary enzymes and precursor substrates, like GDP-fucose, are significant obstacles for industrial-scale production.

  • Microbial Fermentation: Engineered microorganisms, such as E. coli and Saccharomyces cerevisiae, can be metabolically engineered to produce this compound. While this approach is promising for scalable and sustainable production, challenges include optimizing metabolic pathways to increase yield and productivity, preventing the metabolization of this compound by the host organism, and simplifying the downstream purification process from complex fermentation broths. Extraction from natural sources like brown algae is another route, but it is often not economically viable due to low content, seasonal variations, and laborious, costly extraction processes.

Q2: How can I improve the yield of this compound in my microbial fermentation process?

A2: Improving this compound yield in a microbial fermentation system involves a multi-faceted approach targeting both the host strain and the fermentation conditions. Key strategies include:

  • Metabolic Pathway Engineering:

    • Enhance Precursor Supply: Overexpress genes involved in the synthesis of the key precursor, GDP-L-fucose.

    • Block Competing Pathways: Delete genes responsible for the assimilation or degradation of this compound (e.g., fucI, fucK) to prevent loss of the final product.

    • Optimize Enzyme Expression: Utilize strong, constitutive, or inducible promoters to control the expression of key enzymes in the synthesis pathway. A growth-phase-dependent expression strategy can alleviate the metabolic burden on the cells.

  • Fermentation Process Optimization:

    • Fed-Batch Cultivation: Implement a fed-batch strategy to maintain optimal nutrient levels and high cell density, which can significantly increase the final product titer.

    • Carbon Source Selection: While glucose is a common carbon source, some engineered strains have shown higher this compound production when grown on glycerol.

    • Control of Culture Conditions: Maintain optimal pH, temperature, and dissolved oxygen levels throughout the fermentation process.

Q3: What are the most effective methods for purifying this compound on a large scale?

A3: Large-scale purification of this compound from complex mixtures like fermentation broths requires a multi-step approach to achieve high purity. Common and effective techniques include:

  • Chromatography:

    • Ion-Exchange Chromatography: This is a powerful technique for separating charged impurities from the neutral this compound molecule.

    • Size-Exclusion Chromatography: Can be used to separate this compound from larger molecules like proteins and polysaccharides.

    • Simulated Moving Bed (SMB) Chromatography: For continuous and large-scale purification, SMB can be a cost-effective option.

  • Crystallization: Crystallization from an aqueous solution is a highly effective final step to achieve high-purity, crystalline this compound. This method has the advantage of avoiding the use of organic solvents, which is beneficial for applications in the food and pharmaceutical industries.

  • Membrane Filtration: Techniques like nanofiltration can be employed to separate this compound from other components based on molecular size.

Troubleshooting Guides

Issue 1: Low Yield and Poor Anomeric Selectivity in Chemical Synthesis

This is a frequent challenge in the chemical synthesis of fucosides, where the formation of the undesired alpha-anomer can significantly reduce the yield of the desired beta-anomer.

Troubleshooting Workflow:

low_yield_anomeric_selectivity start Low Yield & Poor β-Selectivity check_c2 Check C-2 Protecting Group start->check_c2 participating Participating Group (e.g., Acetyl) check_c2->participating Yes non_participating Non-Participating Group (e.g., Benzyl) check_c2->non_participating No optimize_conditions Optimize Reaction Conditions participating->optimize_conditions Switch to Non-Participating non_participating->optimize_conditions lower_temp Lower Temperature optimize_conditions->lower_temp Option 1 change_solvent Use Less Polar Solvent optimize_conditions->change_solvent Option 2 purification Purification Strategy lower_temp->purification change_solvent->purification flash_chrom Flash Column Chromatography purification->flash_chrom Standard hplc Preparative HPLC purification->hplc High Purity crystallization Selective Crystallization purification->crystallization If possible end Improved Yield & Selectivity flash_chrom->end hplc->end crystallization->end donor_decomposition start Donor Decomposition check_moisture Moisture Control start->check_moisture dry_reagents Use Anhydrous Reagents/Solvents check_moisture->dry_reagents Action 1 inert_atmosphere Maintain Inert Atmosphere (Ar/N2) check_moisture->inert_atmosphere Action 2 check_purity Purity of Starting Materials dry_reagents->check_purity inert_atmosphere->check_purity purify_donor Purify Donor & Acceptor check_purity->purify_donor Impure optimize_temp Optimize Temperature check_purity->optimize_temp Pure purify_donor->optimize_temp lower_temp_rate Lower Temperature (balance with rate) optimize_temp->lower_temp_rate end Stable Reaction, Improved Yield lower_temp_rate->end

References

Technical Support Center: Enhancing Enzymatic L-Fucose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of L-Fucose. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental workflows for improved yields. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to navigate common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for this compound synthesis?

A1: this compound is primarily synthesized through two main enzymatic routes: multi-enzyme cascades and single-enzyme isomerization.

  • Multi-enzyme cascades: These pathways often start from more common sugars and involve a series of enzymatic reactions to build this compound. A common pathway in engineered E. coli involves directing metabolic flux towards this compound synthesis by integrating key enzymes like α-1,2-fucosyltransferase and α-L-fucosidase.[1][2][3] Another pathway involves the conversion of GDP-D-mannose to GDP-L-fucose through the action of GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX).

  • Single-enzyme isomerization: This method typically involves the conversion of L-fuculose to this compound using an this compound isomerase.[4][5] This can be an efficient method, especially since L-fuculose can be synthesized from readily available resources.

Q2: What are the critical parameters to optimize for maximizing the yield of this compound?

A2: Several parameters are crucial for optimizing the yield of this compound in enzymatic synthesis. These include:

  • pH and Temperature: Each enzyme in the synthesis pathway has an optimal pH and temperature range for its activity and stability. It's essential to find a consensus condition that allows all enzymes to function efficiently, especially in one-pot synthesis.

  • Substrate Concentrations: The initial concentrations of substrates are critical. High concentrations of the final product can sometimes lead to feedback inhibition of the enzymes.

  • Enzyme Ratios: In multi-enzyme cascades, the relative concentrations of the enzymes should be optimized to prevent the accumulation of intermediates and ensure a smooth metabolic flux.

  • Cofactor Availability: Many enzymes involved in the synthesis require cofactors such as NAD⁺ and NAD(P)H. Ensuring an adequate supply of these cofactors is essential for the reaction to proceed efficiently.

  • Metal Ions: Some enzymes, like this compound isomerase, may require divalent cations such as Mn²⁺ for optimal activity.

Q3: What are the common challenges in purifying enzymatically synthesized this compound?

A3: Purification of this compound can be challenging due to several factors:

  • Separation from structurally similar compounds: The reaction mixture may contain unreacted substrates, intermediates, or side products that are structurally similar to this compound, making separation difficult.

  • Co-elution with other reaction components: During chromatographic purification, this compound may co-elute with other components of the reaction mixture.

  • Low concentration of the final product: If the reaction yield is low, the low concentration of this compound in the mixture can make its purification challenging.

Troubleshooting Guides

Issue 1: Low or No this compound Production

This is a common issue that can arise from several factors. The following guide will help you systematically troubleshoot the problem.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Low or No this compound Yield check_enzyme_activity Verify Individual Enzyme Activity start->check_enzyme_activity inactive_enzyme Inactive Enzyme(s) check_enzyme_activity->inactive_enzyme check_reaction_conditions Optimize Reaction Conditions (pH, Temperature) suboptimal_conditions Suboptimal Conditions check_reaction_conditions->suboptimal_conditions check_substrates_cofactors Ensure Adequate Substrate & Cofactor Concentrations insufficient_reagents Insufficient Reagents check_substrates_cofactors->insufficient_reagents check_inhibitors Check for Potential Inhibitors inhibitors_present Inhibitors Present check_inhibitors->inhibitors_present inactive_enzyme->check_reaction_conditions If active solution_enzyme Replace or Purify Enzymes inactive_enzyme->solution_enzyme If inactive suboptimal_conditions->check_substrates_cofactors If optimal solution_conditions Adjust pH/Temperature to Consensus Optimum suboptimal_conditions->solution_conditions If suboptimal insufficient_reagents->check_inhibitors If sufficient solution_reagents Increase Substrate/Cofactor Concentrations insufficient_reagents->solution_reagents If insufficient solution_inhibitors Identify and Remove Inhibitors (e.g., EDTA) inhibitors_present->solution_inhibitors If present

Caption: Troubleshooting workflow for low this compound yield.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Recommended Solution
Inactive Enzyme(s) Verify the activity of each enzyme individually before setting up the cascade reaction.If an enzyme is inactive, use a fresh batch or re-purify the enzyme. Ensure proper storage conditions.
Sub-optimal Reaction Conditions Review the pH and temperature of the reaction. These parameters should be optimal for all enzymes in the pathway.Adjust the pH and temperature to a consensus value that allows for reasonable activity of all enzymes. This may require experimental optimization.
Insufficient Substrate or Cofactor Check the concentrations of all substrates and necessary cofactors (e.g., NAD⁺, NAD(P)H, ATP, divalent cations).Ensure that all substrates and cofactors are present at their optimal concentrations.
Presence of Inhibitors Analyze your buffers and reagents for potential inhibitors. For example, chelating agents like EDTA can inhibit metalloenzymes.Identify and remove any potential inhibitors. This may involve using different buffer components or purifying the reagents.
Product Feedback Inhibition High concentrations of the final product, this compound or its activated form (e.g., GDP-L-fucose), may inhibit one of the enzymes in the pathway.Consider in-situ product removal strategies or controlling the reaction to maintain a low product concentration.
Issue 2: Accumulation of Intermediates

In multi-enzyme cascade reactions, the accumulation of an intermediate can indicate a bottleneck in the pathway.

Troubleshooting Workflow

Intermediate_Accumulation_Troubleshooting start Intermediate Accumulation check_enzyme_ratios Analyze Enzyme Ratios start->check_enzyme_ratios imbalanced_ratios Imbalanced Ratios check_enzyme_ratios->imbalanced_ratios check_downstream_conditions Evaluate Conditions for Downstream Enzymes suboptimal_downstream Suboptimal Downstream Conditions check_downstream_conditions->suboptimal_downstream check_downstream_stability Assess Stability of Downstream Enzymes unstable_downstream Unstable Downstream Enzyme(s) check_downstream_stability->unstable_downstream imbalanced_ratios->check_downstream_conditions If balanced solution_ratios Adjust Enzyme Ratios: Increase slower enzyme or decrease faster enzyme imbalanced_ratios->solution_ratios If imbalanced suboptimal_downstream->check_downstream_stability If optimal solution_conditions Re-optimize pH and Temperature for the entire pathway suboptimal_downstream->solution_conditions If suboptimal solution_stability Check enzyme stability under reaction conditions and duration unstable_downstream->solution_stability If unstable

Caption: Troubleshooting workflow for intermediate accumulation.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Recommended Solution
Imbalance in Enzyme Ratios The activity of an upstream enzyme may be significantly higher than a downstream enzyme.Adjust the ratio of the enzymes in the cascade. You can either decrease the amount of the faster enzyme or increase the amount of the slower enzyme.
Sub-optimal Conditions for Downstream Enzymes The reaction conditions (pH, temperature) may be favorable for the initial enzymes but not for the enzymes that act later in the pathway.Re-evaluate the pH and temperature to ensure they are suitable for all enzymes in the pathway. A compromise may be necessary.
Instability of Downstream Enzymes The downstream enzymes may be less stable under the reaction conditions or over the duration of the synthesis.Check the stability of each enzyme under the reaction conditions. Consider enzyme immobilization or using a more stable enzyme variant if available.

Data Presentation

Table 1: Effect of Metal Ions on the Activity of this compound Isomerase from Raoultella sp. (RdFucI)

Metal Ion (1 mM)Relative Activity (%)
Control100 ± 3
EDTA77 ± 12
MnCl₂738 ± 70
MgCl₂533 ± 31
CoCl₂353 ± 83
CdCl₂183 ± 9
ZnCl₂159 ± 4
CsCl₂101 ± 16
LiSO₄101 ± 15
NiCl₂91 ± 13
FeCl₃74 ± 3
CaCl₂64 ± 8
CuCl₂58 ± 7
Data adapted from Kim et al. (2019). The control reaction did not have any added metal ions or EDTA.

Table 2: Reported Yields of this compound in Engineered E. coli

Strain Engineering Strategy Carbon Source Bioreactor Volume This compound Titer (g/L) Productivity (g/L·h) Reference
Optimization of key enzymes, gene copy numbers, and cofactor regeneration.Glucose/Glycerol5 L91.901.18
Introduction of α-L-fucosidase and blocking of this compound assimilation pathway.Not specifiedShake-flask6.31Not reported
Introduction of α-L-fucosidase and blocking of this compound assimilation pathway.Not specifiedFed-batch51.050.76

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from L-Fuculose using this compound Isomerase

This protocol is based on the method described for the this compound isomerase from Raoultella sp. (RdFucI).

Materials:

  • Purified this compound isomerase

  • L-fuculose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • MnCl₂ solution (e.g., 1 M)

  • Quenching solution (e.g., perchloric acid)

  • Analytical equipment for this compound quantification (e.g., HPLC)

Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 1 mL reaction, combine:

    • 800 µL of reaction buffer

    • 100 µL of L-fuculose stock solution (to a final desired concentration)

    • 1 µL of 1 M MnCl₂ (for a final concentration of 1 mM)

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a predetermined amount of purified this compound isomerase.

  • Incubate the reaction at the optimal temperature with gentle agitation.

  • Take aliquots at different time points to monitor the progress of the reaction.

  • Quench the reaction in the aliquots by adding a quenching solution.

  • Analyze the quenched samples to determine the concentration of this compound.

  • Once the reaction has reached equilibrium (or the desired conversion), terminate the entire reaction.

Protocol 2: Multi-Enzyme Synthesis of dTDP-D-Fucose

This protocol outlines a general procedure for a three-enzyme cascade for the synthesis of dTDP-D-fucose, a precursor for D-fucose. A similar multi-enzyme approach can be adapted for this compound synthesis.

Enzymatic Pathway

Multi_Enzyme_Pathway G1P Glucose-1-Phosphate RmlA RmlA G1P->RmlA dTTP dTTP dTTP->RmlA dTDP_Glc dTDP-D-Glucose RmlA->dTDP_Glc RmlB RmlB dTDP_Glc->RmlB dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose RmlB->dTDP_Keto_Glc Fcd Fcd dTDP_Keto_Glc->Fcd dTDP_Fuc dTDP-D-Fucose Fcd->dTDP_Fuc

Caption: A three-enzyme cascade for dTDP-D-Fucose synthesis.

Materials:

  • Purified enzymes: RmlA, RmlB, and Fcd

  • Substrates: Glucose-1-phosphate, dTTP

  • Cofactors: NAD⁺, NAD(P)H

  • Reaction buffer

  • Analytical equipment (HPLC or TLC)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, glucose-1-phosphate, and dTTP at their optimal concentrations.

  • Add the required cofactors, NAD⁺ and NAD(P)H.

  • Add the purified RmlA, RmlB, and Fcd enzymes. The optimal enzyme ratio should be determined empirically, but a starting point could be a 1:1:1 molar ratio.

  • Incubate the reaction mixture at a consensus optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.

  • Once the reaction has reached completion or equilibrium, terminate the reaction by heating (e.g., 95°C for 5 minutes) to denature the enzymes.

  • Centrifuge the mixture to pellet the denatured proteins and collect the supernatant containing the product.

References

Methods to increase the stability of L-Fucose in solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of L-Fucose in solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: The stability of this compound in solution is primarily affected by three main factors:

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.

  • pH: this compound is most stable in neutral to slightly acidic conditions. Both highly acidic and alkaline pH can lead to degradation.

  • Presence of Reactants: The presence of amino acids, peptides, or proteins can lead to the Maillard reaction, a significant pathway for sugar degradation, especially upon heating.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stable stock solution of this compound, follow these steps:

  • Dissolve the this compound powder in high-purity, sterile water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

  • For applications requiring sterility, such as cell culture, sterilize the solution by passing it through a 0.22 µm filter. Avoid autoclaving , as the high temperatures can cause significant degradation of this compound.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Proper storage is crucial for maintaining the stability of your this compound solutions. Please refer to the table below for recommended storage conditions.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: It is not recommended to autoclave this compound solutions. The high temperatures used in autoclaving can lead to the degradation of the sugar.[1] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.

Q5: My this compound solution has turned yellow/brown. What happened, and can I still use it?

A5: A yellow or brown discoloration is often an indication of this compound degradation, likely due to the Maillard reaction, especially if the solution contains amino acids (e.g., in cell culture media) and has been exposed to heat or stored for an extended period at room temperature.[2][3][4] It is advisable to discard the discolored solution and prepare a fresh one to ensure the integrity of your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of compound efficacy. This compound degradation in the prepared solution.1. Prepare fresh this compound solutions before each experiment. 2. Verify the storage conditions of your stock solution against the recommendations in Table 1. 3. Perform a stability check of your this compound solution using the HPLC protocol provided below.
Visible discoloration (yellowing/browning) of the this compound solution. Maillard reaction due to the presence of amino acids and/or exposure to high temperatures or prolonged storage.1. Discard the solution. 2. When preparing solutions with amino acids (e.g., cell culture media), add sterile-filtered this compound to the media just before use. 3. Store stock solutions at or below 4°C and minimize exposure to light.
Precipitate formation in the this compound solution upon storage. Potential contamination or degradation product formation.1. Discard the solution. 2. Ensure the use of high-purity water and sterile techniques during preparation. 3. Prepare smaller batches of the solution to be used within a shorter timeframe.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureExpected StabilityNotes
Solid Powder Room TemperatureShort-termFor immediate use.
-20°C≥ 2 yearsRecommended for long-term storage.
Aqueous Solution (Sterile Filtered) 4°CUp to 1 dayFor short-term use. Prepare fresh for critical applications.
-20°CSeveral weeks to monthsAliquot to avoid repeated freeze-thaw cycles. Long-term stability of frozen solutions should be validated for specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound powder (high purity)

  • Sterile, high-purity water (e.g., cell culture grade)

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weigh out the required amount of this compound powder to prepare a 100 mM solution (Molecular Weight of this compound = 164.16 g/mol ). For 50 mL, this would be 0.8208 g.

  • Aseptically add the this compound powder to the 50 mL conical tube.

  • Add a portion of the sterile water to the tube, cap it, and vortex until the powder is completely dissolved.

  • Bring the final volume to 50 mL with sterile water.

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile container.

  • Label the container with the compound name, concentration, and date of preparation.

  • Store at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific storage conditions (e.g., different temperatures and pH values).

Materials:

  • This compound solution to be tested

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Carbohydrate analysis column (e.g., Aminex HPX-87P)

  • High-purity water (HPLC grade)

  • This compound standard of known concentration

  • Sterile, HPLC-compatible vials

Procedure:

  • Sample Preparation:

    • At time zero (immediately after preparation), take an aliquot of your this compound solution and dilute it to fall within the linear range of your HPLC calibration curve.

    • Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 1, 3, 7, 14 days), withdraw aliquots of the stored solution and prepare them for HPLC analysis in the same manner as the time-zero sample.

  • HPLC Analysis:

    • Prepare a calibration curve using a series of dilutions of the this compound standard.

    • Set up the HPLC system according to the column manufacturer's recommendations. A typical mobile phase for carbohydrate analysis is high-purity water at a flow rate of 0.6 mL/min and a column temperature of 80-85°C.

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms for both the standards and the samples.

    • Use the calibration curve to determine the concentration of this compound in your samples at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration.

    • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Visualizations

L_Fucose_Degradation_Pathway LFucose This compound (Reducing Sugar) SchiffBase Schiff Base (Unstable Intermediate) LFucose->SchiffBase + AminoAcid Amino Acid / Protein (Free Amino Group) AminoAcid->SchiffBase + Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement DegradationProducts Advanced Glycation End-products (AGEs) (e.g., Melanoidins - Brown Pigments) Amadori->DegradationProducts Dehydration, Fragmentation, Condensation

Caption: Maillard reaction pathway for this compound degradation.

Stability_Testing_Workflow start Prepare this compound Solution t0_sample Take Time-Zero (T0) Sample for HPLC Analysis start->t0_sample storage Store Solution under Test Conditions (e.g., 4°C, 25°C, 37°C) start->storage hplc Analyze all Samples by HPLC t0_sample->hplc sampling Withdraw Samples at Defined Time Points (T1, T2, T3...) storage->sampling sampling->hplc analysis Calculate % this compound Remaining vs. T0 hplc->analysis end Determine Stability Profile analysis->end

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Flowchart start Experiencing Issues with This compound Solution? q_color Is the solution discolored? start->q_color a_discard_color Discard and prepare fresh. Avoid heat and prolonged storage at RT. q_color->a_discard_color Yes q_results Are experimental results inconsistent? q_color->q_results No end_ok Problem Resolved a_discard_color->end_ok a_check_prep Review preparation and storage procedures. (See Table 1 & Protocol 1) q_results->a_check_prep Yes q_results->end_ok No a_fresh_solution Use a freshly prepared solution. a_check_prep->a_fresh_solution a_stability_test Consider performing a stability test. (See Protocol 2) a_fresh_solution->a_stability_test end_contact Consult with a technical specialist a_stability_test->end_contact

Caption: Troubleshooting flowchart for this compound stability issues.

References

Refining protocols for the purification of fucosylated proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of fucosylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying fucosylated proteins?

A1: The primary methods for purifying fucosylated proteins leverage the specific affinity of certain proteins, known as lectins, for fucose residues. The most common techniques include:

  • Lectin Affinity Chromatography: This is a widely used method where fucose-binding lectins are immobilized on a chromatography resin.[1][2][3] A protein mixture is passed through the column, and fucosylated proteins bind to the lectin while non-fucosylated proteins are washed away. The bound proteins are then eluted using a competitive sugar or by changing the buffer conditions.[3][4]

  • Affinity Precipitation: This technique utilizes a fusion protein ligand, often combining a fucose-binding lectin with a thermo-responsive polymer like Elastin-like Polymer (ELP). The ligand binds to the fucosylated protein in solution, and the entire complex is then precipitated by a temperature shift, allowing for easy separation from the crude extract.

  • Chemical Conjugation Methods: Techniques like boronate affinity chromatography can enrich glycopeptides, including those that are fucosylated, by forming covalent bonds with the diol groups on the glycan moiety.

Q2: Which lectins are specific for fucose?

A2: Several lectins exhibit binding specificity for fucose, with some recognizing specific linkages. Commonly used fucose-binding lectins include:

  • Aleuria Aurantia Lectin (AAL): Binds to fucose linked in α1,2, α1,3, α1,4, and α1,6 linkages. It is often used for the enrichment of core-fucosylated N-glycans.

  • Lotus Tetragonolobus Lectin (LTL): Recognizes α1,6-fucosylated core structures.

  • Ulex Europaeus Agglutinin I (UEA I): Shows a preference for α1,2-linked fucose residues.

  • Lens Culinaris Agglutinin (LCA) / Lentil Lectin: Binds to N-glycans that are core-fucosylated.

  • Aspergillus Oryzae Lectin (AOL): Has a strong binding capacity for both core and branch fucose.

  • Pisum Sativum Agglutinin (PSA): Specifically binds to core fucosylated glycans.

Q3: What are the typical elution conditions for releasing fucosylated proteins from a lectin affinity column?

A3: Elution is typically achieved by disrupting the lectin-fucose interaction. Common methods include:

  • Competitive Elution: Using a high concentration of a competitive sugar, most commonly L-fucose (e.g., 0.1 M this compound), to displace the bound protein. Other sugars like methyl-α-D-glucopyranoside or methyl-α-D-mannopyranoside can also be used for certain lectins.

  • pH Change: Altering the pH of the buffer to a level that disrupts the binding affinity of the lectin. It is crucial to neutralize the eluted fractions immediately to prevent protein denaturation.

  • Chaotropic Agents: In some cases, strongly bound proteins can be eluted using detergents like 1.0% deoxycholate. However, care must be taken as this can denature the protein.

Troubleshooting Guides

Problem 1: Low or No Binding of the Fucosylated Protein to the Lectin Column

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

Low_Binding_Troubleshooting start Start: Low/No Protein Binding check_protein Is the protein correctly fucosylated? start->check_protein check_buffer Are the binding buffer conditions optimal? start->check_buffer check_lectin Is the lectin active? start->check_lectin check_flowrate Is the flow rate appropriate? start->check_flowrate solution_protein Verify fucosylation via mass spectrometry or western blot with a fucose-specific antibody. check_protein->solution_protein solution_buffer Ensure optimal pH (typically neutral) and presence of required metal ions (e.g., Ca2+, Mn2+). Check for interfering agents like EDTA. check_buffer->solution_buffer solution_lectin Use a fresh batch of lectin resin. Ensure proper storage conditions (4-8°C). check_lectin->solution_lectin solution_flowrate Reduce the flow rate to increase incubation time. check_flowrate->solution_flowrate end Resolution: Improved Protein Binding solution_protein->end solution_buffer->end solution_lectin->end solution_flowrate->end

Caption: Troubleshooting workflow for low or no protein binding.

Problem 2: Low Yield of Eluted Fucosylated Protein

Even with successful binding, the recovery of your target protein can be low. This guide helps address common causes of low elution yield.

Low_Yield_Troubleshooting start Start: Low Elution Yield check_elution_buffer Is the elution buffer composition correct? start->check_elution_buffer check_incubation Is the elution incubation time sufficient? start->check_incubation check_protein_precipitation Has the protein precipitated on the column? start->check_protein_precipitation check_strong_binding Is the protein binding too strongly? start->check_strong_binding solution_elution_buffer Prepare fresh elution buffer. Increase the concentration of the competitive sugar. Optimize the pH of the elution buffer. check_elution_buffer->solution_elution_buffer solution_incubation Increase the incubation time with the elution buffer. Try a stop-flow method during elution. check_incubation->solution_incubation solution_protein_precipitation Adjust buffer conditions to improve protein stability. Add mild detergents or glycerol to the buffers. check_protein_precipitation->solution_protein_precipitation solution_strong_binding Use a harsher elution condition, such as a lower pH or a mild detergent. Consider a different lectin with lower affinity. check_strong_binding->solution_strong_binding end Resolution: Increased Protein Yield solution_elution_buffer->end solution_incubation->end solution_protein_precipitation->end solution_strong_binding->end Non_Specific_Binding_Troubleshooting start Start: High Non-Specific Binding check_wash_steps Are the wash steps adequate? start->check_wash_steps check_buffer_additives Are there additives in the buffer to reduce non-specific interactions? start->check_buffer_additives check_sample_prep Is the sample properly prepared? start->check_sample_prep solution_wash_steps Increase the number of wash steps. Increase the volume of wash buffer. Optimize the composition of the wash buffer (e.g., add low concentrations of detergent). check_wash_steps->solution_wash_steps solution_buffer_additives Add non-ionic detergents (e.g., 0.1-0.5% Triton X-100) to the binding and wash buffers. Increase the salt concentration in the buffers to reduce ionic interactions. check_buffer_additives->solution_buffer_additives solution_sample_prep Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) before loading. Consider a pre-clearing step with a non-specific resin. check_sample_prep->solution_sample_prep end Resolution: Increased Purity solution_wash_steps->end solution_buffer_additives->end solution_sample_prep->end Lectin_Affinity_Workflow start Start: Sample Preparation step1 1. Equilibrate the lectin-agarose column with 5-10 column volumes (CV) of Binding Buffer. start->step1 step2 2. Load the clarified protein sample onto the column at a low flow rate (e.g., 0.5-1 mL/min). step1->step2 step3 3. Wash the column with 10-20 CV of Washing Buffer to remove non-specifically bound proteins. step2->step3 step4 4. Elute the bound fucosylated protein with 5-10 CV of Elution Buffer. step3->step4 step5 5. Collect fractions and monitor protein elution by measuring absorbance at 280 nm. step4->step5 step6 6. Analyze the eluted fractions for purity and presence of the target protein (e.g., SDS-PAGE, Western Blot). step5->step6 end End: Purified Fucosylated Protein step6->end

References

Strategies to control the level of fucosylation on therapeutic proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling fucosylation on therapeutic proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to control the level of fucosylation on therapeutic proteins?

A1: There are three primary strategies for controlling fucosylation:

  • Genetic Engineering of Host Cells: This involves modifying the host cell line, typically Chinese Hamster Ovary (CHO) cells, to disrupt the fucosylation pathway. The most common target is the FUT8 gene, which encodes α-1,6-fucosyltransferase.[1][2][3][4][5]

  • Bioprocess Optimization: This strategy involves modulating cell culture conditions to influence the fucosylation profile. Key parameters that can be adjusted include media composition (e.g., supplementation with fucose analogs or manganese) and process parameters like pH, temperature, and dissolved carbon dioxide (pCO2).

  • In Vitro Enzymatic or Chemical Methods: This approach involves modifying the glycan structure after the protein has been produced and purified. This can include enzymatic removal of fucose using fucosidases or chemoenzymatic remodeling of the entire glycan.

Q2: Why is controlling fucosylation important for therapeutic proteins?

A2: The presence or absence of fucose on the N-glycans of therapeutic antibodies, particularly on the Fc region, significantly impacts their clinical efficacy. Afucosylated antibodies exhibit enhanced binding to the FcγRIIIa receptor on immune effector cells, leading to a more potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) response. This enhanced potency can translate to lower required doses and improved therapeutic outcomes, especially in cancer immunotherapy.

Q3: What are the common analytical methods to determine the level of fucosylation?

A3: Several analytical techniques are used to quantify fucosylation levels. Mass spectrometry (MS) is a powerful tool for detailed glycan analysis, often coupled with liquid chromatography (LC). Other methods include capillary electrophoresis and lectin-based assays, such as using Lens culinaris agglutinin (LCA) which specifically binds to α-1,6-fucosylated structures.

Troubleshooting Guides

Genetic Engineering: FUT8 Knockout in CHO Cells

Q: My FUT8 knockout appears to be incomplete or inefficient. What are the possible causes and how can I troubleshoot this?

A: Incomplete knockout of the FUT8 gene is a common issue. Here are some potential causes and troubleshooting steps:

  • Inefficient sgRNA: The design of the single-guide RNA (sgRNA) is critical for successful CRISPR-Cas9 mediated knockout.

    • Troubleshooting:

      • Design and test multiple sgRNAs targeting different exons or critical functional domains of the FUT8 gene. Online design tools can help predict on-target and off-target activity.

      • Validate the cutting efficiency of your sgRNAs in vitro or in a pilot experiment before proceeding with stable cell line generation.

  • Suboptimal Transfection Efficiency: Poor delivery of the CRISPR-Cas9 components into the CHO cells will result in a low frequency of edited cells.

    • Troubleshooting:

      • Optimize your transfection protocol (e.g., cell density, DNA/reagent ratio, transfection reagent).

      • Consider using a fluorescent reporter plasmid to visually assess transfection efficiency.

  • Monoallelic Knockout: CHO cells are diploid, and for a complete knockout, both alleles of the FUT8 gene must be inactivated.

    • Troubleshooting:

      • After initial selection, perform single-cell cloning to isolate and screen individual clones for biallelic knockout.

      • Use genomic DNA sequencing (e.g., Sanger or next-generation sequencing) to confirm the presence of insertions or deletions (indels) in both alleles.

  • Ineffective Selection Strategy: The selection method used to enrich for FUT8 knockout cells may not be stringent enough.

    • Troubleshooting:

      • Utilize selection with Lens culinaris agglutinin (LCA). Cells with functional FUT8 will have fucosylated proteins on their surface, bind to LCA, and undergo apoptosis. FUT8 knockout cells will survive.

      • Optimize the concentration and duration of LCA selection for your specific cell line.

Q: I've confirmed a biallelic FUT8 knockout by sequencing, but I still detect some fucosylated protein. Why is this happening?

A: This can be a perplexing issue. A possible explanation is the presence of non-functional transcripts. The indels introduced by CRISPR-Cas9 may lead to a frameshift mutation and a premature stop codon, but the cell may still transcribe a truncated, non-functional mRNA. In some analytical methods, this could potentially lead to misleading results. It is also important to ensure the purity of the clonal cell population.

  • Troubleshooting:

    • Perform a lectin blot analysis using LCA on the cell lysate to confirm the absence of fucosylated glycoproteins at the protein level.

    • Analyze the produced therapeutic protein using mass spectrometry to confirm the absence of fucose on the N-glycans.

    • Re-clone the cell line to ensure monoclonality.

Bioprocess Optimization: Media Supplementation

Q: I'm using a fucose analog (e.g., 2-fluorofucose) to inhibit fucosylation, but it's negatively impacting my cell viability and growth. What can I do?

A: Fucose analogs can sometimes exhibit cytotoxicity, especially at higher concentrations.

  • Troubleshooting:

    • Concentration Optimization: Perform a dose-response study to determine the optimal concentration of the fucose analog that effectively reduces fucosylation without significantly compromising cell viability and growth. Start with a low concentration and gradually increase it.

    • Timing of Addition: Consider adding the fucose analog at a later stage of the cell culture, for example, during the stationary phase, to minimize the impact on cell growth during the exponential phase.

    • Alternative Analogs: Explore different fucose analogs that may have lower toxicity profiles in your specific CHO cell line.

    • Media Optimization: Ensure your basal media and feed strategy are optimized to support robust cell growth, which may help the cells better tolerate the fucose analog.

Q: I'm trying to modulate fucosylation using manganese supplementation, but the results are inconsistent. What factors could be influencing this?

A: The effect of manganese on fucosylation can be influenced by several factors in the cell culture environment.

  • Troubleshooting:

    • Concentration: The concentration of manganese is critical. Perform a titration study to identify the optimal concentration for your desired level of fucosylation.

    • Interaction with other Media Components: The presence and concentration of other components in the media, such as other trace metals or nucleotides, can influence the effect of manganese.

    • Process Parameters: Parameters like pCO2 have been shown to have a synergistic effect with manganese on afucosylation. Ensure that other process parameters are well-controlled and consistent between experiments.

Bioprocess Optimization: Process Parameters

Q: I'm observing batch-to-batch variability in fucosylation levels in my bioreactor runs. What process parameters should I investigate?

A: Variability in fucosylation can be attributed to subtle shifts in process parameters.

  • Troubleshooting:

    • pH Control: Ensure that the pH is tightly controlled throughout the bioreactor run, as deviations can impact glycosylation patterns.

    • Temperature: Maintain a consistent temperature profile. Temperature shifts, even minor ones, can alter enzyme kinetics and affect fucosylation.

    • Dissolved Oxygen (DO): Monitor and control DO levels, as hypoxic or hyperoxic conditions can influence cellular metabolism and glycosylation.

    • pCO2 Levels: Elevated partial pressure of carbon dioxide (pCO2) has been shown to increase afucosylation. Inconsistent pCO2 levels between batches, which can occur during scale-up, could be a source of variability. Implement robust pCO2 monitoring and control strategies.

Data Summary Tables

Table 1: Effect of Fucose Analogs on Fucosylation Levels in CHO Cells

Fucose AnalogConcentrationCell LineReduction in Fucosylation (%)Reference
2-Fluorofucose (2-FF)10 µMHepG2Noticeable Inhibition
2-Fluorofucose (2-FF)100 µMHepG2Remarkable Inhibition
2-F-peracetyl fucose800 µMCHO K1 & CHO DG4476.1

Table 2: Effect of Manganese (MnCl₂) Supplementation on Fucosylation in CHO Cells

MnCl₂ ConcentrationEffect on FucosylationCell LineNotesReference
Not SpecifiedIncrease in a-fucosylated complex- and hybrid-type glycansGlycoengineered CHO-K1No impact on high mannose species
150 µM10% reductionCHODoubled CD16 binding affinity
Synergistic with pCO2Increased afucosylationCHODownregulated GDP-fucose synthesis pathways

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of FUT8 in CHO Cells

This protocol provides a general workflow for generating FUT8 knockout CHO cell lines.

  • sgRNA Design and Cloning:

    • Design at least three sgRNAs targeting an early exon of the FUT8 gene using a publicly available design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a suitable expression vector co-expressing Cas9 nuclease.

  • Transfection of CHO Cells:

    • Culture CHO cells to 70-80% confluency.

    • Transfect the cells with the Cas9-FUT8-sgRNA expression plasmid using a suitable transfection reagent.

  • Selection of FUT8 Knockout Cells:

    • 48-72 hours post-transfection, begin selection with Lens culinaris agglutinin (LCA). The optimal concentration (typically 50-100 µg/mL) should be determined empirically.

    • Continue selection until a resistant population emerges.

  • Single-Cell Cloning:

    • Isolate single cells from the LCA-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand individual clones in separate wells.

  • Validation of Knockout Clones:

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the FUT8 gene by PCR and sequence the amplicons to identify indels.

    • Lectin Staining: Stain the cells with a fluorescently labeled LCA to confirm the absence of fucose on the cell surface. Analyze by flow cytometry or fluorescence microscopy.

    • Functional Analysis: Produce a therapeutic antibody in the knockout clones and analyze its fucosylation profile by mass spectrometry.

Protocol 2: Analysis of Protein Fucosylation by Mass Spectrometry

This protocol outlines a general workflow for analyzing the fucosylation of a purified therapeutic protein.

  • Protein Digestion:

    • Denature the purified antibody using a denaturing agent (e.g., urea or RapiGest).

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the protein into peptides using a protease such as trypsin.

  • Glycopeptide Enrichment (Optional but Recommended):

    • Enrich for glycopeptides from the peptide mixture using hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods.

  • LC-MS/MS Analysis:

    • Separate the peptides (or glycopeptides) using reverse-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode to obtain MS1 spectra of the peptides and MS2 fragmentation spectra for identification.

  • Data Analysis:

    • Use specialized software to identify the peptides and characterize the attached glycan structures from the MS/MS data.

    • Quantify the relative abundance of fucosylated and afucosylated glycoforms by integrating the peak areas from the MS1 spectra.

Diagrams

Fucosylation_Biosynthesis_Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Mannose_6P Mannose-6-P Fructose_6P->Mannose_6P Mannose_1P Mannose-1-P Mannose_6P->Mannose_1P GDP_Mannose GDP-Mannose Mannose_1P->GDP_Mannose GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4_keto_6_deoxymannose GMD GDP_Fucose GDP-Fucose GDP_4_keto_6_deoxymannose->GDP_Fucose FX Golgi Golgi Apparatus GDP_Fucose->Golgi Fucose Fucose (Salvage Pathway) Fucose_1P Fucose-1-P Fucose->Fucose_1P Fuc-K Fucose_1P->GDP_Fucose Fuc-T Fucosylated_Protein Fucosylated Protein Golgi->Fucosylated_Protein FUT8 Protein Protein with N-linked glycan Protein->Golgi

Caption: De novo and salvage pathways for GDP-fucose biosynthesis and protein fucosylation.

FUT8_Knockout_Workflow cluster_design Design & Cloning cluster_cell_engineering Cell Engineering cluster_validation Validation sgRNA_design sgRNA Design (Target FUT8) Cloning Cloning into Cas9 Vector sgRNA_design->Cloning Transfection Transfection of CHO Cells Cloning->Transfection Selection LCA Selection Transfection->Selection Single_cell_cloning Single-Cell Cloning Selection->Single_cell_cloning Genomic_validation Genomic Validation (Sequencing) Single_cell_cloning->Genomic_validation Phenotypic_validation Phenotypic Validation (Lectin Staining) Single_cell_cloning->Phenotypic_validation Functional_validation Functional Validation (Mass Spectrometry) Single_cell_cloning->Functional_validation

Caption: Experimental workflow for generating and validating FUT8 knockout CHO cells.

References

How to prevent non-specific binding in fucose-lectin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in fucose-lectin assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding in fucose-lectin assays?

Non-specific binding in fucose-lectin assays can arise from several factors, leading to high background signals and inaccurate results.[1][2] The primary causes include:

  • Inadequate Blocking: The blocking agent may not have effectively covered all unoccupied sites on the assay surface (e.g., microplate wells), allowing lectins or other reagents to bind directly to the plastic.

  • Contaminated Blocking Agents: Some commonly used blocking agents, such as Bovine Serum Albumin (BSA), can contain contaminating glycoproteins that interact with the lectins, leading to false-positive signals.

  • Hydrophobic and Ionic Interactions: Lectins, like other proteins, can non-specifically adhere to surfaces or other proteins through hydrophobic or ionic interactions. Increasing the salt concentration in buffers can sometimes mitigate weak, off-target interactions.

  • Endogenous Factors in Samples: Biological samples may contain endogenous enzymes (e.g., peroxidases) or biotin that can interfere with detection systems.

  • Cross-Reactivity: The lectin itself may exhibit low-affinity binding to other sugar moieties besides fucose, or the detection reagents may cross-react with components in the sample.

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, contributing to a high background signal.

Q2: Which blocking agents are recommended to prevent non-specific binding in fucose-lectin assays?

Choosing the right blocking agent is critical for minimizing non-specific binding. Here are some recommended options:

  • Carbohydrate-Free Blocking Solutions: These are often the best choice for lectin-based assays as they do not contain glycoproteins that could interfere with the lectin's binding activity. Commercially available "Carbo-Free" blocking solutions are a good option.

  • Bovine Serum Albumin (BSA): While widely used, it's crucial to use a high-purity, glycoprotein-free grade of BSA to avoid lectin binding to contaminants within the BSA preparation.

  • Polyvinyl Alcohol (PVA): Studies have shown that the synthetic polymer PVA can be an excellent global blocking agent for Enzyme-Linked Lectin Assays (ELLAs), demonstrating very low background signals with a wide range of lectins.

  • Casein: Casein and non-fat dry milk are effective blocking agents due to their content of small molecular weight proteins that can efficiently block non-specific sites. However, like BSA, they may contain glycoproteins, so their suitability should be empirically tested.

Q3: How can I optimize my washing steps to reduce background signal?

Proper washing is essential to remove unbound reagents and reduce background noise. Consider the following optimizations:

  • Increase the Number of Washes: Instead of the standard 3 washes, try increasing to 4-5 washes.

  • Increase Wash Volume: Ensure that the wash buffer volume is sufficient to completely cover the well surface.

  • Include a Soaking Step: Allowing the wash buffer to incubate in the wells for a short period (e.g., 30-60 seconds) during each wash can improve the removal of non-specifically bound material.

  • Use a Plate Washer: An automated plate washer can provide more consistent and thorough washing compared to manual methods.

  • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer helps to disrupt non-specific hydrophobic interactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Ineffective blockingSwitch to a carbohydrate-free blocking solution or a synthetic polymer like PVA. Increase the concentration or incubation time of the blocking step.
Contaminated reagentsUse fresh, high-purity reagents, especially blocking agents like BSA.
Insufficient washingIncrease the number of wash cycles and include a soaking step. Ensure adequate wash buffer volume.
Non-specific antibody/lectin bindingIncrease the salt concentration in the incubation/wash buffers. Optimize the concentration of the lectin and detection reagents.
False Positives Cross-reactivity of lectin or antibodiesPerform a sugar inhibition assay by pre-incubating the lectin with free L-fucose to confirm specific binding. Run a negative control without the primary lectin.
Endogenous enzyme activity in the sampleUse a quenching solution like BLOXALL™ to inactivate endogenous peroxidases and phosphatases.
Inconsistent Results Pipetting errorsCalibrate pipettes and ensure proper pipetting technique.
Plate drying outAvoid letting the plate dry out between steps, especially during washing.

Experimental Protocols

Enzyme-Linked Lectin Assay (ELLA) Protocol to Minimize Non-Specific Binding

This protocol is designed for the detection of fucosylated glycoproteins immobilized on a microtiter plate.

  • Coating:

    • Dilute the glycoprotein sample in a suitable coating buffer (e.g., 0.1 M carbonate buffer, pH 9.5) to a final concentration of 1-10 µg/mL.

    • Add 50-100 µL of the diluted glycoprotein to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS containing 0.05% Tween-20, pH 7.4) per well.

  • Blocking:

    • Add 200-250 µL of a carbohydrate-free blocking solution or 0.5% PVA in PBS to each well.

    • Incubate for 1.5-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate 3 times with wash buffer.

  • Lectin Incubation:

    • Dilute the biotinylated fucose-specific lectin (e.g., AAL, UEA I) in a blocking buffer (e.g., 1% BSA in PBS or the same carbohydrate-free blocker used in step 3) to a final concentration of 1 µg/mL.

    • Add 50-100 µL of the diluted lectin to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the lectin solution.

    • Wash the plate 3-5 times with wash buffer.

  • Detection:

    • Add 100 µL of horseradish peroxidase (HRP)-conjugated streptavidin (diluted according to the manufacturer's instructions in the blocking buffer) to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of a suitable HRP substrate (e.g., TMB) and incubate in the dark until color develops.

    • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

Lectin Affinity Chromatography Protocol

This protocol is for the enrichment of fucosylated glycoproteins or glycopeptides from a complex mixture.

  • Column Preparation:

    • Pack a column with a fucose-specific lectin immobilized on a solid support (e.g., AAL-Agarose).

    • Wash the column with 5-10 column volumes of elution buffer (e.g., 20 mM this compound in equilibration buffer) to remove any non-covalently bound lectin.

    • Equilibrate the column with 5-10 column volumes of equilibration buffer (e.g., 10 mM HEPES-NaOH, pH 7.5).

  • Sample Application:

    • Apply the protease-digested or protein sample to the equilibrated column.

    • Collect the flow-through fraction, which contains unbound molecules.

  • Washing:

    • Wash the column with 10-20 column volumes of equilibration buffer to remove non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the specifically bound fucosylated molecules by applying the elution buffer (containing a competitive sugar, e.g., 20-100 mM this compound).

    • Collect fractions and monitor the absorbance at 280 nm to identify the peak containing the eluted glycoproteins/glycopeptides.

  • Post-Elution Processing:

    • Remove the competitive sugar and buffer components from the eluted sample using a desalting column or dialysis.

Data Presentation

Table 1: Comparison of Blocking Agents for Enzyme-Linked Lectin Assays (ELLA)

Blocking AgentAdvantagesDisadvantagesRecommended Use Case
Carbohydrate-Free Blockers No interference from glycoproteins. Low background.Can be more expensive than traditional blockers.Ideal for all fucose-lectin assays, especially those with low signal-to-noise ratios.
Polyvinyl Alcohol (PVA) Synthetic polymer, free of carbohydrates. Excellent performance with a broad range of lectins.May require optimization of concentration.A highly recommended alternative to protein-based blockers for achieving very low background.
Bovine Serum Albumin (BSA) Readily available and relatively inexpensive.Commercial preparations can contain contaminating glycoproteins that bind to lectins, causing high background.Use only high-purity, glycoprotein-free BSA. Suitable for initial assay development if a carbohydrate-free blocker is unavailable.
Casein/Non-fat Dry Milk Effective at blocking non-specific sites due to small protein components. Inexpensive.Contains glycoproteins that can lead to non-specific lectin binding.Can be used if empirically tested and shown not to interfere with the specific lectin in use.

Visualizations

ELLA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_binding Binding cluster_detection Detection coat_plate Coat Plate with Glycoprotein block_plate Block with Carbohydrate-Free Blocker coat_plate->block_plate Wash add_lectin Add Biotinylated Fucose-Specific Lectin block_plate->add_lectin Wash add_strep Add Streptavidin-HRP add_lectin->add_strep Wash add_substrate Add Substrate add_strep->add_substrate Wash read_plate Read Absorbance add_substrate->read_plate Troubleshooting_Logic cluster_solutions Troubleshooting Steps start High Background Signal? check_blocking Optimize Blocking Agent (e.g., use Carbo-Free or PVA) start->check_blocking Yes end_fail Further Optimization Needed start->end_fail No check_washing Improve Washing Protocol (increase washes/soak time) check_blocking->check_washing check_reagents Check Reagent Concentrations & Purity check_washing->check_reagents end_success Problem Resolved check_reagents->end_success

References

Technical Support Center: Optimizing In Vitro Fucosyltransferase Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro fucosyltransferase (FUT) activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when setting up a fucosyltransferase reaction for the first time?

A1: When establishing a fucosyltransferase assay, it is crucial to optimize several key parameters to ensure maximal enzyme activity and reliable results. These include:

  • pH: Fucosyltransferases exhibit optimal activity within a specific pH range. It is recommended to perform a pH titration using appropriate buffers (e.g., HEPES, MES, Tris-HCl) to determine the ideal pH for your specific enzyme.

  • Temperature: Enzyme activity is highly dependent on temperature. While many fucosyltransferases function optimally at 37°C, this can vary.[1] A temperature gradient experiment can identify the optimal temperature for your enzyme, while also assessing its thermal stability.

  • Divalent Cations: Most fucosyltransferases require divalent cations, most commonly manganese (Mn²⁺), for their catalytic activity.[2][3] The optimal concentration of the required cation should be determined empirically, as high concentrations can sometimes be inhibitory.

  • Substrate Concentrations: The concentrations of both the donor substrate (GDP-fucose) and the acceptor substrate are critical. As a starting point, concentrations at or near the Michaelis constant (Km) are often used to approach maximal reaction velocity (Vmax). It is advisable to perform substrate titration experiments to determine the optimal concentrations for your specific enzyme and substrates.

  • Enzyme Concentration and Purity: The concentration of the enzyme will directly impact the reaction rate. Ensure you are using an appropriate amount of enzyme to generate a detectable signal within the linear range of the assay. The purity of the enzyme preparation is also important, as contaminants in crude lysates can inhibit activity.

Q2: How can I accurately quantify fucosyltransferase activity?

A2: Several methods are available to quantify fucosyltransferase activity, each with its own advantages and limitations. Common approaches include:

  • Radiometric Assays: These highly sensitive assays utilize a radiolabeled donor substrate, such as GDP-[³H]fucose or GDP-[¹⁴C]fucose. The transfer of the radiolabeled fucose to the acceptor substrate is measured by scintillation counting after separating the product from the unreacted donor.[4][5]

  • HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate the fucosylated product from the substrates. The product can be detected using various methods, such as fluorescence if a fluorescently-tagged acceptor substrate is used. This method allows for direct quantification of the product.

  • Coupled Enzyme Assays: In this indirect method, the release of GDP from the donor substrate is coupled to a second enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

  • ELISA-Based Assays: An enzyme-linked immunosorbent assay (ELISA) can be developed using an antibody that specifically recognizes the fucosylated product. This allows for high-throughput screening of enzyme activity.

  • Fluorescence-Based Assays: These assays often employ fucose analogs that are modified with a fluorescent tag. The incorporation of the fluorescent fucose into the acceptor substrate can be monitored to determine enzyme activity.

Q3: What are typical storage conditions for fucosyltransferase enzymes and substrates?

A3: Proper storage is critical to maintain the activity of your reagents.

  • Fucosyltransferase Enzymes: For long-term storage, it is recommended to aliquot the enzyme into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. For short-term use, the enzyme can often be kept on ice.

  • GDP-Fucose: The donor substrate, GDP-fucose, should also be aliquoted and stored at -80°C for long-term stability.

  • Acceptor Substrates: Storage conditions for acceptor substrates will vary depending on their chemical nature. Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal Reaction Conditions: The pH, temperature, or divalent cation concentration is not optimal for your specific fucosyltransferase.Perform titration experiments to determine the optimal pH, temperature, and divalent cation concentration for your enzyme.
Enzyme Inactivity: The enzyme may have been stored improperly, subjected to multiple freeze-thaw cycles, or be of low purity.Aliquot enzyme stocks upon receipt and store at -80°C. Verify the concentration and purity of your enzyme. If using a crude lysate, consider purifying the enzyme to remove potential inhibitors.
Substrate Issues: The GDP-fucose donor may have degraded, or the acceptor substrate may not be recognized by the enzyme.Use freshly prepared or properly stored GDP-fucose. Verify the integrity and concentration of your substrates. Confirm that your acceptor substrate is a known substrate for the specific fucosyltransferase you are using.
High Background Signal Non-Enzymatic Signal Generation: The detection method may be sensitive to the breakdown of substrates or other reaction components in the absence of the enzyme.Run a control reaction without the enzyme to determine the level of non-enzymatic signal.
Contaminating Enzymes: If using a crude enzyme preparation, other enzymes in the lysate may be interfering with the assay.Consider using a purified enzyme. If using a lysate, run a control with a lysate from cells that do not express the fucosyltransferase.
Non-Specific Binding (ELISA/Fluorescence assays): Antibodies or fluorescent probes may be binding non-specifically to the plate or other components.Optimize blocking steps with appropriate blocking buffers. Titrate antibody or probe concentrations to find the optimal signal-to-noise ratio.
Inconsistent Results/High Variability Pipetting Inaccuracy: Small variations in the volumes of enzyme or substrates can lead to significant differences in activity.Ensure accurate and consistent pipetting using calibrated pipettes. Prepare a master mix of common reagents to minimize pipetting errors.
Inadequate Mixing: Incomplete mixing of reaction components can lead to non-uniform reaction rates.Gently but thoroughly mix the reaction components. Avoid vigorous vortexing that could denature the enzyme.
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.Use a reliable water bath or incubator to ensure a constant and uniform temperature for all samples.

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Selected Fucosyltransferases
FucosyltransferaseOptimal pHOptimal Temperature (°C)Divalent Cation Requirement
α1,3/4-Fucosyltransferase (general)6.837Mn²⁺ (25 mM)
Human FUT8Not specifiedNot specifiedNot specified
Helicobacter pylori α1,3-Fucosyltransferase6.537Mn²⁺
POFUT1~7.0Not specifiedMn²⁺

Note: Optimal conditions can be highly dependent on the specific substrates and assay system used. The values presented here are indicative and should be optimized for your specific experimental setup.

Table 2: Kinetic Parameters of Human Fucosyltransferases
EnzymeSubstrateKm (µM)Vmax (relative units)
FUT8GDP-fucose4.2Not specified
FUT8Asialo-agalacto-biantennary glycopeptide (A2SGP)12Not specified
POFUT1GDP-fucose4Not specified
POFUT1F7 EGF domain6Not specified

Note: Kinetic parameters are dependent on the specific reaction conditions and the acceptor substrate used.

Experimental Protocols

Protocol 1: HPLC-Based Assay for α1,3/4-Fucosyltransferase Activity

This protocol describes the measurement of fucosyltransferase activity using a pyridylaminated (PA)-oligosaccharide as an acceptor substrate and analysis by HPLC with fluorescence detection.

Materials:

  • Enzyme source (recombinant fucosyltransferase or cell lysate)

  • 1 M Sodium cacodylate buffer, pH 6.8

  • 250 mM MnCl₂

  • 100 mM ATP

  • 75 µM GDP-fucose

  • 100 mM L-fucose

  • 0.5 mM Pyridylaminated (PA)-sugar acceptor (e.g., PA-lacto-N-neotetraose for α1,3-FUT activity)

  • 20 mM HEPES, pH 7.4, containing 0.1% Triton X-100 (for cell lysate preparation)

  • HPLC system with a fluorescence detector

  • TSK-gel ODS-80TS column (or equivalent C18 column)

  • 20 mM Ammonium acetate buffer, pH 4.0

Procedure:

  • Enzyme Preparation (Cell Lysate): a. Resuspend cells expressing the fucosyltransferase in 20 mM HEPES buffer (pH 7.4) with 0.1% Triton X-100. b. Sonicate the cell suspension on ice to lyse the cells. c. Centrifuge the lysate at 600 x g for 5 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble enzyme.

  • Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare the following reaction mixture (10 µL total volume):

    • 1 M Cacodylate buffer (pH 6.8): 0.5 µL (Final concentration: 50 mM)
    • 250 mM MnCl₂: 1 µL (Final concentration: 25 mM)
    • 100 mM ATP: 0.5 µL (Final concentration: 5 mM)
    • 75 µM GDP-fucose: 1 µL (Final concentration: 7.5 µM)
    • 100 mM this compound: 1 µL (Final concentration: 10 mM)
    • 0.5 mM PA-sugar acceptor: 0.5 µL (Final concentration: 0.025 mM)
    • Enzyme preparation (lysate or purified enzyme): 5.5 µL b. Mix gently by pipetting.

  • Incubation: a. Incubate the reaction mixture at 37°C for 2 hours.

  • Reaction Termination and Sample Preparation: a. Centrifuge the reaction mixture at 20,000 x g for 5 minutes at 4°C. b. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: a. Inject 10 µL of the supernatant onto the TSK-gel ODS-80TS column. b. Elute the reaction products with 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min at 35°C. c. Monitor the eluate using a fluorescence spectrophotometer. d. Calculate the fucosyltransferase activity based on the peak area of the fucosylated product.

Protocol 2: Radiometric Assay for POFUT1 Activity

This protocol is adapted for the measurement of Protein O-fucosyltransferase 1 (POFUT1) activity using a radiolabeled donor substrate.

Materials:

  • Purified POFUT1 or cell lysate containing the enzyme

  • Acceptor substrate (e.g., a recombinant protein containing an EGF domain with the consensus sequence C²XXXX(S/T)C³)

  • GDP-[¹⁴C]fucose (or GDP-[³H]fucose)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MnCl₂)

  • C18 Solid Phase Extraction (SPE) cartridges

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the following:

    • Reaction buffer
    • Acceptor substrate (at a concentration above its Km, if known)
    • GDP-[¹⁴C]fucose (to a final specific activity that allows for sensitive detection)
    • Enzyme preparation b. Include a negative control reaction without the enzyme or with a heat-inactivated enzyme.

  • Incubation: a. Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours), ensuring the reaction is in the linear range.

  • Separation of Product: a. Condition a C18 SPE cartridge according to the manufacturer's instructions. b. Load the entire reaction mixture onto the conditioned SPE cartridge. c. Wash the cartridge with water to remove unreacted GDP-[¹⁴C]fucose. d. Elute the fucosylated protein product with an appropriate solvent (e.g., 80% acetonitrile).

  • Quantification: a. Add the eluted product to a scintillation vial with a scintillation cocktail. b. Measure the incorporated radioactivity using a liquid scintillation counter. c. Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

Visualizations

Fucosyltransferase_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Assays cluster_main_assay Optimized Assay Enzyme Prepare Enzyme (Purified or Lysate) pH_Opt pH Titration Enzyme->pH_Opt Substrates Prepare Substrates (Donor: GDP-Fucose, Acceptor) Substrates->pH_Opt Buffers Prepare Buffers (Varying pH) Buffers->pH_Opt Temp_Opt Temperature Gradient pH_Opt->Temp_Opt Use Optimal pH Cation_Opt Divalent Cation Titration Temp_Opt->Cation_Opt Use Optimal Temp Substrate_Opt Substrate Titration (Determine Km) Cation_Opt->Substrate_Opt Use Optimal Cation Conc. Assay Perform Assay with Optimal Conditions Substrate_Opt->Assay Use Optimal Conditions Detection Detect Product (HPLC, Radioactivity, etc.) Assay->Detection Analysis Data Analysis (Calculate Activity, Vmax) Detection->Analysis

Caption: Workflow for optimizing in vitro fucosyltransferase activity.

Fucosyltransferase_Troubleshooting Start Problem with Fucosyltransferase Assay Low_Activity Low or No Activity Start->Low_Activity High_Background High Background Start->High_Background Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Conditions Check Reaction Conditions (pH, Temp, Cations) Low_Activity->Check_Conditions Yes No_Enzyme_Control Run No-Enzyme Control High_Background->No_Enzyme_Control Yes Check_Pipetting Verify Pipetting Accuracy (Use Master Mix) Inconsistent_Results->Check_Pipetting Yes Check_Enzyme Check Enzyme Integrity (Storage, Purity) Check_Conditions->Check_Enzyme Conditions OK Optimize Optimize Conditions Check_Conditions->Optimize Check_Substrates Check Substrate Integrity (Degradation, Concentration) Check_Enzyme->Check_Substrates Enzyme OK Re_evaluate_Reagents Re-evaluate Reagents Check_Enzyme->Re_evaluate_Reagents Check_Substrates->Re_evaluate_Reagents Check_Purity Use Purified Enzyme No_Enzyme_Control->Check_Purity High Signal in Control Optimize_Blocking Optimize Blocking/Washing (for ELISA/Fluorescence) No_Enzyme_Control->Optimize_Blocking Low Signal in Control Check_Purity->Re_evaluate_Reagents Refine_Technique Refine Technique Optimize_Blocking->Refine_Technique Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Pipetting OK Check_Pipetting->Refine_Technique Check_Temp Ensure Uniform Temperature Check_Mixing->Check_Temp Mixing OK Check_Mixing->Refine_Technique Check_Temp->Refine_Technique Solution Solution

Caption: Troubleshooting decision tree for fucosyltransferase assays.

References

Technical Support Center: L-Fucose Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Fucose analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound detection by mass spectrometry challenging?

A1: The detection of this compound by mass spectrometry presents several challenges. Due to its low ionization efficiency, derivatization is often required to improve sensitivity.[1] A significant challenge is the presence of numerous isomers (e.g., glucose, galactose, mannose) that have the same mass, making differentiation difficult without specialized techniques.[2][3] Furthermore, in complex biological samples, matrix effects can lead to ion suppression or enhancement, affecting the accuracy of quantification.[4][5] Another phenomenon to be aware of is "fucose migration," an intramolecular rearrangement that can occur during mass spectrometric analysis, leading to chimeric fragments that can complicate spectral interpretation.

Q2: What are the common ionization techniques used for this compound analysis?

A2: The most common soft ionization techniques used for this compound and fucosylated glycan analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures, while MALDI is frequently used for profiling released glycans. The choice of ionization method depends on the sample type, the complexity of the mixture, and the analytical goal.

Q3: Is derivatization necessary for this compound analysis by MS?

A3: While not always mandatory, derivatization is highly recommended for several reasons. Native glycans, including fucose, often exhibit poor ionization efficiency. Derivatization with a chromophore or a permanently charged group can significantly enhance the signal intensity. It can also improve the separation of isomeric monosaccharides during liquid chromatography. Common derivatizing agents include 3-Nitrophenylhydrazine (3-NPH) and pyridylamine (PA).

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

Possible Causes and Solutions:

  • Low Ionization Efficiency: this compound, like other neutral monosaccharides, has a low intrinsic ionization efficiency.

    • Solution: Implement a derivatization strategy. Derivatizing with an agent like 3-Nitrophenylhydrazine (3-NPH) can significantly improve signal intensity in negative-ion mode ESI-MS.

  • Ion Suppression from Matrix Effects: Components in your sample matrix (salts, lipids, proteins) can co-elute with fucose and suppress its ionization.

    • Solution 1: Improve sample cleanup. Use solid-phase extraction (SPE) or other purification methods to remove interfering substances.

    • Solution 2: Optimize chromatographic separation to resolve this compound from interfering matrix components.

    • Solution 3: Prepare matrix-matched standards to compensate for the suppression effect during quantification.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned for fucose detection.

    • Solution: Ensure the mass spectrometer is calibrated and tuned for the mass range of interest. Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific derivatized or underivatized fucose.

Issue 2: Inability to Distinguish this compound from Other Hexose Isomers

Possible Causes and Solutions:

  • Co-elution of Isomers: Standard reversed-phase or normal-phase chromatography may not be sufficient to separate all hexose isomers.

    • Solution 1: Employ specialized chromatography columns, such as a pentafluorophenyl-bonded phase column, which can improve the separation of derivatized sugars.

    • Solution 2: Utilize derivatization, as the resulting derivatives of different isomers may have better chromatographic resolution.

  • Identical Precursor Mass: Isomers have the same mass and will not be resolved by a full MS scan alone.

    • Solution: Use tandem mass spectrometry (MS/MS) to generate fragment ions. Different isomers will often produce unique fragmentation patterns that can be used for identification. For example, energy-resolved mass spectrometry (ERMS) can be used to differentiate fucose anomers (α vs. β) by analyzing the energy-dependent fragmentation patterns.

Issue 3: Inaccurate Quantification of this compound

Possible Causes and Solutions:

  • Matrix Effects: Ion suppression or enhancement is a major cause of inaccurate quantification in complex matrices.

    • Solution 1: Use a stable isotope-labeled internal standard (e.g., 13C-labeled fucose) to normalize the signal and correct for matrix effects and variations in sample processing.

    • Solution 2: Quantify using the method of standard addition, where known amounts of a standard are added to the sample to create a calibration curve within the sample matrix.

  • Non-linear Detector Response: The detector response may not be linear across the concentration range of your samples.

    • Solution: Generate a calibration curve with a sufficient number of points to accurately define the linear dynamic range of the assay. Ensure your sample concentrations fall within this range.

Quantitative Data Summary

The differentiation of fucose isomers can often be achieved by analyzing the ratios of specific fragment ions generated by collision-induced dissociation (CID).

Fucose Isomer TypePrecursor Ion (m/z)Key Fragment Ion 1 (m/z) - DehydrationKey Fragment Ion 2 (m/z) - Cross-ring CleavageDistinguishing Ratio
α-L-Fucose (sodiated) 187169127Significantly higher ratio of 169/127
β-L-Fucose (sodiated) 187169127Lower ratio of 169/127
Sulfated Fucose IsomerPrecursor Ion (m/z)Primary Fragmentation PathwayKey Fragment Ions
2-O-Sulfated Fucose 245Cross-ring fragmentation0,2X ion
3-O-Sulfated Fucose 245Loss of hydrogenosulfateHSO4-
4-O-Sulfated Fucose 245Cross-ring fragmentation0,2A ion

Experimental Protocols

Protocol 1: Derivatization of Monosaccharides with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted for the derivatization of reducing sugars, including this compound, to enhance detection by LC-MS.

Materials:

  • Monosaccharide standards or hydrolyzed biological samples.

  • Methanol solution of 3-NPH·HCl (200 mM).

  • EDC·HCl solution in methanol (150 mM) containing 6% pyridine (v/v).

  • Internal standard solution (e.g., 13C-labeled sugar).

Procedure:

  • To 50 µL of your standard or sample, add 50 µL of the 200 mM 3-NPH·HCl solution in methanol.

  • Add 50 µL of the 150 mM EDC·HCl solution containing 6% pyridine.

  • If using an internal standard, add 50 µL of the internal standard solution at a known concentration.

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 50°C for 60 minutes.

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for LC-MS analysis.

Protocol 2: Hydrolysis of Fucoidan to Release Sulfated Fucose

This protocol describes the acid hydrolysis of fucoidan to release its constituent monosaccharides for subsequent MS analysis.

Materials:

  • Fucoidan sample.

  • Trifluoroacetic acid (TFA), 2 M.

  • Deionized water.

Procedure:

  • Dissolve 10 mg of fucoidan in 1 mL of 2 M TFA.

  • Heat the solution at 100°C for 4 hours to hydrolyze the polysaccharide.

  • Lyophilize the sample to completely remove the TFA.

  • Reconstitute the dried sample in 500 µL of deionized water.

  • The sample is now ready for analysis by ESI-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Glycoprotein) hydrolysis Hydrolysis (if necessary) sample->hydrolysis derivatization Derivatization (e.g., 3-NPH) hydrolysis->derivatization lc LC Separation derivatization->lc ms Mass Spectrometry (ESI or MALDI) lc->ms msms Tandem MS (MS/MS) (for isomer differentiation) ms->msms identification Identification msms->identification quantification Quantification identification->quantification

Caption: A generalized experimental workflow for the analysis of this compound by LC-MS.

troubleshooting_flowchart start Poor or No Signal for this compound check_ionization Is derivatization used? start->check_ionization derivatize Action: Implement derivatization protocol. check_ionization->derivatize No check_matrix Is the sample matrix complex? check_ionization->check_matrix Yes derivatize->check_matrix improve_cleanup Action: Enhance sample cleanup (e.g., SPE) or use matrix-matched standards. check_matrix->improve_cleanup Yes check_instrument Are MS settings optimized? check_matrix->check_instrument No improve_cleanup->check_instrument optimize_ms Action: Calibrate and tune MS. Optimize source parameters. check_instrument->optimize_ms No success Signal Improved check_instrument->success Yes optimize_ms->success

Caption: A troubleshooting flowchart for addressing poor signal issues in this compound detection.

isomer_differentiation cluster_fragments Fragment Ions precursor Isomeric Precursor Ions (Same m/z) isomer_a Isomer A isomer_b Isomer B cid Collision-Induced Dissociation (CID) isomer_a->cid isomer_b->cid fragments_a Fragment Pattern A cid->fragments_a fragments_b Fragment Pattern B cid->fragments_b

Caption: The logical relationship for differentiating isomers using tandem mass spectrometry.

References

Technical Support Center: Enhancing L-Fucose Metabolic Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize L-fucose metabolic labeling experiments. Find detailed protocols, quantitative data, and visual workflows to diagnose and resolve common issues, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound metabolic labeling?

A1: this compound metabolic labeling is a technique used to study fucosylation, a type of post-translational modification where the sugar fucose is added to proteins and lipids. In this method, cells are cultured with a synthetic analog of this compound that contains a chemically reactive group (a "bioorthogonal handle") such as an azide or an alkyne. The cells' metabolic machinery incorporates this analog into glycans, allowing for the subsequent detection and analysis of fucosylated molecules through a specific chemical reaction, commonly "click chemistry".[1][2]

Q2: Which this compound analog should I choose for my experiment?

A2: The choice of this compound analog depends on your specific experimental goals and the detection chemistry you plan to use. The most common analogs are peracetylated for enhanced cell permeability.

  • Peracetylated 6-azidofucose (Ac4FucAz): Contains an azide group and can be detected using either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-bearing probe or strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne probe. 6-Azido-fucose has shown high labeling efficiency but can also exhibit some cytotoxicity.[3]

  • Peracetylated 6-alkynylfucose (Ac4FucAlk): Features a terminal alkyne group that reacts with azide-containing probes via CuAAC. This analog has been reported to have lower toxicity compared to its azido counterpart.[2]

  • Peracetylated 7-alkynylfucose (7-Alk-Fuc): Another alkyne-containing analog. Its labeling efficiency can be highly cell-type and glycoprotein-dependent.[3]

Q3: Why is peracetylation of fucose analogs necessary?

A3: Peracetylation involves replacing the hydroxyl groups of the fucose analog with acetyl groups. This modification increases the hydrophobicity of the molecule, which significantly enhances its ability to permeate cell membranes. Once inside the cell, non-specific esterases remove the acetyl groups, releasing the active fucose analog to be metabolized by the cell.

Q4: What is the general workflow for an this compound metabolic labeling experiment?

A4: A typical experiment involves several key steps:

  • Metabolic Labeling: Incubating cells with the peracetylated fucose analog.

  • Cell Lysis or Fixation: Preparing the cells for analysis.

  • Click Chemistry Reaction: Attaching a reporter probe (e.g., a fluorescent dye or biotin) to the incorporated fucose analog.

  • Analysis: Detecting and quantifying the labeled glycans using techniques such as flow cytometry, fluorescence microscopy, or western blotting.

G Cell Seeding Cell Seeding Metabolic Labeling with Fucose Analog Metabolic Labeling with Fucose Analog Cell Seeding->Metabolic Labeling with Fucose Analog Cell Harvesting Cell Harvesting Metabolic Labeling with Fucose Analog->Cell Harvesting Click Chemistry Reaction Click Chemistry Reaction Cell Harvesting->Click Chemistry Reaction Analysis Analysis Click Chemistry Reaction->Analysis

General workflow for metabolic labeling of fucosylated glycans.

Troubleshooting Guide

Problem 1: Low or No Labeling Signal

Possible Cause Troubleshooting Steps
Inefficient Metabolic Incorporation - Optimize Analog Concentration: Titrate the fucose analog concentration, typically between 20-100 µM. - Increase Incubation Time: Extend the labeling period to 48-72 hours to allow for sufficient incorporation. - Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase, as active glycosylation is required.
Inefficient Click Chemistry Reaction - Use Fresh Reagents: Prepare fresh solutions of copper sulfate and the reducing agent (e.g., sodium ascorbate) for CuAAC. - Optimize Reagent Concentrations: Ensure the correct final concentrations of the copper catalyst, ligand, and reducing agent are used. - Check Probe Quality: Verify the integrity and reactivity of your azide or alkyne probe.
Issues with Downstream Detection - Antibody/Streptavidin Concentration: Titrate the concentration of the primary/secondary antibody or streptavidin conjugate for optimal signal-to-noise ratio in western blotting or flow cytometry. - Exposure Time (Western Blot): Increase the exposure time during imaging to detect faint signals.
Low Abundance of Fucosylated Glycoproteins - Cell Line Selection: Some cell lines may have inherently low levels of fucosylation. Consider using a positive control cell line known to have high fucosylation. - Enrichment: Consider enriching for glycoproteins using methods like lectin affinity chromatography before analysis.

Problem 2: High Background Signal

Possible Cause Troubleshooting Steps
Incomplete Removal of Unincorporated Analog/Probe - Thorough Washing: Increase the number and duration of washing steps with PBS after metabolic labeling and after the click chemistry reaction to remove any unbound reagents.
Non-specific Binding of Detection Reagents - Blocking (Western Blot): Ensure adequate blocking of the membrane (e.g., with 5% BSA or non-fat milk) for at least 1 hour at room temperature. - Antibody/Streptavidin Specificity: Use high-quality, specific antibodies and titrate their concentration to minimize non-specific binding.
Precipitation of Click Chemistry Reagents - Proper Mixing: Ensure all components of the click chemistry reaction are well-mixed before adding to the sample.

Quantitative Data Summary

Table 1: Comparison of Labeling Efficiency and Cytotoxicity of Clickable Fucose Analogs in Neuro2A Cells

Fucose Analog (100 µM)Relative Labeling EfficiencyCell Growth Inhibition
6-Alkynyl-Fuc (6-Alk-Fuc)ModerateNot significant
7-Alkynyl-Fuc (7-Alk-Fuc)LowNot significant
6-Azido-Fuc (6-Az-Fuc)HighSignificant

Data adapted from a study on differential labeling of glycoproteins with alkynyl fucose analogs.

Table 2: Effect of Fluorinated this compound Analogs on Cancer Cell Proliferation

Compound (100 µM)% Inhibition of HCT116 Cell Proliferation
2-deoxy-2-fluoro-L-fucose~10%
6-fluoro-L-fucose~15%
6,6-difluoro-L-fucose~60%
6,6,6-trifluoro-L-fucose~75%

Data represents the inhibitory activity of peracetylated fucose analogs on human colon cancer cell proliferation.

Key Experimental Protocols

Protocol 1: Peracetylation of this compound Analogs

This protocol describes a general method for the peracetylation of fucose analogs to enhance their cell permeability.

Materials:

  • This compound analog

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound analog (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with CH₂Cl₂ or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting peracetylated fucose analog by silica gel column chromatography.

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • Peracetylated this compound analog (e.g., Ac4FucAlk or Ac4FucAz) stock solution in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in the desired culture vessel and allow them to adhere overnight.

  • The next day, replace the medium with fresh complete medium containing the desired final concentration of the peracetylated fucose analog (typically 20-100 µM). Include a DMSO-only vehicle control.

  • Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, harvest the cells. For adherent cells, wash twice with PBS before detaching. For suspension cells, pellet by centrifugation and wash twice with PBS.

  • The cell pellet is now ready for downstream applications such as cell lysis for western blotting or click chemistry reaction for flow cytometry.

Protocol 3: Western Blot Analysis of Fucosylated Proteins

Materials:

  • Metabolically labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (if using a biotin probe): Biotin-azide or -alkyne, copper(II) sulfate, reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., THPTA).

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Primary antibody against a protein of interest (optional, for loading control)

  • HRP-conjugated secondary antibody (optional)

Procedure:

  • Lyse the cell pellet in lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Perform the click chemistry reaction on the protein lysate to attach the biotin probe to the incorporated fucose analog.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature to detect biotinylated (fucosylated) proteins.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate and visualize the signal using a digital imager.

  • (Optional) The membrane can be stripped and re-probed with a primary antibody for a specific protein as a loading control.

Signaling Pathways and Logical Relationships

Fucose Salvage Pathway for Metabolic Labeling

This compound analogs enter the fucose salvage pathway to be converted into GDP-fucose analogs, which are then used by fucosyltransferases to modify glycans.

G cluster_0 Cytosol cluster_1 Golgi Fuc_analog Fucose Analog Fuc_analog_1P Fucose Analog-1-P Fuc_analog->Fuc_analog_1P Fucokinase GDP_Fuc_analog GDP-Fucose Analog Fuc_analog_1P->GDP_Fuc_analog Fucose-1-P Guanylyltransferase GDP_Fuc_analog_golgi GDP-Fucose Analog GDP_Fuc_analog->GDP_Fuc_analog_golgi GDP-Fucose Transporter Fucosylated_Glycan Fucosylated Glycan GDP_Fuc_analog_golgi->Fucosylated_Glycan Fucosyltransferase Glycan Acceptor Glycan Glycan->Fucosylated_Glycan

Metabolic incorporation of an this compound analog via the salvage pathway.
Fucosylation in Notch Signaling

Fucosylation of Notch receptors is crucial for their proper function and signaling. O-fucosylation of the epidermal growth factor-like (EGF) repeats in the Notch extracellular domain by Protein O-fucosyltransferase 1 (POFUT1) is essential for Notch trafficking and its interaction with ligands.

G cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane Notch_precursor Notch Precursor O_Fucosylated_Notch O-Fucosylated Notch Notch_precursor->O_Fucosylated_Notch POFUT1 + GDP-Fucose Mature_Notch Mature Notch Receptor O_Fucosylated_Notch->Mature_Notch Trafficking to Golgi and Cell Surface Signaling Notch Signaling Activation Mature_Notch->Signaling Ligand Ligand (e.g., Delta) Ligand->Signaling

Role of O-fucosylation in the Notch signaling pathway.

References

L-Fucose Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis and purification of L-fucose. This guide is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Synthesis Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route (enzymatic or chemical).

For enzymatic synthesis , common culprits include:

  • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. Deviations from the optimal conditions for the specific enzymes used can drastically reduce yield.[1]

  • Enzyme Instability or Inactivity: Enzymes may degrade if not stored properly or may be inactive due to incorrect folding or inhibition.[1][2]

  • Substrate or Product Inhibition: High concentrations of the initial substrate or the accumulation of this compound (or intermediates like GDP-L-fucose) can inhibit enzymatic activity.[1]

  • Insufficient Cofactors: Many enzymatic reactions require cofactors (e.g., Mn2+ for some isomerases) which, if deficient, will limit the reaction rate.[3]

For chemical synthesis (e.g., from D-mannose or D-galactose), low yields are often attributed to:

  • Incomplete Reactions: Reaction times may be insufficient for complete conversion.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Poor Stereocontrol: Lack of stereoselectivity can lead to the formation of other sugar isomers, reducing the yield of the desired this compound.

  • Degradation of Intermediates: Some intermediates in multi-step chemical syntheses can be unstable.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary pH, temperature, and buffer components to find the optimal conditions for your enzymatic reaction. For chemical synthesis, optimize reaction time and temperature.

  • Verify Enzyme Activity: Before starting a large-scale reaction, perform a small-scale activity assay to confirm your enzyme is active.

  • Control Substrate and Product Concentration: In enzymatic synthesis, consider a fed-batch approach for substrate addition to avoid inhibition. If product inhibition is a concern, in-situ product removal might be necessary for large-scale production.

  • Ensure Cofactor Availability: Check the literature for the specific cofactor requirements of your enzymes and ensure they are present in optimal concentrations.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and determine the optimal endpoint, avoiding prolonged reaction times that can lead to byproduct formation.

Q2: I am observing significant byproduct formation in my synthesis. How can I minimize this?

A2: Byproduct formation is a common challenge that can be addressed by:

  • Enzymatic Synthesis:

    • Enzyme Purity: Use highly purified enzymes to avoid side reactions from contaminating enzymes.

    • Substrate Specificity: Ensure the chosen enzymes have high specificity for the intended substrates.

  • Chemical Synthesis:

    • Protecting Group Strategy: Employ an optimized protecting group strategy to prevent reactions at unintended positions on the sugar molecule.

    • Reaction Conditions: Fine-tune reaction conditions (temperature, catalyst, solvent) to favor the desired reaction pathway.

Purification Troubleshooting

Q3: I'm having trouble purifying this compound using column chromatography. What are some common issues and solutions?

A3: Column chromatography is a standard method for this compound purification, but issues can arise:

  • Poor Separation: Overlapping peaks of this compound and impurities can be due to an inappropriate stationary phase or mobile phase composition.

    • Solution: For separating sugar isomers, specialized columns like amine-functionalized or porous graphitic carbon (PGC) columns can be effective. Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water) or adding modifiers.

  • Column Clogging or High Backpressure: This can be caused by particulate matter in the sample or precipitation of the sample on the column.

    • Solution: Always filter your sample through a 0.45 µm filter before loading it onto the column. Ensure your sample is fully dissolved in the mobile phase.

  • Compound Tailing: Broad peaks can lead to poor resolution and recovery.

    • Solution: This can be caused by interactions with the stationary phase. Try adjusting the pH of the mobile phase or using a different solvent system. Increasing the polarity of the eluting solvent once the compound starts to elute can sometimes sharpen the peak.

  • Sample Not Eluting: The compound may be irreversibly adsorbed to the stationary phase or may have decomposed.

    • Solution: Test the stability of your compound on a small amount of silica gel before performing column chromatography. If the compound is strongly retained, a more polar mobile phase or a different stationary phase may be required.

Q4: My attempts to crystallize this compound are not working well. How can I improve crystallization?

A4: Crystallization of this compound can be challenging. Here are some tips for improvement:

  • Solvent System: The choice of solvent is critical. Isobutanol, ethanol, or mixtures with water are commonly used for this compound crystallization.

  • Supersaturation: Achieve a supersaturated solution by dissolving the crude this compound in a minimal amount of hot solvent and then allowing it to cool slowly.

  • Seeding: Adding a few seed crystals of pure this compound can induce crystallization.

  • Purity of the Crude Material: The presence of impurities can significantly inhibit crystallization. It is recommended that the crude material has an this compound purity of at least 70%.

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound synthesis and purification to aid in experimental design and troubleshooting.

Table 1: Enzymatic Synthesis of this compound - Reaction Parameters and Expected Yields

Enzyme SystemSubstratesKey Reaction ConditionsReported YieldReference
L-fuculose-1-phosphate aldolase, Acid phosphatase, this compound isomeraseDihydroxyacetone phosphate, DL-lactaldehydeOne-pot reactionNot specified
Fucokinase/GDP-fucose pyrophosphorylase (FKP)This compound, ATP, GTP100 mM Tris-HCl (pH 7.5), 37°C>75% (for GDP-fucose)
Raoultella sp. This compound isomerase (RdFucI)L-fuculosepH 7.0, 30°C~90%
Metabolically engineered E. coliGlucoseFed-batch cultivation51.05 g/L

Table 2: this compound Purification - Methodologies and Purity

Purification MethodStarting MaterialKey ParametersAchieved PurityReference
CrystallizationFermentation broth hydrolysateSolvent: Ethanol98.7%
CrystallizationAqueous solutionSlow cooling99.8%
Column Chromatography (Ion-Exchange)Fermentation BrothStepwise salt gradientHigh purity (not quantified)
CrystallizationCrude mixture with 6-deoxy-taloseSolvent: IsobutanolHigh purity (not quantified)

Table 3: Analytical Methods for this compound Purity Assessment

Analytical MethodColumn/SystemMobile PhaseDetectionReference
HPLC-ELSDPrevail Carbohydrate ES (5 µm, 4.6x250 mm)80% Acetonitrile / 0.5% Ammonium Acetate (90:10)Evaporative Light Scattering Detector (ELSD)
HPLC-RIChiral column (e.g., Chiralpak AD-H)Isocratic (e.g., Acetonitrile/Water)Refractive Index (RI)
¹H and ¹³C NMR-Solvent: D₂O-

Experimental Protocols

Enzymatic Synthesis of this compound (Three-Step, One-Pot)

This protocol is a general guideline based on the enzymatic conversion of dihydroxyacetone phosphate and DL-lactaldehyde to this compound.

Materials:

  • L-fuculose-1-phosphate aldolase

  • Acid phosphatase

  • This compound isomerase

  • Dihydroxyacetone phosphate (DHAP)

  • DL-lactaldehyde

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Cofactors (if required by enzymes)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DHAP, and DL-lactaldehyde in a suitable reaction vessel.

  • Add the three enzymes (L-fuculose-1-phosphate aldolase, acid phosphatase, and this compound isomerase) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by TLC or HPLC.

  • Once the reaction is complete, terminate it by heat inactivation of the enzymes (e.g., heating at 80°C for 10 minutes).

  • Proceed with the purification of this compound from the reaction mixture.

Purification of this compound by Column Chromatography

This is a general protocol for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound solution

  • Silica gel or a specialized carbohydrate column (e.g., amine-functionalized)

  • Mobile phase solvents (e.g., acetonitrile and water)

  • Chromatography column and accessories

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase and carefully pack the column, avoiding the formation of air bubbles.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase through it until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Sample Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin the elution with the mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the water content in an acetonitrile/water system), is often effective for separating sugars.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions for the presence of this compound using TLC or HPLC.

  • Pooling and Concentration: Pool the fractions containing pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Purification of this compound by Crystallization

This protocol describes a general method for crystallizing this compound from a crude mixture.

Materials:

  • Crude this compound (preferably >70% purity)

  • Crystallization solvent (e.g., absolute ethanol or isobutanol)

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a crystallization dish, dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature (near the boiling point of the solvent) with stirring to create a saturated solution.

  • Cooling: Remove the solution from the heat and allow it to cool slowly to room temperature without disturbance. For better crystal formation, the dish can be subsequently placed in an ice bath or refrigerator.

  • Crystallization: this compound crystals should precipitate out of the solution upon cooling. If crystallization does not occur, try scratching the inside of the dish with a glass rod or adding a seed crystal of pure this compound.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis DHAP DHAP Step1 Aldol Addition (L-fuculose-1-phosphate aldolase) DHAP->Step1 Lactaldehyde DL-Lactaldehyde Lactaldehyde->Step1 Intermediate1 L-fuculose-1-phosphate Step1->Intermediate1 Step2 Dephosphorylation (Acid phosphatase) Intermediate1->Step2 Intermediate2 L-fuculose Step2->Intermediate2 Step3 Isomerization (this compound isomerase) Intermediate2->Step3 L_Fucose_crude Crude this compound Step3->L_Fucose_crude

Caption: Enzymatic synthesis of this compound workflow.

Purification_Workflow cluster_purification This compound Purification Crude_Product Crude this compound (from Synthesis) Purification_Choice Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Crystallization Crystallization Purification_Choice->Crystallization High Initial Purity Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Analysis Crystallization->Analysis Pure_L_Fucose Pure this compound Analysis->Pure_L_Fucose

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Start Experiment Issue (e.g., Low Yield) Identify_Step Identify Problem Area Start->Identify_Step Synthesis_Issues Synthesis Problem Identify_Step->Synthesis_Issues Synthesis Purification_Issues Purification Problem Identify_Step->Purification_Issues Purification Check_Conditions Check Reaction Conditions (pH, Temp) Synthesis_Issues->Check_Conditions Check_Enzyme Verify Enzyme Activity Synthesis_Issues->Check_Enzyme Check_Purification_Params Optimize Column/ Crystallization Parameters Purification_Issues->Check_Purification_Params Resolve Implement Solution Check_Conditions->Resolve Check_Enzyme->Resolve Check_Purification_Params->Resolve

References

Technical Support Center: Optimizing Fucose-Binding Lectin Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fucose-binding lectins. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for improving the specificity of fucose-binding lectin experiments. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in my fucose-binding lectin assay?

Non-specific binding in lectin-based assays can arise from several factors:

  • Hydrophobic and Ionic Interactions: Lectins, like other proteins, can interact non-specifically with other proteins or surfaces through hydrophobic or ionic forces.[1]

  • Endogenous Lectins or Biotin: Tissues and cells can contain endogenous lectins or biotin that lead to high background staining.[2]

  • Cross-Reactivity: The lectin may be binding to glycan structures similar to fucose or to epitopes that are not the primary target.[3]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the solid phase (e.g., microplate wells, membranes) can lead to high background signals.[4]

  • Contaminants: The presence of contaminating glycoproteins or carbohydrates in your sample or reagents can interfere with specific binding.

Q2: How can I confirm the specificity of my fucose-binding lectin?

To confirm that the observed binding is specific to fucose, you should perform a haptenic sugar inhibition control.[5] This involves pre-incubating the lectin with a high concentration of free L-fucose (the inhibitory sugar) before adding it to your sample. A significant reduction in the signal after pre-incubation indicates that the binding is specific to fucose. D-fucose, a stereoisomer of this compound, can be used as a negative control as it is generally a poor inhibitor for this compound specific lectins.

Q3: Which fucose-binding lectin should I choose for my experiment?

The choice of lectin depends on the specific fucosylated structure you are targeting. Different fucose-binding lectins have distinct preferences for the linkage of the fucose residue. For example:

  • Aleuria aurantia Lectin (AAL): Shows broad specificity, recognizing fucose in various linkages, including α1,2, α1,3, α1,4, and α1,6.

  • Lotus tetragonolobus Lectin (LTL): Preferentially binds to α1,5-linked fucose.

  • Ulex europaeus Agglutinin I (UEA-I): Is highly specific for α1,2-linked fucose.

  • Lens culinaris Agglutinin (LCA): Recognizes core α1,6-fucosylated N-glycans.

Referencing glycan array data can provide detailed insights into the binding preferences of various lectins.

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure specific signals and lead to false-positive results.

Troubleshooting Steps:

  • Optimize Blocking:

    • Increase the concentration or incubation time of your blocking agent.

    • Test different blocking agents. While Bovine Serum Albumin (BSA) is common, other options like casein, gelatin, or commercially available synthetic blocking buffers may be more effective. A study found that Synblock and PVA performed well with low background signals across multiple lectins.

  • Increase Washing: Extend the duration and number of wash steps after incubations to more effectively remove unbound lectins and other reagents.

  • Optimize Lectin Concentration: Titrate your lectin to find the optimal concentration that provides a strong specific signal with minimal background.

  • Include a Haptenic Sugar Control: As mentioned in the FAQs, use free this compound to compete for binding and confirm specificity.

  • Block Endogenous Components: If working with tissue sections, block for endogenous biotin and peroxidase/phosphatase activity.

Issue 2: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal assay conditions.

Troubleshooting Steps:

  • Verify Reagent Activity:

    • Confirm the activity of your labeled lectin and detection reagents.

    • Ensure proper storage conditions have been maintained. Avoid repeated freeze-thaw cycles.

  • Check Buffer Composition:

    • Many lectins, such as those from legumes (e.g., LCA), require divalent cations like Ca²⁺ and Mn²⁺ for their carbohydrate-binding activity. Ensure these are present in your binding and wash buffers.

    • Avoid using phosphate-buffered saline (PBS) if your lectin's activity is metal-ion dependent, as phosphate ions can sequester these cations.

  • Optimize Incubation Times and Temperatures: Increase the incubation time of the lectin with your sample to allow for sufficient binding.

  • Antigen Retrieval (for tissue staining): For immunohistochemistry applications, consider antigen retrieval methods to unmask fucose epitopes.

  • Check for Inhibitory Substances: Ensure your sample preparation does not introduce substances that could inhibit lectin binding, such as high concentrations of competing sugars or chelating agents like EDTA.

Quantitative Data Summary

The following tables summarize the binding specificities of common fucose-binding lectins. This data is compiled from glycan microarray analyses and other binding studies.

Table 1: Binding Specificity of Common Fucose-Binding Lectins

LectinAbbreviationPrimary Fucose Linkage RecognizedNotes
Aleuria aurantia LectinAALα1,2, α1,3, α1,4, α1,6Broad specificity. Binding can be inhibited by additional fucosylation on the same glycan.
Lotus tetragonolobus LectinLTLα1,5Also recognizes some α1,3/4-linked fucose structures.
Ulex europaeus Agglutinin IUEA-Iα1,2Highly specific for the H-type 2 antigen (Fucα1,2Galβ1,4GlcNAc).
Lens culinaris AgglutininLCACore α1,6Requires the presence of a fucose residue on the asparagine-linked N-acetylglucosamine of N-glycans for high-affinity binding. Binding is inhibited by a bisecting GlcNAc.
Aspergillus oryzae LectinAOLα-linked fucoseSimilar broad specificity to AAL.

Table 2: Minimum Inhibitory Concentrations (MIC) of Sugars for Lectin-Induced Hemagglutination

This table provides an example of quantitative data from a hemagglutination inhibition assay, a common method to assess lectin specificity.

LectinInhibitory SugarMinimum Inhibitory Concentration (mM)
UEA-I This compound0.05
D-Fucose> 200 (No inhibition)
L-Galactose50
LTL This compound0.1
D-Fucose> 200 (No inhibition)
L-Arabinose100

Experimental Protocols

Protocol 1: Enzyme-Linked Lectin Assay (ELLA) for Glycoprotein Analysis

This protocol is adapted from methodologies for analyzing glycoprotein interactions.

  • Immobilization of Glycoprotein:

    • Coat microplate wells with the target glycoprotein (e.g., 1-10 µg/mL in a suitable buffer like PBS) overnight at 4°C.

    • For affinity capture, first coat the plate with a specific antibody against the target glycoprotein.

  • Blocking:

    • Wash the wells with wash buffer (e.g., TBST: 20 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 7.6).

    • Add 150-200 µL of a blocking solution (e.g., 1-3% BSA in TBST, Carbo-Free, or Synblock) and incubate for 1-2 hours at room temperature.

  • Lectin Incubation:

    • Wash the wells four times with TBST supplemented with 1 mM CaCl₂, 1 mM MnCl₂, and 1 mM MgCl₂.

    • Add the biotinylated fucose-binding lectin (at a pre-optimized concentration) diluted in the supplemented TBST and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells four times with supplemented TBST.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in supplemented TBST and incubate for 1 hour at room temperature.

    • Wash the wells four times with supplemented TBST.

    • Add a suitable HRP substrate (e.g., TMB) and incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength.

Protocol 2: Hemagglutination Inhibition Assay

This protocol is a classic method for determining the carbohydrate-binding specificity of a lectin.

  • Preparation of Erythrocytes:

    • Wash rabbit or human red blood cells (RBCs) three to four times with a large volume of PBS (pH 7.4) by centrifugation (e.g., 800 x g for 5 minutes).

    • Resuspend the packed RBCs to a 2% (v/v) concentration in PBS.

  • Lectin Titration (to determine Minimum Agglutinating Concentration):

    • Perform serial two-fold dilutions of the lectin in PBS in a V- or U-bottom 96-well plate (25 µL/well).

    • Add 25 µL of the 2% RBC suspension to each well.

    • Mix gently and incubate at room temperature for 1-2 hours. The highest dilution of lectin that causes visible agglutination is the minimum agglutinating concentration.

  • Inhibition Assay:

    • Prepare serial two-fold dilutions of the inhibitory sugars (e.g., this compound, D-fucose) in PBS in a 96-well plate (25 µL/well).

    • Add a fixed concentration of the lectin (typically 4-8 times the minimum agglutinating concentration) to each well containing the sugar dilutions (25 µL/well).

    • Incubate the lectin-sugar mixture for 30-60 minutes at room temperature.

    • Add 50 µL of the 2% RBC suspension to each well.

    • Mix gently and incubate for 1-2 hours at room temperature. The lowest concentration of sugar that completely inhibits hemagglutination is the Minimum Inhibitory Concentration (MIC).

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay ELLA Protocol cluster_control Specificity Control prep_glyco Prepare Glycoprotein Solution immobilize Immobilize Glycoprotein prep_glyco->immobilize prep_lectin Prepare Lectin Solution add_lectin Incubate with Lectin prep_lectin->add_lectin pre_incubate Pre-incubate Lectin with this compound prep_lectin->pre_incubate Haptenic Inhibition prep_buffers Prepare Buffers (with cations) wash1 Wash immobilize->wash1 block Block Non-specific Sites block->add_lectin wash1->block wash2 Wash add_lectin->wash2 add_conjugate Add Detection Conjugate wash2->add_conjugate wash3 Wash add_conjugate->wash3 add_substrate Add Substrate & Develop wash3->add_substrate read Read Plate add_substrate->read pre_incubate->add_lectin

Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA) with specificity control.

troubleshooting_logic cluster_solutions Potential Solutions start High Background Signal? sol1 Optimize Blocking (Agent, Conc., Time) start->sol1 Yes no_bg Proceed with Data Analysis start->no_bg No sol2 Increase Washes (Number, Duration) sol1->sol2 sol3 Titrate Lectin Concentration sol2->sol3 sol4 Run Haptenic Inhibition Control sol3->sol4 sol5 Block Endogenous Interference sol4->sol5

Caption: Troubleshooting logic for addressing high background in lectin assays.

References

Validation & Comparative

Fucosylated vs. Afucosylated Antibodies: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody glycosylation is paramount in the pursuit of more effective therapeutics. This guide provides a detailed comparison of fucosylated and afucosylated antibodies, supported by experimental data, to illuminate the critical role of fucose in antibody effector functions.

The presence or absence of a single sugar residue, fucose, on the N-glycan of an antibody's Fc region can dramatically alter its therapeutic efficacy. Afucosylated antibodies, which lack this core fucose, have emerged as a powerful class of next-generation biologics, demonstrating significantly enhanced potency in preclinical and clinical settings. This guide will delve into the mechanisms underlying this difference, present quantitative data for comparison, and provide detailed experimental protocols for key assays.

Key Differences in Mechanism and Efficacy

The primary advantage of afucosylated antibodies lies in their enhanced ability to mediate Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), a crucial mechanism for eliminating target cells such as cancer cells or virus-infected cells.[1][2] This heightened activity stems from a significantly increased binding affinity of the afucosylated Fc region to the FcγRIIIA (CD16a) receptor expressed on the surface of immune effector cells, most notably Natural Killer (NK) cells.[3]

The removal of the bulky fucose molecule from the N-glycan at Asn297 reduces steric hindrance, allowing for a more favorable interaction between the antibody's Fc region and FcγRIIIA.[4] This enhanced binding, reported to be 10- to 100-fold higher than that of fucosylated antibodies, leads to more potent activation of NK cells and a subsequent 2- to 40-fold increase in ADCC.[5] This translates to more efficient lysis of target cells at lower antibody concentrations.

Conversely, fucosylated antibodies, the conventional form produced in many mammalian expression systems, exhibit weaker binding to FcγRIIIA, resulting in comparatively lower ADCC activity. While still capable of mediating effector functions, a higher concentration of fucosylated antibodies is often required to achieve the same level of target cell killing as their afucosylated counterparts.

Quantitative Comparison of Fucosylated vs. Afucosylated Antibodies

The following tables summarize the quantitative differences in Fcγ receptor binding affinity and ADCC potency between fucosylated and afucosylated antibodies.

Table 1: Comparison of Fcγ Receptor Binding Affinity

Fcγ ReceptorFucosylated Antibody (Relative Binding Affinity)Afucosylated Antibody (Relative Binding Affinity)Fold IncreaseReference
FcγRI (CD64)1.0~1.1~1.1
FcγRIIa (CD32a)1.0~2.4 - 3.6~2.4 - 3.6
FcγRIIb (CD32b)1.0~2.4~2.4
FcγRIIIa (CD16a) - V158 allotype1.0~9 - 50+~9 - 50+
FcγRIIIa (CD16a) - F158 allotype1.0~35~35

Table 2: Comparison of Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Efficacy

Antibody PairTarget Cell LineEffector CellsMetricFucosylated AntibodyAfucosylated AntibodyFold Increase in PotencyReference
Anti-CD20 (Rituximab vs. Obinutuzumab)WIL2-S (B-cell lymphoma)Human PBMCEC50 (ng/mL)~100-200~5-10~20-40
Anti-CD20 (Rituximab vs. Obinutuzumab)Karpas-1106P (PMBL)Human NK cells% Lysis (at 10 µg/mL)~38.3%~73.4%~1.9
TrastuzumabBT474 (Breast cancer)Human NK cells% CytotoxicityLowerHigherNot specified
Generic IgG1VariousHuman NK cellsEC50HigherLower2-3

Signaling Pathway and Experimental Workflow

The enhanced efficacy of afucosylated antibodies can be visualized through the signaling cascade they initiate and the experimental workflows used to measure their activity.

ADCC_Pathway cluster_target Target Cell cluster_antibody Antibody cluster_nk NK Cell Target Target Cell (e.g., Cancer Cell) Antigen Antigen Fucosylated Fucosylated Antibody Antigen->Fucosylated Binds Afucosylated Afucosylated Antibody Antigen->Afucosylated Binds FcR FcγRIIIA (CD16a) Fucosylated->FcR Weak Binding Afucosylated->FcR Strong Binding NK_Cell Natural Killer (NK) Cell Signaling Signaling Cascade (Lck, ZAP70, Vav1, etc.) FcR->Signaling Activation Granules Cytotoxic Granules (Perforin, Granzymes) Signaling->Granules Induces Release Lysis Target Cell Lysis Granules->Lysis Mediate

Figure 1. Signaling pathway of ADCC mediated by fucosylated vs. afucosylated antibodies.

ADCC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection Target_Cells 1. Prepare Target Cells (e.g., Cancer Cell Line) Plate_Cells 3. Plate Target Cells Target_Cells->Plate_Cells Effector_Cells 2. Isolate Effector Cells (e.g., NK Cells from PBMC) Add_Effectors 5. Add Effector Cells (at desired E:T ratio) Effector_Cells->Add_Effectors Add_Antibody 4. Add Fucosylated or Afucosylated Antibody Plate_Cells->Add_Antibody Add_Antibody->Add_Effectors Incubation 6. Incubate (e.g., 4 hours at 37°C) Add_Effectors->Incubation LDH 7a. LDH Release Assay (Measure LDH in supernatant) Incubation->LDH Flow 7b. Flow Cytometry (Stain for cell death markers) Incubation->Flow Analysis 8. Data Analysis (Calculate % Lysis or EC50) LDH->Analysis Flow->Analysis

Figure 2. General experimental workflow for an in vitro ADCC assay.

Experimental Protocols

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay using LDH Release

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from lysed target cells as an indicator of cytotoxicity.

Materials:

  • Target cells (expressing the antigen of interest)

  • Effector cells (e.g., primary NK cells or PBMCs)

  • Fucosylated and afucosylated antibodies

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well round-bottom plates

  • LDH cytotoxicity detection kit

  • Plate reader

Methodology:

  • Target Cell Preparation: Culture target cells to a healthy, logarithmic growth phase. Harvest, wash, and resuspend the cells in culture medium to a final concentration of 1 x 10^5 cells/mL.

  • Effector Cell Preparation: Isolate effector cells (e.g., NK cells) from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Resuspend effector cells in culture medium.

  • Assay Setup:

    • Add 50 µL of target cell suspension (5,000 cells) to each well of a 96-well plate.

    • Prepare serial dilutions of the fucosylated and afucosylated antibodies in culture medium. Add 50 µL of each antibody dilution to the respective wells.

    • Add 50 µL of effector cell suspension to achieve the desired effector-to-target (E:T) cell ratio (e.g., 10:1).

    • Include control wells:

      • Target Spontaneous Release: Target cells + medium only.

      • Effector Spontaneous Release: Effector cells + medium only.

      • Target Maximum Release: Target cells + lysis buffer (from LDH kit).

      • Medium Background: Medium only.

  • Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact. Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution (from the kit).

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] x 100

Fcγ Receptor Binding Affinity Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for measuring the binding kinetics and affinity of antibodies to Fcγ receptors using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human Fcγ receptors (e.g., FcγRIIIA)

  • Fucosylated and afucosylated antibodies

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the recombinant Fcγ receptor at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the fucosylated and afucosylated antibodies in running buffer (e.g., ranging from 1 nM to 1 µM).

    • Inject the antibody dilutions over the immobilized Fcγ receptor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each antibody injection using a suitable regeneration solution (e.g., glycine-HCl, pH 1.5).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values for the fucosylated and afucosylated antibodies to determine the relative binding affinities.

Conclusion

The removal of core fucose from the Fc N-glycan represents a significant advancement in antibody engineering, leading to a substantial enhancement of ADCC and overall therapeutic potency. The data consistently demonstrates the superior performance of afucosylated antibodies in mediating effector functions, primarily through their increased affinity for the FcγRIIIA receptor. For researchers and developers in the field of antibody therapeutics, leveraging afucosylation presents a powerful strategy to create more effective treatments for a range of diseases, particularly in oncology. The experimental protocols provided in this guide offer a framework for the robust evaluation of these critical antibody attributes.

References

A Comparative Guide to L-Fucose Detection Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of L-fucose—a monosaccharide implicated in a range of physiological and pathological processes including cancer and inflammation—is of paramount importance. This guide provides a comparative analysis of various this compound detection methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific research needs.

This compound, a deoxyhexose, plays a critical role in cellular processes such as cell adhesion, signaling, and immune responses.[1] Its altered expression on cell surface glycoproteins and glycolipids is often associated with disease states, making it a valuable biomarker. This guide delves into the principles, performance characteristics, and protocols of key this compound detection methodologies.

Comparative Analysis of this compound Detection Methods

A variety of techniques are available for the detection and quantification of this compound, each with its own set of advantages and limitations. The choice of method often depends on the sample type, the required sensitivity and specificity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most common this compound detection methods.

MethodPrincipleSensitivitySpecificityDynamic RangeCostTime-to-Result
Enzymatic Assays Colorimetric or fluorometric detection of products from this compound-specific enzyme reactions (e.g., this compound dehydrogenase).[2]ModerateHigh0.5 - 100 µ g/assay [3]Low to Moderate< 1 hour[4]
HPLC Chromatographic separation followed by detection using methods like Evaporative Light Scattering (ELSD) or Pulsed Amperometric Detection (PAD).[5]HighHigh276.3 - 2210.4 µg/mLHighHours
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of this compound, often coupled with a separation technique like HPLC.Very HighVery HighSub-picomole to low picomole rangeVery HighHours
Lectin-Based Assays Utilization of lectins with specific affinity for this compound (e.g., AAL, LTL, UEA I) in formats like ELISA or microarrays.Moderate to HighModerate to High0.1 - 2 mMModerateHours
Biosensors Amperometric or other signal transduction methods based on the interaction of this compound with a biological recognition element.HighHigh0.1 - 1 mMModerateMinutes to < 1 hour

Experimental Protocols

Detailed methodologies for the key this compound detection experiments are provided below to enable researchers to understand and potentially implement these techniques.

Enzymatic Assay Protocol (Colorimetric)

This protocol is based on the this compound dehydrogenase enzyme which catalyzes the oxidation of this compound.

Materials:

  • This compound Assay Kit (e.g., Megazyme K-FUCOSE)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate or cuvettes

  • Sample containing this compound

  • Distilled water

Procedure:

  • Sample Preparation: Dilute the sample to ensure the this compound concentration falls within the linear range of the assay (0.5-100 µg per assay).

  • Reagent Preparation: Prepare the buffer and NADP+ solution as per the kit instructions.

  • Assay Reaction:

    • Pipette 200 µL of the prepared buffer/NADP+ solution into each well/cuvette.

    • Add 10 µL of the sample or this compound standard.

    • Read the initial absorbance (A1) at 340 nm.

    • Add 2 µL of this compound dehydrogenase to initiate the reaction.

    • Incubate at 37°C for approximately 10 minutes.

    • Read the final absorbance (A2) at 340 nm.

  • Calculation: The concentration of this compound is proportional to the change in absorbance (A2 - A1) and can be calculated using a standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general procedure for this compound detection by HPLC with Evaporative Light Scattering Detection (ELSD).

Materials:

  • HPLC system with ELSD detector

  • Carbohydrate analysis column (e.g., Prevail Carbohydrate ES)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • This compound standard

  • Sample containing this compound

Procedure:

  • Sample Preparation: If this compound is part of a larger molecule, perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the monosaccharide. Neutralize and filter the sample.

  • Mobile Phase Preparation: Prepare a mobile phase of 80% acetonitrile and 10% of 0.5% ammonium acetate.

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • ELSD Drift Tube Temperature: 100°C

    • Air Flow: 3 L/min

  • Analysis: Inject the prepared sample and this compound standards into the HPLC system.

  • Quantification: Identify the this compound peak based on the retention time of the standard. The peak area is used to quantify the this compound concentration. The linear range for this method has been reported as 276.3 µg/mL to 2210.4 µg/mL.

Lectin-Based ELISA Protocol

This protocol describes a general enzyme-linked lectin assay (ELLA) for the detection of fucosylated glycoproteins.

Materials:

  • Microtiter plate

  • Biotinylated this compound-specific lectin (e.g., Aleuria Aurantia Lectin - AAL)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample containing fucosylated glycoproteins

Procedure:

  • Coating: Coat the wells of the microtiter plate with the sample (glycoprotein) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Lectin Incubation: Wash the plate and add the biotinylated lectin solution. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add the TMB substrate. After a suitable incubation time, stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of fucosylated glycoprotein in the sample.

Visualizing this compound in Biological Contexts

To better understand the significance of this compound detection, it is crucial to visualize its role in biological pathways and the workflows used for its analysis.

Fucosylation_Signaling_Pathway cluster_synthesis This compound Synthesis & Transport cluster_signaling Cell Signaling Modulation GDP-Mannose GDP-Mannose GDP-L-Fucose GDP-L-Fucose GDP-Mannose->GDP-L-Fucose de novo pathway FUTs FUTs GDP-L-Fucose->FUTs transport to Golgi EGFR EGFR FUTs->EGFR Fucosylation TGF-betaR TGF-betaR FUTs->TGF-betaR Fucosylation Notch Notch FUTs->Notch Fucosylation This compound This compound This compound->GDP-L-Fucose salvage pathway Fucosylated_EGFR Fucosylated_EGFR EGFR->Fucosylated_EGFR Fucosylated_TGF-betaR Fucosylated_TGF-betaR TGF-betaR->Fucosylated_TGF-betaR Fucosylated_Notch Fucosylated_Notch Notch->Fucosylated_Notch Downstream_Signaling1 Proliferation, Invasion Fucosylated_EGFR->Downstream_Signaling1 Altered Signaling Downstream_Signaling2 EMT Fucosylated_TGF-betaR->Downstream_Signaling2 Altered Signaling Downstream_Signaling3 Cell Fate Fucosylated_Notch->Downstream_Signaling3 Altered Signaling

Caption: this compound Biosynthesis and its Role in Modulating Key Signaling Pathways.

This diagram illustrates the two main pathways for GDP-L-fucose synthesis: the de novo pathway from GDP-mannose and the salvage pathway from free this compound. Fucosyltransferases (FUTs) in the Golgi apparatus then transfer this compound to various protein substrates, including growth factor receptors like EGFR, TGF-βR, and Notch. This fucosylation can significantly alter their signaling activity, impacting crucial cellular processes such as proliferation, invasion, epithelial-mesenchymal transition (EMT), and cell fate determination, all of which are highly relevant in cancer biology.

Experimental_Workflow_Enzymatic_Assay Sample_Collection 1. Sample Collection (e.g., Plasma, Cell Lysate) Sample_Preparation 2. Sample Preparation (Dilution/Hydrolysis) Sample_Collection->Sample_Preparation Reagent_Addition 3. Add Buffer & NADP+ Sample_Preparation->Reagent_Addition Initial_Absorbance 4. Measure Initial Absorbance (A1) at 340 nm Reagent_Addition->Initial_Absorbance Enzyme_Addition 5. Add this compound Dehydrogenase Initial_Absorbance->Enzyme_Addition Incubation 6. Incubate at 37°C Enzyme_Addition->Incubation Final_Absorbance 7. Measure Final Absorbance (A2) at 340 nm Incubation->Final_Absorbance Data_Analysis 8. Calculate Concentration (ΔA = A2 - A1) Final_Absorbance->Data_Analysis

Caption: Workflow for the Enzymatic Detection of this compound.

This flowchart outlines the key steps involved in a typical colorimetric enzymatic assay for this compound quantification. The process begins with sample collection and preparation, followed by the addition of reaction reagents. The change in absorbance at 340 nm, resulting from the enzymatic reaction, is measured to determine the this compound concentration.

Conclusion

The selection of an appropriate this compound detection method is a critical decision in research and drug development. Enzymatic assays offer a rapid and cost-effective solution for routine analysis. HPLC and mass spectrometry provide the highest levels of sensitivity and specificity, making them ideal for complex samples and in-depth structural analysis. Lectin-based assays and biosensors present valuable alternatives, with the former being well-suited for high-throughput screening and the latter for rapid, point-of-care applications. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed choice that best aligns with their experimental goals and available resources.

References

A Comparative Guide to the Biological Activity of L-Fucose and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-fucose, a deoxyhexose sugar, plays a pivotal role in a multitude of physiological and pathological processes, including cell adhesion, signaling, and immune responses.[1] Its incorporation into glycans, a process known as fucosylation, is critical for the function of many proteins.[2] The dysregulation of fucosylation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[3] This guide provides a comparative analysis of the biological activity of this compound and its synthetic analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

Comparative Performance of this compound Analogs

Synthetic analogs of this compound have been designed to modulate fucosylation and downstream cellular processes. These analogs, often modified with fluorine or alkynyl groups, can act as inhibitors of fucosyltransferases or be metabolically incorporated into glycans, leading to altered cellular functions.[4][5] The following tables summarize the quantitative data on the inhibitory activities of various this compound analogs.

Table 1: Inhibition of Cancer Cell Proliferation by Fluorinated this compound Analogs

CompoundCell LineIC₅₀ (µM)Reference
6-fluoro-L-fucoseHCT116159
6,6-difluoro-L-fucoseHCT11643
6,6,6-trifluoro-L-fucoseHCT11658
2-deoxy-2-fluoro-L-fucoseVariousNo apparent effect

Table 2: Inhibition of α1,6-fucosyltransferase (FUT8) by GDP-Fluorinated this compound Analogs

CompoundInhibitory Activity against FUT8Reference
GDP-2-deoxy-2-fluoro-L-fucoseStrongest inhibitor among tested analogs
GDP-6,6-difluoro-L-fucoseWeaker inhibitor than GDP-2-deoxy-2-fluoro-L-fucose
GDP-6,6,6-trifluoro-L-fucoseWeaker inhibitor than GDP-2-deoxy-2-fluoro-L-fucose

It is noteworthy that the potent anti-proliferative effects of 6-fluorinated fucose analogs do not directly correlate with their ability to inhibit FUT8, suggesting that they may target other key enzymes in the GDP-fucose biosynthetic pathway or other fucosyltransferases.

Signaling Pathways Modulated by this compound and Its Analogs

This compound and its synthetic counterparts exert their biological effects by influencing various signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

This compound Metabolism and Fucosylation

This compound is utilized by cells through two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which converts free this compound into GDP-L-fucose. Synthetic fucose analogs typically enter the salvage pathway to be converted into their GDP-derivatives, which can then inhibit fucosyltransferases or be incorporated into glycans.

G cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-Mannose GDP-Mannose GMD GMD GDP-Mannose->GMD Biosynthesis FX FX GMD->FX Biosynthesis GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Biosynthesis FUTs Fucosyltransferases (FUTs) GDP-L-Fucose->FUTs This compound This compound FKP FKP This compound->FKP Conversion FKP->GDP-L-Fucose Conversion GDP-Fucose_Analogs GDP-Fucose Analogs FKP->GDP-Fucose_Analogs Fucose_Analogs Fucose Analogs Fucose_Analogs->FKP Metabolic Conversion Glycans Glycans on Proteins/Lipids FUTs->Glycans Fucosylation GDP-Fucose_Analogs->FUTs Inhibition or Incorporation G cluster_fucose This compound / Analogs cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound TGFb TGF-β/SMAD This compound->TGFb Inhibits SMAD2 AMPK AMPK This compound->AMPK Activates Analogs Synthetic Analogs Analogs->TGFb Modulates Notch Notch Analogs->Notch Inhibits Signaling Neurogenesis Neurogenesis (Promotion) TGFb->Neurogenesis Lipid_Accumulation Lipid Accumulation (Suppression) AMPK->Lipid_Accumulation Cell_Fate Cell Fate (Modulation) Notch->Cell_Fate G start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with Fucose Analogs step1->step2 step3 Incubate 72 hours step2->step3 step4 Add Alamar Blue step3->step4 step5 Incubate 2-4 hours step4->step5 step6 Measure Fluorescence/ Absorbance step5->step6 end Calculate IC₅₀ step6->end

References

L-Fucose as a Biomarker for Inflammatory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of inflammatory disease diagnostics is continually evolving, with a pressing need for biomarkers that offer high sensitivity, specificity, and a strong correlation with disease activity. L-fucose, a deoxyhexose sugar integral to many glycoproteins, has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of this compound with established inflammatory biomarkers, supported by experimental data and detailed methodologies, to aid in its validation and potential clinical integration.

Comparative Data on Biomarker Performance

The diagnostic and prognostic utility of a biomarker is paramount. Below is a summary of quantitative data comparing this compound with standard inflammatory markers in the context of Rheumatoid Arthritis (RA), a prototypic systemic inflammatory disease.

BiomarkerDiseaseKey FindingsSensitivitySpecificityReference
This compound (Serum) Rheumatoid ArthritisSignificantly decreased in RA patients compared to healthy controls. Levels correlate with disease activity, duration, and joint erosion.[1][2]Not explicitly stated in reviewed abstractsNot explicitly stated in reviewed abstracts[1][2]
Alpha-L-Fucosidase (AFU) (Peripheral Blood) Rheumatoid ArthritisActivity is lower in RA patients compared to healthy controls and is negatively correlated with lactate dehydrogenase activity (an inflammatory marker).[3]Not explicitly stated in reviewed abstractsNot explicitly stated in reviewed abstracts
Anti-Cyclic Citrullinated Peptide (Anti-CCP) Rheumatoid ArthritisHighly specific for RA. Positivity is associated with more severe disease progression.60-79%90-98%
Rheumatoid Factor (RF) Rheumatoid ArthritisA traditional marker for RA, but has lower specificity than anti-CCP.62-75%70-85%
C-Reactive Protein (CRP) General InflammationA widely used acute-phase reactant, but not specific to any particular inflammatory condition.~75% (for bacterial infection)~67% (for bacterial infection)

Experimental Protocols

Accurate and reproducible measurement is the bedrock of biomarker validation. The following are detailed methodologies for key experiments related to the assessment of this compound and fucosylation.

Colorimetric Assay for Serum this compound

This method quantifies free this compound in serum samples.

Principle: This assay is based on the enzymatic reaction of this compound with this compound dehydrogenase, which in the presence of NAD+, produces NADH. The NADH produced reduces Cu2+ to Cu1+, which then forms a colored complex with neocuproine, measurable at 455 nm.

Materials:

  • This compound dehydrogenase

  • Nicotinamide adenine dinucleotide (NAD+)

  • Copper (II) sulfate (CuSO4)

  • Neocuproine

  • Tris-HCl buffer (pH 8.0)

  • Serum samples

  • This compound standards

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge blood samples to separate serum. Dilute serum samples as needed with Tris-HCl buffer.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in Tris-HCl buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing this compound dehydrogenase and NAD+ in Tris-HCl buffer.

  • Assay:

    • Add 50 µL of serum sample or standard to each well of a 96-well plate.

    • Add 100 µL of the reaction mixture to each well.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of a solution containing CuSO4 and neocuproine to each well.

    • Read the absorbance at 455 nm using a microplate reader.

  • Calculation: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Fluorometric Assay for Alpha-L-Fucosidase (AFU) Activity

This protocol measures the activity of AFU, an enzyme that cleaves terminal this compound residues.

Principle: This assay utilizes a synthetic substrate, 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), which upon cleavage by AFU, releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is measured at an excitation of 330 nm and an emission of 450 nm.

Materials:

  • 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate

  • 4-methylumbelliferone (4-MU) standard

  • Citrate-phosphate buffer (pH 5.0)

  • Serum or plasma samples

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Dilute serum or plasma samples with citrate-phosphate buffer.

  • Standard Curve Preparation: Prepare a dilution series of 4-MU standard in the assay buffer.

  • Reaction:

    • Add 20 µL of diluted sample or standard to each well of a 96-well black microplate.

    • Add 80 µL of the 4-MUF substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 330/450 nm in a kinetic mode.

  • Calculation: Calculate the AFU activity based on the rate of 4-MU production, determined from the standard curve.

Enzyme-Linked Lectin Assay (ELLA) for Fucosylated Glycoproteins

This assay is used to detect and quantify glycoproteins that have been modified with fucose.

Principle: This is a sandwich-type assay where a capture antibody specific for the glycoprotein of interest is coated on a microplate. The sample is then added, and the captured glycoprotein is detected using a biotinylated lectin that specifically binds to fucose residues, such as Aleuria aurantia lectin (AAL). The bound lectin is then quantified using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.

Materials:

  • Capture antibody specific for the target glycoprotein

  • Biotinylated Aleuria aurantia lectin (AAL)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Blocking buffer (e.g., BSA or a synthetic polymer like PVA)

  • Wash buffer (e.g., PBS with Tween-20)

  • Stop solution (e.g., sulfuric acid)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted samples to the wells. Incubate for 2 hours at room temperature.

  • Lectin Binding: Wash the plate and add biotinylated AAL. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Incubate until a color develops.

  • Stop Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

Signaling Pathways and Experimental Workflows

Understanding the molecular context of this compound in inflammation is crucial for its validation as a biomarker and for identifying potential therapeutic targets.

Signaling Pathways

This compound and fucosylation have been shown to modulate key inflammatory signaling pathways.

NF_kB_Signaling_Pathway This compound has been shown to inhibit the NF-κB pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB_P p-IkB IkB->IkB_P NF-kB NF-kB NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF-kB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB Signaling Pathway in Inflammation.

Caption: JAK-STAT Signaling Pathway in Inflammation.

AHR_IL22_Signaling_Pathway cluster_immune_cell Immune Cell (e.g., ILC3) cluster_epithelial_cell Intestinal Epithelial Cell Dietary/Microbial Ligands Dietary/Microbial Ligands AHR Aryl Hydrocarbon Receptor (AHR) Dietary/Microbial Ligands->AHR Activates AHR_ARNT_Complex AHR-ARNT Complex AHR->AHR_ARNT_Complex Binds to ARNT ARNT ARNT ARNT->AHR_ARNT_Complex IL22_Gene IL-22 Gene AHR_ARNT_Complex->IL22_Gene Binds to DNA IL22 IL-22 IL22_Gene->IL22 Induces Expression IL22R IL-22 Receptor IL22->IL22R Binds STAT3 STAT3 IL22R->STAT3 Activates (via JAK) pSTAT3 p-STAT3 STAT3->pSTAT3 Epithelial_Repair Epithelial Repair & Antimicrobial Peptides pSTAT3->Epithelial_Repair Promotes

Caption: AHR/IL-22 Signaling Pathway in Gut Inflammation.

Experimental Workflow: Validation of this compound as a Biomarker

The validation of a novel biomarker is a multi-step process that requires rigorous scientific evaluation.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_qualification Clinical Qualification Discovery Hypothesis Generation & Candidate Biomarker Discovery (e.g., Glycomics) Assay_Development Assay Development & Optimization Discovery->Assay_Development Performance_Testing Assay Performance Evaluation (Precision, Accuracy, Linearity) Assay_Development->Performance_Testing Case_Control Case-Control Studies (Initial Evaluation) Performance_Testing->Case_Control Prospective_Cohort Prospective Cohort Studies (Diagnostic & Prognostic Value) Case_Control->Prospective_Cohort ROC_Analysis ROC Curve Analysis (Sensitivity & Specificity) Prospective_Cohort->ROC_Analysis Multicenter_Studies Multicenter Validation Studies ROC_Analysis->Multicenter_Studies Regulatory_Submission Regulatory Submission & Approval Multicenter_Studies->Regulatory_Submission

References

L-Fucose: A Key Regulator of Immune Responses - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-fucose, a deoxyhexose sugar, is increasingly recognized for its pivotal role in orchestrating immune responses. As a terminal monosaccharide on glycan chains, its presence or absence, through a process called fucosylation, can significantly alter protein function and thereby modulate the activity of various immune cells. This guide provides a comprehensive comparison of this compound's role in immune modulation, supported by experimental data, and contrasts its effects with other monosaccharides. Detailed experimental protocols for key assays are also provided to facilitate further research in this exciting field.

This compound in Immune Cell Modulation: A Comparative Overview

The immunomodulatory effects of this compound are pleiotropic, impacting both innate and adaptive immunity. Fucosylation, the enzymatic addition of fucose to glycans, is critical for the proper function of numerous immune receptors and signaling molecules.

Dendritic Cell (DC) Activation and Maturation

This compound has been shown to enhance the immunostimulatory activity of dendritic cells, which are key antigen-presenting cells that bridge innate and adaptive immunity. Treatment with this compound can polarize immature myeloid cells towards conventional type 1 DCs (cDC1) and monocyte-derived DCs (moDCs), both of which are potent activators of T cells.[1][2]

In vitro studies have demonstrated that this compound treatment enhances antigen uptake and processing by DCs.[2] Furthermore, DCs matured in the presence of this compound exhibit an enhanced capacity to stimulate T cell proliferation and interferon-gamma (IFN-γ) secretion, indicating a skewing towards a Th1-polarizing phenotype.[2]

Parameter Control This compound Alternative Sugar (e.g., Mannose) Reference
DC Maturation Markers
CD80 Expression (MFI)BaselineIncreasedIncreased[3]
CD86 Expression (MFI)BaselineIncreasedIncreased
MHC-II Expression (MFI)BaselineIncreasedIncreased
Cytokine Production (pg/mL)
IL-12LowIncreasedVariable
TNF-αLowIncreasedVariable
IL-10LowNo significant changeVariable
Antigen Uptake BaselineIncreasedIncreased (via Mannose Receptor)

Table 1: Comparative Effects of this compound and Mannose on Dendritic Cell Function. Data is synthesized from multiple sources and represents general trends. MFI: Mean Fluorescence Intensity.

Macrophage Polarization

This compound can also influence the polarization of macrophages, which play a crucial role in inflammation and tissue repair. Depending on the context, this compound can either promote a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. For instance, in certain inflammatory models, this compound has been shown to suppress M1 polarization, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.

Parameter Control This compound Alternative Sugar (e.g., Mannose) Reference
Macrophage Polarization Markers
CD86 (M1 marker)BaselineDecreasedVariable
CD206 (Mannose Receptor, M2 marker)BaselineIncreasedIncreased
Gene Expression (Fold Change)
Nos2 (iNOS, M1 marker)1.0DecreasedVariable
Arg1 (Arginase 1, M2 marker)1.0IncreasedIncreased
Cytokine Production (pg/mL)
TNF-αHigh (with LPS)DecreasedVariable
IL-10Low (with LPS)IncreasedIncreased

Table 2: Comparative Effects of this compound and Mannose on Macrophage Polarization. Data is synthesized from multiple sources and represents general trends.

T Cell Activation and Proliferation

Fucosylation of the T cell receptor (TCR) is essential for proper T cell activation. Studies have shown that the absence of core fucosylation on the TCR leads to reduced T cell activation and proliferation in response to antigen stimulation. While direct comparisons with other sugars are limited, the metabolic state of T cells, largely governed by glucose metabolism, is known to be critical for their activation, proliferation, and differentiation into effector and memory cells.

Parameter Control (Glucose) This compound (Fucosylation) Alternative Sugar (e.g., Galactose) Reference
T Cell Proliferation (CFSE dilution) HighEssential for optimal proliferationLow
IFN-γ Production (pg/mL) HighRequired for high productionLow
Phosphorylation of ZAP-70 HighRequired for phosphorylationLow

Table 3: Role of Fucosylation and Glucose Metabolism in T Cell Activation. Data is synthesized from multiple sources and represents general trends.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are mediated through various signaling pathways, often initiated by the binding of fucosylated glycans to C-type lectin receptors (CLRs) on immune cells.

L_Fucose_Signaling cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular This compound This compound CLR C-type Lectin Receptor (e.g., DC-SIGN, Mannose Receptor) This compound->CLR Binding Signaling_Cascade Signaling Cascade (e.g., RAF-MEK-ERK) CLR->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Immune_Response Modulated Immune Response (Cytokine production, Cell activation/polarization) Gene_Expression->Immune_Response

This compound signaling pathway in immune cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis PBMC Isolate PBMCs from blood Monocytes Isolate Monocytes (e.g., by adherence or magnetic beads) PBMC->Monocytes iDC Differentiate into immature DCs (with GM-CSF + IL-4) Monocytes->iDC Treatment Treat with: - this compound - Mannose - Control iDC->Treatment Flow_Cytometry Flow Cytometry Analysis (Maturation markers, Antigen uptake) Treatment->Flow_Cytometry ELISA ELISA / Multiplex Assay (Cytokine profiling) Treatment->ELISA T_cell_coculture Co-culture with T cells Treatment->T_cell_coculture T_cell_proliferation T cell Proliferation Assay (CFSE dilution) T_cell_coculture->T_cell_proliferation

Experimental workflow for assessing this compound's effect on DCs.

Experimental Protocols

Dendritic Cell Maturation Assay

Objective: To assess the ability of this compound to induce the maturation of monocyte-derived dendritic cells (mo-DCs).

Methodology:

  • Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by adherence to plastic culture flasks or by using CD14 magnetic beads.

  • Differentiation of mo-DCs: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.

  • Maturation Induction: On day 6, harvest the immature mo-DCs and re-plate in fresh medium. Stimulate the cells with this compound (e.g., 10 mM), mannose (10 mM, as a comparison), LPS (100 ng/mL, as a positive control), or medium alone (negative control) for 24-48 hours.

  • Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR, CD83). Analyze the expression of these markers by flow cytometry. Collect the culture supernatants to measure cytokine production (e.g., IL-12, TNF-α, IL-10) by ELISA or a multiplex bead array.

Macrophage Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization.

Methodology:

  • Generation of Macrophages: Differentiate monocytes into macrophages (M0) by culturing in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 6-7 days.

  • Polarization: Replace the medium with fresh medium containing this compound (e.g., 0.1%) or mannose. To induce specific polarization states for comparison, treat M0 macrophages as follows:

    • M1 Polarization (Pro-inflammatory): LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • M2a Polarization (Alternative activation): IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

  • Incubation: Culture the cells for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Analyze the expression of surface markers such as CD86 (M1) and CD206 (M2).

    • qRT-PCR: Measure the gene expression of M1 markers (e.g., NOS2, TNF) and M2 markers (e.g., ARG1, CD163).

    • Functional Assays: Assess phagocytic capacity using fluorescently labeled beads or bacteria.

T Cell Proliferation Assay (CFSE-based)

Objective: To measure the proliferation of T cells in response to stimulation by this compound-treated dendritic cells.

Methodology:

  • T Cell Isolation and Labeling: Isolate T cells from PBMCs using a pan-T cell isolation kit. Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM. Quench the staining reaction with FBS.

  • Antigen-Presenting Cell Preparation: Prepare mature DCs as described in the DC maturation assay, treated with this compound, a control sugar, or a positive control (e.g., a specific antigen or anti-CD3/CD28 beads).

  • Co-culture: Co-culture the CFSE-labeled T cells with the prepared DCs at a ratio of approximately 10:1 (T cells:DCs) for 3-5 days.

  • Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division. The proliferation of T cells can be quantified by analyzing the decrease in CFSE fluorescence. An undivided population will serve as a reference peak.

Conclusion

This compound is a critical modulator of immune cell function, influencing dendritic cell maturation, macrophage polarization, and T cell activation. Its effects are often mediated through the fucosylation of key cell surface and signaling proteins. While sharing some functional overlap with other monosaccharides like mannose, particularly in binding to C-type lectin receptors, this compound exhibits distinct immunomodulatory properties that warrant further investigation. The provided experimental protocols offer a framework for researchers to delve deeper into the mechanisms of this compound-mediated immune regulation and to explore its therapeutic potential in various diseases, including cancer and inflammatory disorders. Further head-to-head comparative studies with other sugars are necessary to fully elucidate the unique role of this compound in the complex interplay of glycans and the immune system.

References

A Comparative Guide to Fucosyltransferase Inhibitors: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including inflammation, cancer metastasis, and immune regulation. The enzymes responsible for this process, fucosyltransferases (FUTs), have emerged as promising therapeutic targets. This guide provides an objective comparison of prominent fucosyltransferase inhibitors, supported by experimental data from both in vitro and in vivo studies.

Inhibitor Performance: A Quantitative Comparison

The following tables summarize the in vitro efficacy of several fucosyltransferase inhibitors. The data is compiled from various studies to provide a comparative overview of their potency.

Table 1: In Vitro Efficacy (EC50/IC50) of Fucosyltransferase Inhibitors

InhibitorCell LineAssayTargetEC50/IC50 (µM)Reference
2-Fluorofucose (2FF) THP-1Flow Cytometry (AAL Lectin)Cellular Fucosylation32.2[1][2]
THP-1Flow Cytometry (AOL Lectin)Cellular Fucosylation29.0[1][2]
HeLaFlow Cytometry (AAL Lectin)Cellular Fucosylation319[1]
HeLaFlow Cytometry (AOL Lectin)Cellular Fucosylation226
H1299Flow Cytometry (AAL Lectin)Cellular Fucosylation194
H1299Flow Cytometry (AOL Lectin)Cellular Fucosylation165
ArabidopsisRoot Growth InhibitionPlant Fucosylation10
A2FF1P THP-1Flow Cytometry (AAL Lectin)Cellular Fucosylation6.38
THP-1Flow Cytometry (AOL Lectin)Cellular Fucosylation6.11
HeLaFlow Cytometry (AAL Lectin)Cellular Fucosylation55.8
HeLaFlow Cytometry (AOL Lectin)Cellular Fucosylation44.0
H1299Flow Cytometry (AAL Lectin)Cellular Fucosylation29.7
H1299Flow Cytometry (AOL Lectin)Cellular Fucosylation24.8
B2FF1P THP-1Flow Cytometry (AAL Lectin)Cellular Fucosylation7.68
THP-1Flow Cytometry (AOL Lectin)Cellular Fucosylation6.94
HeLaFlow Cytometry (AAL Lectin)Cellular Fucosylation54.2
HeLaFlow Cytometry (AOL Lectin)Cellular Fucosylation41.4
H1299Flow Cytometry (AAL Lectin)Cellular Fucosylation40.2
H1299Flow Cytometry (AOL Lectin)Cellular Fucosylation34.5
β-carbafucose CHO K1Fluorescence MicroscopyCellular Fucosylation1.2

Table 2: In Vivo Efficacy of 2-Fluorofucose (2FF)

Animal ModelConditionTreatmentOutcomeReference
Sickle Cell Disease MiceVaso-occlusion20-100 mM 2FF in drinking water for 7 daysDose-dependent inhibition of microvascular stasis
Acetaminophen-induced Liver Injury MiceAcute Liver Injury2FF pretreatmentRelieved liver injury, suppressed oxidative stress and inflammation
Human Liver Cancer (HepG2) Xenograft MiceTumor GrowthPre-treatment of HepG2 cells with 2FFReduced tumor outgrowth

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of fucosyltransferase inhibitors requires knowledge of the signaling pathways they modulate and the experimental workflows used for their validation.

Fucosyltransferase 7 (FUT7) in Inflammation

FUT7 plays a crucial role in the inflammatory cascade by synthesizing sialyl-Lewis X (sLeX), a key ligand for selectins on endothelial cells. This interaction mediates the initial tethering and rolling of leukocytes at sites of inflammation, a critical step for their extravasation into tissues. Inhibitors of FUT7 can disrupt this process and have therapeutic potential in chronic inflammatory diseases.

FUT7_Inflammation_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Selectins P-selectin & E-selectin Expression Inflammatory_Stimuli->Selectins Adhesion Leukocyte Rolling & Adhesion Selectins->Adhesion FUT7 FUT7 sLeX_Synthesis sialyl-Lewis X (sLeX) Synthesis FUT7->sLeX_Synthesis PSGL1 PSGL-1 sLeX_Synthesis->PSGL1 modifies PSGL1->Selectins binds to FUT7_Inhibitor FUT7 Inhibitor FUT7_Inhibitor->FUT7 Extravasation Leukocyte Extravasation Adhesion->Extravasation FUT8_Cancer_Pathway cluster_wnt Wnt/β-catenin Signaling cluster_receptors Cell Surface Receptors Wnt Wnt beta_catenin β-catenin (nuclear translocation) Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF FUT8_Gene FUT8 Gene Transcription TCF_LEF->FUT8_Gene FUT8 FUT8 Enzyme FUT8_Gene->FUT8 Core_Fucosylation Core Fucosylation of N-glycans FUT8->Core_Fucosylation FUT8_Inhibitor FUT8 Inhibitor FUT8_Inhibitor->FUT8 EGFR EGFR Core_Fucosylation->EGFR modifies TGFBR TGF-β Receptor Core_Fucosylation->TGFBR modifies E_cadherin E-cadherin Core_Fucosylation->E_cadherin modifies Tumor_Progression Tumor Proliferation, Invasion, Metastasis EGFR->Tumor_Progression TGFBR->Tumor_Progression E_cadherin->Tumor_Progression regulates adhesion Experimental_Workflow cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Inhibitor_Treatment 2. Treatment with Fucosyltransferase Inhibitor Cell_Culture->Inhibitor_Treatment Harvest_Cells 3. Harvest Cells Inhibitor_Treatment->Harvest_Cells Flow_Cytometry 4a. Flow Cytometry (Lectin Staining for Cell Surface Fucosylation) Harvest_Cells->Flow_Cytometry MALDI_TOF 4b. N-glycan Analysis (MALDI-TOF MS) Harvest_Cells->MALDI_TOF Activity_Assay 4c. Fucosyltransferase Activity Assay Harvest_Cells->Activity_Assay Data_Analysis 5. Data Analysis (IC50/EC50 Determination) Flow_Cytometry->Data_Analysis MALDI_TOF->Data_Analysis Activity_Assay->Data_Analysis

References

A Comparative Analysis of Enzymatic and Chemical L-Fucose Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of L-fucose, a crucial monosaccharide in many biological processes, is a significant consideration. This guide provides an objective comparison of enzymatic and chemical approaches to this compound synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

This compound, a 6-deoxy-L-galactose, is an essential component of various glycoconjugates, playing critical roles in cell adhesion, signaling, and immune responses. Its synthesis, therefore, is of paramount importance for research and the development of therapeutics. The two primary routes for this compound production, enzymatic and chemical synthesis, each present a unique set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Quantitative Performance Comparison

The choice between enzymatic and chemical synthesis of this compound often hinges on key performance metrics. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

ParameterEnzymatic SynthesisChemical Synthesis
Starting Material L-fuculose, D-mannose, etc.D-galactose, D-mannose, D-glucose, L-arabinose
Overall Yield >75% (chemoenzymatic for GDP-fucose derivatives)[1], ~90% (from L-fuculose at equilibrium)[2][3]1% (from L-arabinose, 9 steps), 15% (from D-galactose, 4 steps)[4], 19.3% (from D-glucose, 5 steps)[4], 24% (from methyl α-D-mannopyranoside, 8 steps), 54.8% (from D-mannose, 6 steps)
Reaction Steps Typically 1-3 enzymatic stepsMultiple steps (often 4-9) involving protection, activation, and deprotection
Reaction Conditions Mild (e.g., near neutral pH, physiological temperatures)Often harsh (e.g., strong acids/bases, high temperatures, toxic reagents)
Purity Generally high due to enzyme specificityVariable, may require extensive purification to remove byproducts
Reaction Time Can be relatively fast, depending on enzyme kineticsOften lengthy due to multiple steps and purification
Cost-Effectiveness Potentially more cost-effective due to higher yields, fewer steps, and milder conditions. The cost of enzymes can be a factor, but the use of low-cost substrates can mitigate this.Generally considered expensive due to the cost of reagents, solvents, and the need for extensive purification.
Environmental Impact More environmentally friendly ("greener") due to the use of biodegradable catalysts (enzymes) and milder reaction conditions.Can generate significant chemical waste and utilize hazardous materials.

Experimental Protocols

To provide a practical understanding of both methodologies, detailed experimental protocols for a representative enzymatic and chemical synthesis of this compound are outlined below.

Enzymatic Synthesis of this compound from L-Fuculose using this compound Isomerase

This protocol is based on the isomerization of L-fuculose to this compound, a reaction that strongly favors the formation of this compound at equilibrium.

Materials:

  • L-fuculose

  • This compound isomerase (e.g., from Raoultella sp.)

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Cofactor (e.g., 1 mM MnCl₂)

  • Quenching solution (e.g., perchloric acid)

  • Apparatus for incubation at a controlled temperature (e.g., 30°C)

  • Analytical equipment for determining product concentration (e.g., HPLC)

Procedure:

  • Prepare a reaction mixture containing L-fuculose at a desired concentration in the reaction buffer.

  • Add the cofactor MnCl₂ to the mixture.

  • Initiate the reaction by adding a purified this compound isomerase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and quenching the enzymatic activity.

  • Analyze the concentration of this compound and L-fuculose in the quenched samples to determine the conversion rate.

  • Once the reaction reaches equilibrium (typically after several hours), terminate the reaction.

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques.

Chemical Synthesis of this compound from D-Galactose

This multi-step protocol is a common chemical route for synthesizing this compound, involving protection, modification, and deprotection steps.

Materials:

  • D-galactose

  • Acetone

  • Concentrated Sulfuric Acid

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Reducing agent (e.g., NaBH₄)

  • Tetrahydrofuran (THF)

  • Acetic acid solution

  • Solvents for extraction and chromatography (e.g., dichloromethane, ethanol)

  • Silica gel for column chromatography

Procedure:

  • Protection: React D-galactose with acetone in the presence of a catalytic amount of concentrated sulfuric acid to protect the hydroxyl groups, forming 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

  • Bromination: Treat the protected galactose with N-bromosuccinimide and triphenylphosphine in toluene to selectively brominate the primary hydroxyl group at the C-6 position. Purify the resulting 6-bromo derivative by chromatography.

  • Reduction: Reduce the 6-bromo derivative using a suitable reducing agent in a solvent like tetrahydrofuran to replace the bromine atom with a hydrogen atom, yielding 1,2:3,4-di-O-isopropylidene-6-deoxy-D-galactopyranose (a protected form of D-fucose).

  • Deprotection: Remove the isopropylidene protecting groups by treating the product with an acetic acid solution.

  • Purification: Purify the final product, this compound, by recrystallization or column chromatography to obtain the desired purity.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of both enzymatic and chemical this compound synthesis.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis of this compound Start L-Fuculose Enzyme This compound Isomerase (e.g., from Raoultella sp.) + Mn²⁺ Start->Enzyme Isomerization Product This compound Enzyme->Product Purification Purification (Chromatography) Product->Purification

Caption: A simplified workflow for the enzymatic synthesis of this compound from L-Fuculose.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis of this compound from D-Galactose Start D-Galactose Step1 Protection (Acetone, H₂SO₄) Start->Step1 Step2 Bromination (NBS, PPh₃) Step1->Step2 Step3 Reduction (Reducing Agent) Step2->Step3 Step4 Deprotection (Acetic Acid) Step3->Step4 Purification Purification (Chromatography/ Recrystallization) Step4->Purification Product This compound Purification->Product

Caption: A generalized multi-step workflow for the chemical synthesis of this compound from D-Galactose.

Conclusion

The choice between enzymatic and chemical synthesis of this compound is highly dependent on the specific requirements of the research or application. Enzymatic methods offer a promising alternative to traditional chemical routes, providing higher yields, greater specificity, and a more environmentally friendly process. The milder reaction conditions of enzymatic synthesis are particularly advantageous for preserving the integrity of complex molecules.

Conversely, chemical synthesis, while often more laborious and less efficient, provides the flexibility to produce a wider range of this compound analogs that may not be accessible through enzymatic pathways. As enzyme discovery and engineering continue to advance, the efficiency and cost-effectiveness of enzymatic this compound synthesis are expected to further improve, making it an increasingly attractive option for large-scale production. Researchers should carefully weigh the factors of yield, purity, cost, scalability, and environmental impact when selecting the most appropriate synthetic strategy for their needs.

References

Confirming the Essential Role of L-Fucose in Selectin-Mediated Cell Adhesion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selectin family of cell adhesion molecules plays a critical role in the initial tethering and rolling of leukocytes on the vascular endothelium, a crucial step in inflammatory responses, immune surveillance, and other physiological and pathological processes.[1][2] A key molecular determinant in this interaction is the terminal monosaccharide, L-fucose, which is an indispensable component of the carbohydrate ligands recognized by selectins. This guide provides a comparative analysis of this compound-mediated selectin binding, presents experimental data supporting its role, details key experimental protocols, and explores alternative strategies for modulating selectin activity.

The Central Role of this compound in Selectin Recognition

Selectins are C-type lectins that recognize and bind to specific carbohydrate structures on the surface of opposing cells in a calcium-dependent manner.[1] The primary ligands for E-selectin and P-selectin are sialylated and fucosylated glycans, most notably the sialyl Lewis X (sLex) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc).[1][3] The this compound residue within the sLex motif is paramount for high-affinity binding. Structural and functional studies have demonstrated that the hydroxyl groups at the 2, 3, and 4 positions of the fucose residue are critical for the interaction with E-selectin and L-selectin. This interaction is a key event in the leukocyte adhesion cascade, which involves the initial capture and subsequent rolling of leukocytes along the endothelial lining of blood vessels.

Comparative Analysis of Selectin-Mediating Molecules

While this compound is fundamental to the natural ligand of selectins, various synthetic and biological molecules have been developed to modulate selectin activity for therapeutic purposes. These alternatives can be broadly categorized as glycomimetic inhibitors, which mimic the structure of sLex, and monoclonal antibodies that directly target the selectin proteins.

The following tables summarize quantitative data comparing the binding and inhibitory activities of this compound-containing ligands and alternative selectin inhibitors.

Table 1: Binding Kinetics and Affinity of Selectin-Ligand Interactions

LigandSelectinKD (μM)kon (M-1s-1)koff (s-1)Reference
sLex analogue (TBC1269)P-selectin~111.4>27,000>3
GMI-1687E-selectin0.0023--

Note: The binding kinetics of selectin-ligand interactions are often characterized by fast on and off rates, making precise determination challenging. KD (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.

Table 2: Comparative Efficacy of Selectin Inhibitors

InhibitorTarget Selectin(s)IC50Assay TypeReference
Rivipansel (GMI-1070)Pan-selectinE-selectin: 100-200 µM, P-selectin: >500 µMCell rolling on HUVECs
Heparin-derived tetrasaccharideL- and P-selectinL-selectin: 200 ± 40 µM, P-selectin: 850 ± 110 µMELISA
Uproleselan (GMI-1271)E-selectinPotent inhibitor (specific IC50 not provided in search results)-

IC50 is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Lower IC50 values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to confirm the role of this compound in selectin-mediated cell adhesion.

Protocol 1: Parallel Plate Flow Chamber Assay for Cell Adhesion

This in vitro assay is used to study leukocyte-endothelial cell adhesive interactions under defined shear stress conditions, mimicking the physiological environment of blood flow.

Objective: To quantify the adhesion and rolling of leukocytes on a monolayer of endothelial cells or a substrate coated with selectins or their ligands.

Materials:

  • Inverted microscope with a digital camera

  • Stage incubator to maintain 37°C

  • Parallel plate flow chamber apparatus

  • Syringe pump

  • Cell culture dishes (35 mm)

  • Leukocyte suspension (e.g., neutrophils)

  • Confluent monolayer of human umbilical vein endothelial cells (HUVECs) or a protein-coated substrate

  • Adhesion medium (e.g., serum-free culture medium with HEPES)

Procedure:

  • Preparation of the Substrate:

    • For a cell monolayer, culture HUVECs to confluence in 35 mm dishes. Activate the endothelial cells with an inflammatory stimulus (e.g., TNF-α) to induce E-selectin expression.

    • For a coated substrate, coat the central region of a dish with a solution of the desired protein (e.g., recombinant E-selectin) and incubate. Block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Assembly of the Flow Chamber:

    • Assemble the parallel plate flow chamber system, connecting the inlet and outlet tubing.

    • Place the dish with the cell monolayer or coated substrate onto the flow chamber deck, ensuring a proper seal.

    • Mount the assembled chamber on the microscope stage.

  • Flow Assay:

    • Warm the adhesion media and leukocyte suspension to 37°C.

    • Fill the inlet reservoir with the leukocyte suspension.

    • Initiate flow using the syringe pump at a calculated shear stress (typically in the range of 0.1-4.0 dynes/cm²).

    • Allow the cells to flow over the substrate for a sufficient duration (e.g., 3-10 minutes) to observe interactions.

  • Data Acquisition and Analysis:

    • Record videos of several fields of view along the centerline of the flow path.

    • Quantify the number of adherent cells, rolling cells, and their velocities through image analysis software.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used to measure the real-time binding kinetics and affinity of biomolecular interactions.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of the interaction between a selectin and its ligand.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, which has a carboxymethylated dextran surface)

  • Ligand (e.g., recombinant E-selectin) for immobilization

  • Analyte (e.g., sLex-containing oligosaccharide or glycomimetic inhibitor) in solution

  • Immobilization buffers (e.g., activation buffer, immobilization buffer, stabilization buffer)

  • Running buffer

Procedure:

  • Ligand Immobilization:

    • Select an appropriate sensor chip.

    • Activate the sensor surface to create reactive groups.

    • Inject the ligand solution over the activated surface to achieve covalent immobilization. The amount of immobilized ligand is monitored in real-time.

    • Deactivate any remaining reactive groups on the surface.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the analyte in running buffer.

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).

    • After the association phase, inject running buffer alone to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is analyzed using specialized software.

    • The association and dissociation phases of the sensorgram are fitted to kinetic models to determine the kon and koff values.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the role of this compound in selectin-mediated cell adhesion.

Selectin_Mediated_Adhesion_Cascade cluster_adhesion_steps Adhesion Cascade Leukocyte Leukocyte Tethering Initial Tethering (Selectin-sLex) Leukocyte->Tethering sLex/PSGL-1 Endothelium Activated Endothelium Endothelium->Tethering E/P-Selectin Rolling Leukocyte Rolling Tethering->Rolling Activation Chemokine Activation Rolling->Activation Chemokine Signal Arrest Firm Adhesion (Integrin-ICAM) Activation->Arrest Integrin Activation Transmigration Transendothelial Migration Arrest->Transmigration

Caption: The leukocyte adhesion cascade, initiated by the interaction of selectins with their this compound-containing ligands.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation SPR Surface Plasmon Resonance (SPR) Binding Kinetics (Kd, kon, koff) Flow_Assay Parallel Plate Flow Chamber Cell Adhesion & Rolling Animal_Model Animal Model of Inflammation (e.g., thioglycollate-induced peritonitis) Flow_Assay->Animal_Model Promising Candidates ELISA Competitive ELISA Inhibitory Concentration (IC50) Leukocyte_Recruitment Quantify Leukocyte Recruitment (e.g., intravital microscopy) Animal_Model->Leukocyte_Recruitment Molecule Test Molecule (e.g., Fucose Analog, Glycomimetic) Molecule->SPR Molecule->Flow_Assay Molecule->ELISA Logical_Confirmation cluster_evidence Lines of Evidence Hypothesis Hypothesis: This compound is essential for selectin-mediated adhesion Evidence1 Structural Biology: Co-crystal structures show direct contact of fucose with selectin lectin domain Hypothesis->Evidence1 Evidence2 Biochemical Assays: Removal or modification of fucose on sLex abolishes binding to selectins Hypothesis->Evidence2 Evidence3 Cell-Based Assays: Cells lacking fucosyltransferases show reduced adhesion to selectins Hypothesis->Evidence3 Evidence4 Genetic Models: Mice deficient in fucosyltransferases exhibit defects in leukocyte rolling and recruitment Hypothesis->Evidence4 Conclusion Conclusion: The role of this compound is confirmed Evidence1->Conclusion Evidence2->Conclusion Evidence3->Conclusion Evidence4->Conclusion

References

A Comparative Guide to the Immunogenicity of Fucosylated and Non-Fucosylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glycosylation profile of therapeutic proteins, particularly monoclonal antibodies (mAbs), is a critical quality attribute that can significantly influence their safety and efficacy. One of the most impactful modifications is core fucosylation of the N-glycan in the Fc region of IgG1 antibodies. This guide provides an objective comparison of the immunogenicity of fucosylated and non-fucosylated proteins, supported by experimental data, to aid in the development of next-generation biologics with enhanced effector functions.

Executive Summary

The absence of fucose on the Fc glycan of IgG1 antibodies, a state known as afucosylation or non-fucosylation, dramatically enhances their ability to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). This is primarily due to a significantly increased binding affinity for the FcγRIIIa (CD16a) receptor expressed on Natural Killer (NK) cells. This enhanced effector function can lead to more potent anti-tumor activity and is a key focus in the glyco-engineering of therapeutic antibodies. Conversely, the impact on Complement-Dependent Cytotoxicity (CDC) is generally considered to be minimal. Non-fucosylated antibodies are not expected to be more immunogenic in terms of eliciting an anti-drug antibody response, as afucosylated IgG is a natural component of human serum.[1][2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the immunological activity of fucosylated and non-fucosylated antibodies.

Table 1: FcγRIIIa Binding Affinity

Antibody TypeTargetFold Increase in Binding Affinity (Non-Fucosylated vs. Fucosylated)Reference
Anti-CD20 (Rituximab analogue)CD20~35-fold (for F158 variant), ~9-fold (for V158 variant)[3]
Anti-HER2 (Trastuzumab)HER2Not explicitly quantified in fold-increase, but consistently shown to be higher[4]
Humanized IgG1Generic10 to 100-fold[5]

Table 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Activity

Antibody TypeTargetFold Increase in ADCC Potency (Non-Fucosylated vs. Fucosylated)Key FindingsReference
Anti-CD20 (Rituximab analogue)CD20>100-fold (based on EC50)Non-fucosylated antibody reached saturated ADCC at 0.01-0.1 µg/mL, while the fucosylated version required >1.0 µg/mL.
Anti-HER2 (Trastuzumab)HER21.9 to 7.7-fold (PBMCs), 11.3-fold (purified NK cells)Enhanced ADCC was observed irrespective of the FcγRIIIa genotype of the donor.
Humanized IgG1Generic2 to 40-foldThe enhancement is significant and not substantially inhibited by plasma IgG.

Table 3: Complement-Dependent Cytotoxicity (CDC) Activity

Antibody TypeTargetEffect of FucosylationReference
Anti-CD20 (Rituximab analogue)CD20No significant difference in CDC activity.
Obinutuzumab (low fucose) vs. Rituximab (high fucose)CD20Rituximab induces higher CDC.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (LDH Release Method)

This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of lysed target cells as an indicator of cytotoxicity.

Materials:

  • Target cells (expressing the antigen of interest)

  • Effector cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs, or purified Natural Killer - NK cells)

  • Fucosylated and non-fucosylated antibodies

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • LDH cytotoxicity detection kit

  • 96-well V-bottom plates

  • Plate reader

Procedure:

  • Cell Preparation:

    • Harvest and wash target cells, then resuspend in culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Isolate effector cells (e.g., PBMCs using Ficoll-Paque gradient centrifugation) and resuspend in culture medium. Determine the effector to target (E:T) cell ratio to be used (e.g., 25:1).

  • Assay Setup:

    • Plate 50 µL of target cells (5,000 cells) into each well of a 96-well V-bottom plate.

    • Prepare serial dilutions of the fucosylated and non-fucosylated antibodies in culture medium.

    • Add 50 µL of the antibody dilutions to the respective wells containing target cells.

    • Add 50 µL of effector cells to the wells to achieve the desired E:T ratio.

    • Controls:

      • Target Spontaneous Release: Target cells + medium only.

      • Target Maximum Release: Target cells + lysis buffer from the kit.

      • Effector Spontaneous Release: Effector cells + medium only.

      • Medium Background: Medium only.

  • Incubation:

    • Centrifuge the plate at 250 x g for 3 minutes to pellet the cells.

    • Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the medium background from all absorbance readings.

    • Calculate the percentage of specific lysis using the following formula:

Fc Receptor Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between an antibody and its Fc receptor.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Fucosylated and non-fucosylated antibodies (ligand)

  • Soluble recombinant FcγRIIIa (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

  • Ligand Immobilization:

    • Inject the fucosylated or non-fucosylated antibody, diluted in immobilization buffer, over the activated sensor surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the soluble FcγRIIIa in running buffer.

    • Inject the FcγRIIIa dilutions sequentially over the immobilized antibody surface, starting with the lowest concentration. Each injection is followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration:

    • After each analyte injection cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-receptor interaction (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis:

    • The binding events are recorded as sensorgrams (response units vs. time).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Complement-Dependent Cytotoxicity (CDC) Assay

This assay determines the ability of an antibody to induce cell lysis through the activation of the complement cascade.

Materials:

  • Target cells

  • Fucosylated and non-fucosylated antibodies

  • Source of complement (e.g., normal human serum)

  • Assay buffer (e.g., RPMI 1640 with 1% BSA)

  • Cell viability dye (e.g., propidium iodide) or a cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well flat-bottom plates

  • Flow cytometer or plate reader

Procedure:

  • Assay Setup:

    • Plate target cells at a density of 5 x 10^4 cells/well in a 96-well plate.

    • Add serial dilutions of the fucosylated and non-fucosylated antibodies to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Complement Addition:

    • Add the complement source to each well at a pre-determined optimal concentration.

    • Controls:

      • Cells + antibody only (no complement)

      • Cells + complement only (no antibody)

      • Cells only (background)

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Using Flow Cytometry: Add a viability dye like propidium iodide and analyze the percentage of dead cells.

    • Using a Lysis Assay: Use a commercial kit to measure the release of a cytosolic component (e.g., ATP with CellTiter-Glo®) as an indicator of cell lysis.

  • Data Analysis:

    • Calculate the percentage of specific CDC using the following formula:

Mandatory Visualization

Signaling Pathway of ADCC via FcγRIIIa on NK Cells

ADCC_Signaling_Pathway cluster_target Target Cell cluster_antibody Antibody (IgG1) cluster_nk NK Cell Target_Antigen Target Antigen Fab Fab Target_Antigen->Fab Binding Fc Fc Region (Fucosylated or Non-fucosylated) FcR FcγRIIIa (CD16a) Fc->FcR ITAM ITAM Phosphorylation FcR->ITAM Engagement Syk Syk Activation ITAM->Syk PLCg2 PLCγ2 Activation Syk->PLCg2 Downstream Downstream Signaling (e.g., AKT, p38) PLCg2->Downstream Granule Granule Polarization & Degranulation Downstream->Granule Lysis Target Cell Lysis (Perforin/Granzyme B) Granule->Lysis Lysis->Target_Antigen Induces Apoptosis

Caption: FcγRIIIa signaling pathway in NK cells leading to ADCC.

Experimental Workflow for Comparing Immunogenicity

Experimental_Workflow cluster_production 1. Antibody Production cluster_characterization 2. Physicochemical Characterization cluster_functional 3. In Vitro Functional Assays cluster_analysis 4. Data Analysis & Comparison Prod_Fuco Produce Fucosylated Antibody (Standard CHO cells) Glycan_Analysis Glycan Analysis (e.g., LC-MS) Prod_Fuco->Glycan_Analysis Prod_Afuco Produce Non-fucosylated Antibody (e.g., FUT8 KO cells) Prod_Afuco->Glycan_Analysis Binding_Antigen Antigen Binding Affinity (e.g., SPR, ELISA) Glycan_Analysis->Binding_Antigen FcR_Binding FcγRIIIa Binding Assay (e.g., SPR) Binding_Antigen->FcR_Binding ADCC_Assay ADCC Assay (e.g., LDH release) FcR_Binding->ADCC_Assay CDC_Assay CDC Assay ADCC_Assay->CDC_Assay Data_Analysis Quantitative Comparison of: - Binding Affinity (KD) - ADCC Potency (EC50) - CDC Activity CDC_Assay->Data_Analysis

Caption: Workflow for comparing fucosylated and non-fucosylated antibodies.

References

L-Fucose: A Sweet Solution for Complex Diseases? A Comparative Guide to its Preclinical Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is relentless. In this guide, we provide a comprehensive comparison of the preclinical data supporting the therapeutic potential of L-Fucose, a naturally occurring monosaccharide, across a spectrum of diseases. We delve into the experimental evidence, compare its efficacy to existing alternatives, and illuminate the underlying molecular pathways.

This compound, a deoxyhexose sugar, has emerged as a promising candidate in preclinical research, demonstrating significant therapeutic effects in models of inflammation, neurodegenerative diseases, diabetes complications, depression, and cancer. Its ability to modulate key signaling pathways underscores its potential as a multi-target therapeutic agent. This guide synthesizes the current preclinical evidence to facilitate an objective evaluation of this compound's standing in the landscape of emerging therapeutics.

Anti-Inflammatory Effects of this compound

Chronic inflammation is a hallmark of numerous diseases. Preclinical studies have demonstrated the potent anti-inflammatory properties of this compound.

Quantitative Data Summary
Model System Treatment Key Findings Reference
3T3-L1 AdipocytesThis compound (5, 10, 20 mM)- Significantly suppressed the expression of pro-inflammatory mediators (TNFα, IL-1β).- Reduced the production of reactive oxygen species.- Attenuated the phosphorylation of p38, Erk, NF-κB, and IκBα.
Muc2-/- mice (colitis model)0.05% this compound in drinking water- Reduced macrophage infiltration and levels of pro-inflammatory cytokines (IL-1α, TNFα, IFNγ, IL-6).- Induced the expression of the regulatory T-cell marker Foxp3.[1][2]
Experimental Protocols

In vitro Anti-Inflammatory Assay in 3T3-L1 Adipocytes

  • Cell Culture: 3T3-L1 preadipocytes were differentiated into mature adipocytes.

  • Inflammatory Stimulation: Adipocytes were treated with a combination of lipopolysaccharide (LPS), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) to induce an inflammatory response.

  • This compound Treatment: Cells were pre-treated with this compound (5, 10, and 20 mM) for 4 hours, followed by co-treatment with the inflammatory stimuli.

  • Outcome Measures: Gene and protein expression of pro-inflammatory mediators were analyzed by qRT-PCR and Western blotting. Phosphorylation of signaling proteins was assessed by Western blotting.

Signaling Pathway: Inhibition of MAPK and NF-κB Signaling

This compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

G cluster_stimulus Inflammatory Stimuli (LPS, TNF-α, IFN-γ) cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Stimulus Stimulus p38 p38 Stimulus->p38 activates Erk Erk Stimulus->Erk activates IκBα IκBα Stimulus->IκBα inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators p38->Pro-inflammatory Mediators induces expression Erk->Pro-inflammatory Mediators induces expression NF-κB NF-κB IκBα->NF-κB sequesters NF-κB->Pro-inflammatory Mediators induces expression This compound This compound This compound->p38 inhibits This compound->Erk inhibits This compound->IκBα stabilizes This compound->NF-κB inhibits

Caption: this compound inhibits inflammatory signaling pathways.

Neuroprotective Effects of this compound in Alzheimer's Disease

This compound has shown promise in mitigating the synaptic and cognitive deficits associated with Alzheimer's disease (AD).

Quantitative Data Summary
Model System Treatment Key Findings Reference
5xFAD mice0.5% this compound supplemented diet for 30 days- Rectified long-term potentiation (LTP) deficits in the hippocampus.- Mitigated synaptic and behavioral deficits.- Increased cerebral free this compound levels and up-regulated fucokinase (FCSK).[3]
5xFAD miceDietary this compound- Alleviated enhanced GFAP and TMEM119 immunostaining (markers for astrocytes and microglia, respectively).
Experimental Protocols

Alzheimer's Disease Mouse Model

  • Animal Model: 11-month-old 5xFAD transgenic mice, which exhibit key pathological features of AD.

  • Treatment: Mice were fed a diet supplemented with 0.5% this compound for 30 days.

  • Behavioral Testing:

    • Open Field Test: To assess exploratory behavior and locomotor activity.

  • Electrophysiology: Long-term potentiation (LTP) was recorded in hippocampal slices to assess synaptic plasticity.

  • Biochemical Analysis: Levels of free this compound and fucokinase (FCSK) were measured in brain tissue. Immunohistochemistry was used to assess glial activation.

Signaling Pathway: The Fucose Salvage Pathway

The neuroprotective effects of this compound in AD are linked to the activation of the fucose salvage pathway, which appears to be impaired in the disease.

G cluster_fucose This compound Metabolism cluster_ad Alzheimer's Disease Pathology Exogenous this compound Exogenous this compound FCSK Fucokinase (FCSK) Exogenous this compound->FCSK upregulates Fucose Hypometabolism Fucose Hypometabolism Exogenous this compound->Fucose Hypometabolism corrects GDP-Fucose GDP-Fucose FCSK->GDP-Fucose catalyzes conversion Synaptic Deficits Synaptic Deficits GDP-Fucose->Synaptic Deficits mitigates Impaired this compound Signaling Impaired this compound Signaling Fucose Hypometabolism->Impaired this compound Signaling Impaired this compound Signaling->Synaptic Deficits

Caption: this compound salvage pathway in Alzheimer's Disease.

This compound in Diabetic Complications: Enteric Nervous System Regeneration

Diabetes can lead to damage of the enteric nervous system (ENS), causing gastrointestinal issues. This compound has been shown to promote the regeneration of the ENS in a preclinical model of type 1 diabetes.

Quantitative Data Summary
Model System Treatment Key Findings Reference
Type 1 Diabetic MiceThis compound for 28 days- Increased defecation frequency (p < 0.05).- Reduced total gastrointestinal transmission time (p < 0.001).- Restored the number of HuC/D+ neurons and GFAP+ glial cells in the myenteric plexus (p < 0.001).
Experimental Protocols

Type 1 Diabetes Mouse Model

  • Induction of Diabetes: Diabetes was induced in mice via a single intraperitoneal injection of streptozotocin (150 mg/kg).

  • This compound Administration: Diabetic mice received this compound for 28 consecutive days.

  • Gastrointestinal Motility Assessment: Defecation frequency and total intestinal transmission time were measured.

  • Immunohistochemistry: The number of neurons (HuC/D+) and glial cells (GFAP+) in the myenteric plexus of the colon was quantified.

Signaling Pathway: Inhibition of SMAD2 Signaling

This compound promotes neurogenesis and gliogenesis from enteric neural precursor cells by inhibiting the SMAD2 signaling pathway.

G cluster_ens Enteric Nervous System cluster_signaling Signaling Pathway ENPCs Enteric Neural Precursor Cells Neurons Neurons ENPCs->Neurons differentiates into Glial Cells Glial Cells ENPCs->Glial Cells differentiates into TGF-β Signaling TGF-β Signaling SMAD2 SMAD2 TGF-β Signaling->SMAD2 activates SMAD2->ENPCs inhibits differentiation This compound This compound This compound->SMAD2 inhibits phosphorylation G cluster_stress Chronic Unpredictable Stress (CUS) cluster_inflammation Neuroinflammation cluster_outcome Behavioral Outcome CUS CUS Pro-inflammatory Cytokines Pro-inflammatory Cytokines CUS->Pro-inflammatory Cytokines increases JAK2/STAT3 Pathway JAK2/STAT3 Pathway Pro-inflammatory Cytokines->JAK2/STAT3 Pathway activates Depressive-like Behaviors Depressive-like Behaviors JAK2/STAT3 Pathway->Depressive-like Behaviors contributes to This compound This compound This compound->JAK2/STAT3 Pathway inhibits Fluoxetine Fluoxetine Fluoxetine->JAK2/STAT3 Pathway inhibits G cluster_treatment Treatment cluster_immune Immune Response cluster_outcome Therapeutic Outcome Dietary this compound Dietary this compound Increased TILs Increased TILs Dietary this compound->Increased TILs Enhanced CD4+ & CD8+ T cells Enhanced CD4+ & CD8+ T cells Increased TILs->Enhanced CD4+ & CD8+ T cells Tumor Growth Suppression Tumor Growth Suppression Enhanced CD4+ & CD8+ T cells->Tumor Growth Suppression Enhanced Immunotherapy Efficacy Enhanced Immunotherapy Efficacy Enhanced CD4+ & CD8+ T cells->Enhanced Immunotherapy Efficacy

References

Safety Operating Guide

Proper Disposal of L-Fucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of all laboratory materials is a fundamental aspect of maintaining a secure research environment. This guide provides detailed, step-by-step procedures for the proper disposal of L-Fucose. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety and waste management protocols is essential.[1][2] This information is intended to assist researchers, scientists, and drug development professionals in handling this compound responsibly.

Essential Safety and Handling Information

Before disposal, it is crucial to observe standard safety precautions when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat to prevent skin and eye contact.[1][3]

  • Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of dust particles.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling the compound.

Quantitative Data for this compound

The following table summarizes key physical and chemical properties for this compound, which are useful for safe handling and storage.

PropertyDataCitations
Physical State Solid, powder/crystalline solid
Appearance White
Odor Odorless
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Melting Point 128 - 141 °C / 262.4 - 285.8 °F
Solubility Soluble in water
Stability Stable under normal conditions
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Carbon monoxide and carbon dioxide upon thermal decomposition

Experimental Protocols for Disposal

The appropriate disposal method for this compound depends on its physical state and whether it is mixed with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) guidelines before proceeding.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to expired or unused this compound powder and contaminated disposable labware (e.g., weigh boats, gloves, paper towels).

  • Waste Identification: Confirm that the solid waste is solely this compound and is not contaminated with any substance classified as hazardous waste.

  • Containerization: Collect all solid this compound waste in a designated, sealable, and clearly labeled waste container suitable for non-hazardous solid chemical waste.

  • Final Disposal: Dispose of the sealed container through your institution's established non-hazardous solid waste stream, which typically leads to a standard landfill. Some local regulations may permit disposal with regular trash, but institutional policies should be verified first.

Protocol 2: Disposal of Aqueous this compound Solutions

This protocol is for disposing of solutions where this compound is dissolved in water without the presence of hazardous solutes.

  • Waste Identification: Ensure the aqueous solution contains only this compound and water, with no other hazardous chemicals.

  • Compliance Check: Verify with your institution's EHS department that drain disposal of non-hazardous, water-soluble biochemicals is permitted.

  • Dilution: Dilute the this compound solution with a significant amount of water (a recommended ratio is at least 20 parts water to 1 part solution).

  • Drain Disposal: Pour the diluted solution down a laboratory sink drain while flushing with a continuous flow of cold water. This method is generally acceptable for small quantities of non-hazardous materials.

Protocol 3: Handling and Disposal of this compound Spills

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Ensure Safety: Make sure the area is well-ventilated and you are wearing appropriate PPE before beginning cleanup.

  • Containment: Gently sweep up the solid material.

  • Avoid Dust Generation: Crucially, avoid actions that create dust, such as vigorous sweeping or using a standard vacuum cleaner.

  • Final Disposal: Collect the swept-up material and any contaminated cleaning supplies (e.g., paper towels) and place them in a sealed container labeled for non-hazardous solid waste. Dispose of the container according to Protocol 1.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type Waste Form cluster_solid_proc Solid Disposal Protocol cluster_aqueous_proc Aqueous Disposal Protocol cluster_empty_proc Empty Container Protocol start Identify this compound Waste solid Solid this compound (Expired, Unused, Contaminated Labware) start->solid aqueous Aqueous Solution (this compound in Water Only) start->aqueous spill Spill Cleanup Debris start->spill empty Empty Original Container start->empty collect_solid 1. Collect in a labeled, sealable container for non-hazardous waste. solid->collect_solid check_ehs 1. Confirm with EHS if drain disposal is permitted. aqueous->check_ehs spill->collect_solid empty_all 1. Ensure container is empty (no more than 3% residue by weight). empty->empty_all dispose_solid 2. Dispose via institutional non-hazardous solid waste stream. collect_solid->dispose_solid Seal Container dilute 2. Dilute with >20x volume of water. check_ehs->dilute If Permitted pour 3. Pour down drain with running cold water. dilute->pour deface 2. Deface or remove all labels. empty_all->deface trash 3. Dispose of in regular trash (remove cap). deface->trash

References

Personal protective equipment for handling L-Fucose

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for L-Fucose

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

While this compound is not classified as a hazardous substance, proper personal protective equipment is mandatory to prevent potential irritation and ensure safe handling.[1]

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shields or tightly fitting safety gogglesEN 166 (EU) or NIOSH (US) approved[2]
Hand Protection Chemical-resistant gloves (Nitrile rubber is a suitable option)EN 374 (EU) or US F739[3][4][5]
Body Protection Lab coat or long-sleeved clothingNot specified
Respiratory Protection Not required for normal use. For large spills or significant dust generation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.
Occupational Exposure Limits

There are no established occupational exposure limits for this compound. It is recommended to keep airborne concentrations as low as practically possible.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures procedural consistency.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a dry, cool, and well-ventilated place.

  • Keep the container tightly closed to prevent moisture absorption as this compound can be hygroscopic.

  • Avoid storage with strong oxidizing agents.

Handling and Use
  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the powder.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Handle this compound as a powder, taking care to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

  • General Practices :

    • Avoid contact with eyes, skin, and clothing.

    • Do not breathe in the dust.

    • Do not eat, drink, or smoke in the handling area.

    • After handling, wash hands thoroughly with soap and water.

Spill Management
  • Minor Spills :

    • Clean up spills immediately.

    • Use dry clean-up methods; gently sweep or vacuum the material. Avoid actions that create dust.

    • Place the collected material into a sealed, labeled container for disposal.

  • Major Spills :

    • Evacuate and clear the area of all personnel.

    • If significant dust is generated, wear respiratory protection.

    • Control personal contact by using the appropriate PPE.

    • Prevent the spillage from entering drains or waterways.

    • Collect the material and place it in a suitable, labeled container for disposal.

Disposal
  • All waste, including expired material and contaminated consumables (e.g., gloves, weigh boats), must be handled in accordance with local, state, and federal regulations.

  • Collect waste this compound in a designated, clearly labeled, and sealable container.

  • Dispose of the waste container through your institution's chemical waste management program.

Experimental Protocols

First Aid Procedures

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.

  • Inhalation : Move the person to fresh air.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Inspect Container B Don PPE: - Safety Glasses - Nitrile Gloves - Lab Coat A->B C Ensure Good Ventilation B->C D Weigh/Transfer this compound (Avoid Dust Generation) C->D E Perform Experiment D->E J Evacuate Area (If Major Spill) D->J Spill Occurs F Clean Work Area E->F I Wash Hands Thoroughly E->I G Segregate Waste (Solid & Contaminated PPE) F->G H Dispose via Chemical Waste Program G->H K Wear Respirator (If Dust is Present) J->K L Sweep/Vacuum Spill (Avoid Dust) K->L M Collect in Labeled Waste Container L->M M->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Fucose
Reactant of Route 2
L-Fucose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.